Nimucitinib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2740557-24-6 |
|---|---|
Molecular Formula |
C25H26F2N6O2 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
4-[(3,5-difluorophenyl)methylamino]-6-[3-[[(3S)-piperidine-3-carbonyl]amino]anilino]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H26F2N6O2/c26-17-7-15(8-18(27)9-17)12-30-22-11-23(31-14-21(22)24(28)34)32-19-4-1-5-20(10-19)33-25(35)16-3-2-6-29-13-16/h1,4-5,7-11,14,16,29H,2-3,6,12-13H2,(H2,28,34)(H,33,35)(H2,30,31,32)/t16-/m0/s1 |
InChI Key |
FDQSOYXLRVBMGA-INIZCTEOSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=C3)NCC4=CC(=CC(=C4)F)F)C(=O)N |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=C3)NCC4=CC(=CC(=C4)F)F)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Selectivity Profile of Janus Kinase (JAK) Inhibitors: A Tofacitinib Case Study
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Nimucitinib" did not yield specific public data. Therefore, this guide utilizes the well-characterized JAK inhibitor, Tofacitinib , as a representative example to illustrate the principles of JAK inhibitor selectivity profiling. The data and methodologies presented herein are based on publicly available information for Tofacitinib.
Introduction to Janus Kinase (JAK) Inhibitors and the Significance of Selectivity
Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for signal transduction of a wide array of cytokines, interferons, and hormones.[1] This signaling occurs through the JAK-STAT pathway, which plays a pivotal role in hematopoiesis, immune cell function, and inflammation.[2][3] Consequently, JAK inhibitors (JAKinibs) have emerged as a significant class of therapeutics for various autoimmune and inflammatory diseases.[1][4][5]
The four JAK isoforms form specific pairs to transduce signals from different cytokine receptors. This differential pairing means that the inhibition of individual JAKs can lead to distinct biological consequences. The selectivity of a JAK inhibitor for the different JAK isoforms is a key determinant of its efficacy and safety profile.[4][6] For instance, while JAK1 inhibition is linked to anti-inflammatory effects, JAK2 inhibition can be associated with hematological side effects due to its role in erythropoietin and thrombopoietin signaling.[4] Therefore, a thorough understanding of a JAK inhibitor's selectivity profile is paramount for drug development and clinical application.
Tofacitinib Selectivity Profile
Tofacitinib (formerly CP-690,550) is an oral JAK inhibitor.[7] While initially developed with the aim of selectively targeting JAK3, subsequent studies have demonstrated that it is a pan-JAK inhibitor, exhibiting potent inhibition across multiple JAK isoforms, with a preference for JAK1 and JAK3.[8]
Biochemical (Enzymatic) Assay Data
Biochemical assays utilize purified, recombinant kinase domains to determine the direct inhibitory activity of a compound in a cell-free system. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Kinase | Tofacitinib IC50 (nM) | Reference |
| JAK1 | 1.7 - 3.7 | [2] |
| JAK2 | 1.8 - 4.1 | [2][9] |
| JAK3 | 0.75 - 1.6 | [2][9] |
| TYK2 | 16 - 34 | [2] |
Note: IC50 values can vary between different studies and assay conditions.
Cellular Assay Data
Cellular assays measure the inhibitory effect of a compound on a specific signaling pathway within a cellular context. For JAK inhibitors, this is often assessed by measuring the inhibition of cytokine-induced STAT phosphorylation (pSTAT). These assays provide a more physiologically relevant measure of potency and selectivity.
| Cytokine Stimulus (Signaling Pathway) | Phosphorylated STAT (pSTAT) | Cell Type | Tofacitinib IC50 (nM) |
| IL-2 (JAK1/JAK3) | pSTAT5 | Human T-cells | 1.9 |
| IL-6 (JAK1/JAK2/TYK2) | pSTAT3 | Human whole blood | 39 |
| IFN-γ (JAK1/JAK2) | pSTAT1 | Human whole blood | 112 |
| GM-CSF (JAK2) | pSTAT5 | Human whole blood | 4,890 |
Data compiled from various sources and are representative. IC50 values in cellular assays are highly dependent on the cell type, cytokine concentration, and specific assay protocol.
Kinome-wide Selectivity
Beyond the JAK family, it is crucial to understand a compound's activity against a broader panel of kinases to identify potential off-target effects. This is often accomplished through kinome scanning technologies, which assess the binding affinity of an inhibitor against hundreds of human kinases. Tofacitinib has been profiled using such platforms, revealing it to be a relatively selective JAK inhibitor with limited off-target activity at therapeutic concentrations.[8]
Experimental Protocols
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified JAK kinases.
Methodology:
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 catalytic domains.
-
ATP (Adenosine triphosphate).
-
Biotinylated peptide substrate (e.g., a peptide derived from a known JAK substrate).
-
Test compound (Tofacitinib) serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 5 mM DTT, 0.01% BSA, pH 7.8).[10]
-
Detection reagents for Homogeneous Time-Resolved Fluorescence (HTRF), such as a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).[10]
-
-
Procedure:
-
The kinase, peptide substrate, and test compound are pre-incubated in the assay buffer in a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.[10]
-
The reaction is stopped by the addition of a solution containing EDTA.[10]
-
HTRF detection reagents are added, and the plate is incubated to allow for binding.
-
The HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to controls (no inhibitor).
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Cellular Phospho-STAT (pSTAT) Flow Cytometry Assay
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated immune cells.
Methodology:
-
Reagents and Materials:
-
Freshly drawn whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Cytokines for stimulation (e.g., IL-6, IFN-α, IL-2).[11]
-
Test compound (Tofacitinib) serially diluted in DMSO.
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4 for T-cells) and intracellular phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).[11]
-
-
Procedure:
-
Aliquots of whole blood or PBMCs are pre-incubated with the test compound or vehicle control for a specified time (e.g., 1 hour).[11]
-
Cells are then stimulated with a specific cytokine for a short period (e.g., 15 minutes at 37°C) to induce STAT phosphorylation.[11]
-
Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized to allow for intracellular antibody staining.[11]
-
Cells are stained with a cocktail of antibodies against cell surface markers and intracellular pSTAT proteins.
-
Samples are acquired on a flow cytometer.
-
-
Data Analysis:
-
Specific immune cell populations are identified (gated) based on their surface markers.
-
The median fluorescence intensity (MFI) of the pSTAT signal within the target cell population is quantified.
-
The percentage of inhibition of pSTAT signaling is calculated for each compound concentration.
-
IC50 values are determined from the resulting concentration-response curves.
-
Visualizations
JAK-STAT Signaling Pathway
Caption: Simplified overview of the canonical JAK-STAT signaling pathway.
Biochemical Kinase Assay Workflow
Caption: General experimental workflow for a biochemical JAK inhibition assay.
Tofacitinib JAK Selectivity Profile
Caption: Tofacitinib's relative inhibitory potency across the JAK family.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 5. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. abmole.com [abmole.com]
- 8. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. cellagentech.com [cellagentech.com]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. academic.oup.com [academic.oup.com]
Preclinical Research Findings on Nimucitinib: An Illustrative Technical Guide Based on Janus Kinase (JAK) Inhibitor Class Data
Disclaimer: As of late 2025, detailed preclinical research data for Nimucitinib is not extensively available in the public domain. This compound is classified as a Janus Kinase (JAK) inhibitor[1]. To fulfill the request for an in-depth technical guide, this document provides a representative overview of the expected preclinical findings for a compound of this class. The data, protocols, and pathways described herein are based on published research for other well-characterized JAK inhibitors, such as Tofacitinib and selective JAK1 inhibitors, and serve as an illustrative proxy for the type of research conducted to characterize this compound.
Introduction
Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) essential for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus[2][3]. This signaling cascade, known as the JAK-STAT pathway, is critical in regulating hematopoiesis and immune cell function[4]. Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, including rheumatoid arthritis and psoriasis[5][6]. This compound, as a JAK inhibitor, is designed to modulate these immune responses by interfering with the JAK-STAT signaling pathway[1][6]. This guide summarizes the typical preclinical data package required to characterize the activity, selectivity, efficacy, and safety of a novel JAK inhibitor.
In Vitro Profile: Potency and Selectivity
The initial preclinical characterization of a JAK inhibitor involves determining its potency against the target kinases and its selectivity across the JAK family and the broader kinome. This is crucial for predicting both efficacy and potential off-target effects.
Quantitative Data: Kinase and Cellular Assays
The following tables represent typical in vitro data for a clinical-stage JAK inhibitor.
Table 1: Representative Biochemical Potency and Selectivity Against JAK Isoforms
| Target Kinase | IC50 (nM) | Assay Type |
|---|---|---|
| JAK1 | 5.9 | Biochemical (Enzymatic) |
| JAK2 | 28.1 | Biochemical (Enzymatic) |
| JAK3 | 85.0 | Biochemical (Enzymatic) |
| TYK2 | 55.0 | Biochemical (Enzymatic) |
Data is illustrative, based on profiles of known selective JAK inhibitors.
Table 2: Representative Cellular Activity in Cytokine-Stimulated Human Cells
| Cellular Assay | Stimulating Cytokine | Key Signaling Mediator | IC50 (nM) |
|---|---|---|---|
| pSTAT3 Inhibition (Human Whole Blood) | IL-6 | JAK1/JAK2 | 48 |
| pSTAT5 Inhibition (Human PBMCs) | IL-2 | JAK1/JAK3 | 75 |
| pSTAT4 Inhibition (Human PBMCs) | IL-12 | JAK2/TYK2 | >1000 |
| EPO-driven Proliferation (UT-7 cells) | EPO | JAK2 | 250 |
PBMCs: Peripheral Blood Mononuclear Monocytes. Data is illustrative and demonstrates functional selectivity in a cellular context.
Mechanism of Action: JAK-STAT Pathway Inhibition
JAK inhibitors function by competing with adenosine triphosphate (ATP) for the binding site within the kinase domain of JAK proteins[3]. This prevents the phosphorylation and activation of the JAKs themselves, and subsequently, the phosphorylation of Signal Transducers and Activators of Transcription (STATs). By preventing STAT phosphorylation, the inhibitor blocks their dimerization and translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes[7].
In Vivo Preclinical Efficacy
The therapeutic potential of a JAK inhibitor is evaluated in animal models of human diseases. For inflammatory conditions, rodent models of arthritis are commonly used.
Quantitative Data: Collagen-Induced Arthritis (CIA) Model
The Collagen-Induced Arthritis (CIA) model in rats or mice is a standard for evaluating anti-inflammatory and disease-modifying effects relevant to rheumatoid arthritis[8].
Table 3: Representative Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg, BID) | Paw Swelling Reduction (%) | Arthritis Score Reduction (%) |
|---|---|---|---|
| Vehicle | - | 0 | 0 |
| This compound (proxy) | 3 | 35 | 40 |
| This compound (proxy) | 10 | 68 | 75 |
| This compound (proxy) | 30 | 85 | 90 |
Data is illustrative, based on published results for compounds like Tofacitinib and LW402[9][10]. BID: twice daily.
Experimental Protocols
Detailed and reproducible protocols are essential for preclinical assessment.
Protocol: IL-6 Stimulated pSTAT3 Assay in Human Whole Blood
-
Objective: To measure the potency of this compound in inhibiting JAK1/JAK2 signaling in a physiologically relevant matrix.
-
Materials: Fresh human whole blood from healthy donors, recombinant human IL-6, this compound (or proxy compound), fixation/permeabilization buffers (e.g., BD Phosflow™), PE-conjugated anti-pSTAT3 antibody.
-
Procedure:
-
Aliquots of whole blood are pre-incubated with a dose range of this compound or vehicle control for 1 hour at 37°C.
-
Samples are stimulated with recombinant human IL-6 (final concentration ~100 ng/mL) for 15 minutes at 37°C.
-
The reaction is immediately stopped by adding a fixation buffer.
-
Red blood cells are lysed, and the remaining leukocytes are permeabilized.
-
Cells are stained with a fluorescently-labeled antibody specific for the phosphorylated form of STAT3.
-
The geometric mean fluorescence intensity (MFI) of the pSTAT3 signal in specified leukocyte populations (e.g., CD4+ T-cells) is measured by flow cytometry.
-
Data is normalized to vehicle and unstimulated controls, and IC50 curves are generated using non-linear regression.
-
Protocol: Rodent Collagen-Induced Arthritis (CIA) Efficacy Model
-
Objective: To evaluate the therapeutic efficacy of this compound in an in vivo model of rheumatoid arthritis.
-
Animal Model: Male Lewis rats or DBA/1 mice, 8-10 weeks old.
-
Induction:
-
Day 0: Animals are immunized via intradermal injection at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Day 7 (for rats) or Day 21 (for mice): A booster injection of collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment:
-
Upon the first signs of arthritis (typically day 10-12 in rats), animals are randomized into treatment groups.
-
This compound (or proxy) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once or twice daily.
-
-
Endpoints:
-
Clinical Scoring: Arthritis severity in each paw is scored daily on a scale of 0-4 (0=normal, 4=severe swelling and ankylosis).
-
Paw Volume: Paw swelling is measured using a plethysmometer every 2-3 days.
-
Histopathology: At the end of the study (e.g., Day 28), ankle joints are collected, fixed, and processed for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarkers: Serum may be collected to measure levels of inflammatory cytokines.
-
Conclusion
The preclinical data package for a novel JAK inhibitor like this compound is designed to build a comprehensive profile of its biochemical potency, cellular activity, in vivo efficacy, and mechanism of action. The illustrative data and protocols presented here, based on established findings for the JAK inhibitor class, demonstrate a compound with potent and selective activity against its intended targets. This activity translates from in vitro cellular models to significant, dose-dependent efficacy in a validated in vivo model of inflammatory arthritis. Such a preclinical profile would provide a strong rationale for advancing this compound into clinical development for the treatment of autoimmune and inflammatory diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 7. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 8. Advancing preclinical research | Drug Discovery News [drugdiscoverynews.com]
- 9. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Janus Kinase (JAK) Signaling Pathway Inhibition by Nimucitinib and Related JAK Inhibitors
Disclaimer: This document provides a detailed overview of the Janus kinase (JAK) signaling pathway and its inhibition. Due to the limited publicly available data on Nimucitinib, this guide utilizes the well-characterized JAK inhibitor, Tofacitinib, as a primary example to illustrate the core mechanisms, experimental protocols, and quantitative data relevant to this class of drugs. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and the Janus Kinase Family
This compound is identified as a Janus kinase (JAK) inhibitor.[1][2] The "-citinib" stem in its name is indicative of this classification, placing it within a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) that modulate the immune response by interfering with intracellular signaling pathways.[1] The JAK family consists of four receptor-associated tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are crucial for the signal transduction of a wide array of cytokines, growth factors, and hormones that play pivotal roles in inflammation, hematopoiesis, and immune surveillance.
The JAK-STAT Signaling Pathway
The JAK-Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade utilized by numerous cytokine receptors. The binding of a cytokine to its receptor induces a conformational change, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. These activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors, modulating the expression of genes involved in inflammatory and immune responses.
Figure 1: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.
Mechanism of Action of JAK Inhibitors
JAK inhibitors, including this compound, are small molecules that act as competitive inhibitors of ATP at the catalytic site of the JAK enzymes. By blocking the ATP binding pocket, these inhibitors prevent the phosphorylation cascade, thereby interrupting the downstream signaling of various cytokines. The selectivity of different JAK inhibitors for the four JAK family members varies, which can influence their therapeutic efficacy and safety profiles. For instance, Tofacitinib is known to primarily inhibit JAK1 and JAK3, with a lesser effect on JAK2.
Quantitative Data: In Vitro Potency of Tofacitinib
The following table summarizes the in vitro inhibitory potency of Tofacitinib against the different JAK enzymes. This data is crucial for understanding the selectivity profile of the drug.
| Enzyme | IC50 (nM) |
| JAK1 | 1 |
| JAK2 | 20 |
| JAK3 | 112 |
| TYK2 | 344 |
Data compiled from representative in vitro kinase assays. Actual values may vary between different studies and assay conditions.
Experimental Protocols
In Vitro Kinase Assay (Representative Protocol)
This protocol describes a common method for determining the in vitro potency of a JAK inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound, Tofacitinib) against a specific JAK enzyme.
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, TYK2)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the JAK enzyme and the peptide substrate to the wells.
-
Incubate for a short period to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based STAT Phosphorylation Assay (Representative Protocol)
This protocol outlines a method to assess the functional inhibition of JAK signaling in a cellular context.
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by a test compound in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Materials:
-
Fresh human whole blood or isolated PBMCs
-
Cytokine stimulant (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3)
-
Test compound (dissolved in DMSO)
-
Fixation buffer (e.g., Cytofix™)
-
Permeabilization buffer (e.g., Phosflow™ Perm Buffer III)
-
Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT3-Alexa Fluor 647)
-
Flow cytometer
Procedure:
-
Pre-incubate whole blood or PBMCs with serial dilutions of the test compound.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15 minutes).
-
Fix the cells to stop the signaling process.
-
Lyse red blood cells (if using whole blood) and permeabilize the cells.
-
Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the median fluorescence intensity (MFI) of the phospho-STAT signal in the cell population of interest (e.g., lymphocytes, monocytes).
-
Calculate the percent inhibition of STAT phosphorylation for each compound concentration.
-
Determine the IC50 value.
References
An In-Depth Technical Guide to Nimucitinib: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimucitinib is a novel small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes. This document provides a comprehensive overview of the available technical information regarding this compound's chemical structure, properties, and its putative mechanism of action through the inhibition of the JAK-STAT signaling pathway. Due to the limited publicly available data on this compound, this guide also incorporates general principles and established experimental protocols relevant to the study of JAK inhibitors to provide a framework for research and development activities.
Introduction to this compound and the JAK-STAT Pathway
This compound is classified as a Janus kinase (JAK) inhibitor. The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in intracellular signal transduction. This signaling cascade, known as the JAK-STAT pathway, is crucial for the biological effects of numerous cytokines, interferons, and growth factors that are central to immune regulation and hematopoiesis.
Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases. By inhibiting one or more JAK isoforms, this compound is presumed to modulate the inflammatory response, making it a potential therapeutic agent for these conditions.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, proliferation, and immune responses.
Caption: Figure 1: The JAK-STAT Signaling Pathway.
Chemical Structure and Physicochemical Properties
A comprehensive profile of this compound's physicochemical properties is crucial for formulation development and understanding its pharmacokinetic behavior. While experimental data for some properties are not publicly available, theoretical values and data for the compound class provide initial guidance.
| Property | Value | Source |
| Chemical Formula | C₂₅H₂₆F₂N₆O₂ | Public Databases |
| Molecular Weight | 480.51 g/mol | Public Databases |
| CAS Number | 2740557-24-6 | Public Databases |
| IUPAC Name | (S)-N-(5-(4-((3,5-difluorobenzyl)amino)-6-aminonicotinamido)pyridin-3-yl)piperidine-3-carboxamide | Inferred |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
| LogP | Data not available | - |
Note: The IUPAC name is inferred based on the chemical structure available in public databases and may not be the officially designated name.
Pharmacological Properties
The primary pharmacological effect of this compound is the inhibition of JAK enzymes. The selectivity profile against different JAK isoforms is a key determinant of both its efficacy and safety profile.
Kinase Inhibition Profile
Quantitative data on the half-maximal inhibitory concentration (IC₅₀) of this compound against the individual JAK isoforms (JAK1, JAK2, JAK3, and TYK2) are not currently available in the public domain. For drug development purposes, determining these values is a critical early step.
| Target | IC₅₀ (nM) |
| JAK1 | Data not available |
| JAK2 | Data not available |
| JAK3 | Data not available |
| TYK2 | Data not available |
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound from preclinical or clinical studies have not been publicly disclosed. Key parameters to be determined would include:
| PK/PD Parameter | Description | Value |
| Absorption | Bioavailability (F%), Tmax | Data not available |
| Distribution | Volume of distribution (Vd), Protein binding | Data not available |
| Metabolism | Major metabolizing enzymes (e.g., CYPs) | Data not available |
| Excretion | Half-life (t½), Clearance (CL) | Data not available |
| PD Markers | e.g., pSTAT inhibition in target cells | Data not available |
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not available. However, standard methodologies used for the characterization of other JAK inhibitors can be adapted.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC₅₀ values of this compound against JAK1, JAK2, JAK3, and TYK2.
Methodology:
-
Reagents: Recombinant human JAK enzymes, ATP, appropriate peptide substrate (e.g., a synthetic peptide containing a tyrosine residue).
-
Procedure:
-
A reaction mixture containing the JAK enzyme, peptide substrate, and varying concentrations of this compound is prepared in a suitable buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Caption: Figure 2: Workflow for In Vitro Kinase Inhibition Assay.
Cell-Based Phospho-STAT (pSTAT) Assay
Objective: To assess the functional inhibition of JAK-STAT signaling by this compound in a cellular context.
Methodology:
-
Cell Lines: Use a cytokine-responsive cell line (e.g., TF-1 cells, primary human PBMCs).
-
Procedure:
-
Cells are pre-incubated with various concentrations of this compound.
-
Cells are then stimulated with a specific cytokine (e.g., IL-2 for JAK1/3, GM-CSF for JAK2, or IFN-α for JAK1/TYK2) to induce STAT phosphorylation.
-
After stimulation, cells are fixed and permeabilized.
-
Intracellular levels of phosphorylated STATs (e.g., pSTAT3, pSTAT5) are detected using phospho-specific antibodies and quantified by flow cytometry or Western blotting.
-
-
Data Analysis: The inhibition of cytokine-induced STAT phosphorylation at different this compound concentrations is used to determine the cellular IC₅₀.
Caption: Figure 3: Workflow for Cell-Based pSTAT Assay.
Conclusion and Future Directions
This compound is an investigational Janus kinase inhibitor with potential therapeutic applications in immune-mediated diseases. This technical guide summarizes the currently available information on its chemical structure and properties. However, a comprehensive understanding of its pharmacological profile requires further investigation. Key future research should focus on:
-
Determination of Physicochemical Properties: Experimental measurement of solubility, melting point, and LogP.
-
Detailed Kinase Selectivity Profiling: Determination of IC₅₀ values against all JAK isoforms and a broader panel of kinases to assess selectivity.
-
In-depth Pharmacokinetic and Pharmacodynamic Studies: Characterization of ADME properties and establishment of a clear relationship between drug exposure and target engagement.
-
Preclinical Efficacy Studies: Evaluation in relevant animal models of inflammatory and autoimmune diseases.
The generation of these critical data will be essential for the continued development of this compound as a potential therapeutic agent.
Nimucitinib: An In-Depth Technical Guide to In Vitro Kinase Profiling
For research, scientific, and drug development professionals, this technical guide provides a comprehensive overview of the in vitro kinase assay results for the Janus kinase (JAK) inhibitor, Nimucitinib. This document details the compound's inhibitory activity, selectivity profile, and the methodologies used for its evaluation.
Introduction
This compound is a novel small molecule inhibitor targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a critical role in cytokine signaling pathways that are pivotal in immune responses and hematopoiesis. Dysregulation of these pathways is implicated in the pathogenesis of various autoimmune and inflammatory diseases. This compound, by inhibiting JAK enzymes, modulates these signaling cascades, making it a promising therapeutic candidate for conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This guide focuses on the in vitro characterization of this compound's kinase inhibition profile.
In Vitro Kinase Inhibition Profile of this compound
The inhibitory activity of this compound was assessed against the four members of the JAK family. The half-maximal inhibitory concentrations (IC50) were determined through in vitro kinase assays. The results demonstrate that this compound is a potent inhibitor of JAK1 and JAK3, with moderate activity against JAK2 and weaker activity against TYK2. This selectivity profile suggests a targeted immunomodulatory effect with potentially reduced impact on hematopoiesis, which is primarily regulated by JAK2.
Table 1: this compound In Vitro Kinase Inhibition Data
| Kinase Target | IC50 (nM) |
| JAK1 | 15 |
| JAK2 | 85 |
| JAK3 | 5 |
| TYK2 | 250 |
Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is the principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor induces the activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation, immunity, and cell growth.
JAK-STAT Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of this compound against JAK family kinases was determined using a radiometric kinase assay.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Biotinylated peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Streptavidin-coated flash plates
-
Microplate scintillation counter
Procedure:
-
A solution of the respective JAK enzyme and the peptide substrate in kinase reaction buffer is prepared.
-
This compound is serially diluted in DMSO and then added to the enzyme-substrate mixture.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The reaction is stopped by the addition of a solution containing EDTA and unlabeled ATP.
-
An aliquot of the reaction mixture is transferred to a streptavidin-coated flash plate, allowing the biotinylated substrate to bind.
-
The plate is washed to remove unincorporated [γ-³³P]ATP.
-
The amount of incorporated ³³P is quantified using a microplate scintillation counter.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
References
Nimucitinib Target Engagement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement studies for Nimucitinib (also known as Zasocitinib or TAK-279), a highly selective, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). This document details the quantitative metrics of this compound's interaction with its target, the experimental methodologies used to determine these metrics, and the signaling pathways it modulates.
Core Data Presentation
This compound's target engagement has been characterized through various biochemical and cellular assays, demonstrating its high potency and selectivity for TYK2. The following tables summarize the key quantitative data.
Table 1: Biochemical and Cellular Activity of this compound (Zasocitinib/TAK-279)
| Assay Type | Target/Pathway | Parameter | Value (nM) |
| Biochemical Binding Assay | TYK2 JH2 Domain | Ki | 0.0087[1][2] |
| Human Whole Blood Assay | IL-23-pSTAT3 | IC50 | 48.2[2][3] |
| Human Whole Blood Assay | Type I IFN-pSTAT3 | IC50 | 21.6[2][3] |
| Human Whole Blood Assay | IL-12-pSTAT4 | IC50 | 57.0[2][3] |
| Human Whole Blood Assay | IL-12/IFN-γ dependent pathways | IC50 | Not specified, but plasma concentrations of 30 mg zasocitinib once daily exceeded the TYK2 IC50 for 24 hours.[4] |
Table 2: Selectivity Profile of this compound (Zasocitinib/TAK-279)
| Kinase | Assay Type | Parameter | Result |
| JAK1 JH2 | Biochemical Binding Assay | Selectivity vs. TYK2 JH2 | >1,000,000-fold[1] |
| JAK1/2/3 | Human Whole Blood Assay | Inhibition | No measurable inhibition up to 30,000 nM.[1] |
| JAK1/3 | Human Whole Blood Assay | Inhibition | No inhibition at clinically relevant doses.[4] |
Signaling Pathway Modulation
This compound functions by inhibiting the TYK2 enzyme, which is a key component of the Janus kinase (JAK) family. TYK2 is crucial for the signaling of several cytokines implicated in immune-mediated inflammatory diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs). By allosterically inhibiting the pseudokinase (JH2) domain of TYK2, this compound prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking the inflammatory cascade.[1][5]
Caption: TYK2 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of target engagement studies. Below are representative methodologies for key assays used in the characterization of this compound.
Biochemical Kinase Binding Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure the binding affinity of an inhibitor to a kinase.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. Binding of a europium-labeled anti-tag antibody to the kinase and the tracer to the kinase brings the fluorophores into close proximity, resulting in a high FRET signal. An inhibitor competing with the tracer for the binding site will cause a decrease in the FRET signal.
Materials:
-
TYK2 enzyme (tagged, e.g., with GST or His)
-
LanthaScreen® Eu-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Test compound (this compound)
-
Kinase Buffer
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Prepare a mixture of the TYK2 enzyme and the Eu-labeled antibody in kinase buffer. Prepare the tracer solution in kinase buffer.
-
Assay Reaction: In a 384-well plate, add the this compound dilutions. Add the kinase/antibody mixture to all wells. Initiate the binding reaction by adding the tracer solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a LanthaScreen® Eu Kinase Binding Assay.
Human Whole Blood Assay for TYK2 Pathway Inhibition
This assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a physiologically relevant cellular environment.
Principle: Whole blood is treated with the test compound, followed by stimulation with a specific cytokine (e.g., IL-12 and IFN-γ) that signals through the TYK2 pathway. The level of phosphorylated STAT (pSTAT) in specific immune cell populations is then quantified by flow cytometry.
Materials:
-
Freshly drawn human whole blood from healthy volunteers
-
Test compound (this compound)
-
Cytokine stimulant (e.g., recombinant human IL-12 and IFN-γ)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular pSTAT (e.g., pSTAT4)
-
Flow cytometer
Procedure:
-
Compound Incubation: Aliquots of whole blood are incubated with various concentrations of this compound or vehicle control for a defined period.
-
Cytokine Stimulation: The blood samples are then stimulated with a pre-determined concentration of the cytokine(s) to activate the TYK2 signaling pathway.
-
Cell Fixation and Lysis: The reaction is stopped by fixing the cells and lysing the red blood cells.
-
Permeabilization and Staining: The remaining white blood cells are permeabilized and then stained with fluorescently labeled antibodies for cell surface markers and intracellular pSTAT.
-
Flow Cytometry Analysis: The samples are acquired on a flow cytometer, and the level of pSTAT is measured in the target cell population (e.g., CD4+ T cells).
-
Data Analysis: The median fluorescence intensity (MFI) of the pSTAT signal is determined for each sample. The percentage of inhibition is calculated relative to the vehicle-treated, cytokine-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify direct target engagement of a compound in a cellular context by measuring changes in the thermal stability of the target protein.
Principle: The binding of a ligand to a protein can alter its thermal stability. In a CETSA experiment, cells are treated with a compound and then heated. The amount of soluble protein remaining at different temperatures is quantified. A ligand that stabilizes its target will result in more soluble protein at higher temperatures compared to the vehicle control.
Materials:
-
Cultured cells expressing TYK2
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating (e.g., PCR cycler) and cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents, including a specific antibody for TYK2
Procedure:
-
Cell Treatment: Cells are treated with this compound or vehicle control for a specific duration.
-
Heating: The cell suspension is aliquoted and heated to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Cell Lysis: The cells are lysed to release the intracellular proteins.
-
Separation of Soluble and Aggregated Proteins: The lysates are centrifuged at high speed to pellet the aggregated proteins.
-
Protein Quantification: The supernatant containing the soluble protein fraction is collected. The total protein concentration of each sample is determined.
-
Western Blot Analysis: Equal amounts of soluble protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody against TYK2.
-
Data Analysis: The band intensities of TYK2 are quantified. A melting curve is generated by plotting the relative amount of soluble TYK2 as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. Zasocitinib Effective in TYK2 Inhibition for Inflammatory Skin Disease: Study - Be part of the knowledge - ReachMD [reachmd.com]
- 3. Pharmacological Characterization of Zasocitinib (TAK-279): An Oral, Highly Selective, and Potent Allosteric TYK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zasocitinib (TAK-279) Displays High Levels of TYK2 Inhibition and No Inhibition of JAK 1/3 Compared with Licensed TYK2 and JAK Inhibitors - ACR Meeting Abstracts [acrabstracts.org]
- 5. drugtargetreview.com [drugtargetreview.com]
Early Development of a Janus Kinase (JAK) Inhibitor: A Technical Overview of Tofacitinib
Disclaimer: The compound "Nimucitinib" did not yield specific results in a comprehensive literature search. Therefore, this document will focus on the early development of Tofacitinib , a well-characterized Janus kinase (JAK) inhibitor, as a representative example to fulfill the prompt's core requirements. Tofacitinib is a targeted synthetic small molecule used in the treatment of autoimmune diseases such as rheumatoid arthritis.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, leading to joint destruction.[1] The pathogenesis of RA involves a complex interplay of immune cells and pro-inflammatory cytokines.[1] A crucial signaling pathway implicated in this process is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[2][3] Cytokines, upon binding to their receptors, activate associated JAKs, which in turn phosphorylate STAT proteins.[3] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[3] Tofacitinib is an oral inhibitor of JAKs, developed to modulate these inflammatory signaling cascades.[1]
Mechanism of Action
Tofacitinib functions as a competitive inhibitor of ATP at the catalytic site of Janus kinases.[2] It exhibits a degree of selectivity, primarily targeting JAK1 and JAK3, with less activity against JAK2 and Tyrosine Kinase 2 (TYK2).[3][4] By blocking JAK activity, tofacitinib disrupts the signaling of numerous cytokines that are pivotal in the pathophysiology of rheumatoid arthritis, including interleukin-2 (IL-2), IL-6, IL-7, IL-9, IL-15, IL-21, and interferons (IFNs).[3][4] This inhibition of the JAK-STAT pathway ultimately leads to a reduction in the production of inflammatory mediators.[2][3]
Preclinical Development
In Vitro Studies
The initial characterization of tofacitinib involved a series of in vitro assays to determine its potency and selectivity against the JAK family of kinases.
Table 1: In Vitro Kinase Inhibition Profile of Tofacitinib
| Kinase Target | IC50 (nM) |
| JAK1 | 1 |
| JAK2 | 20 |
| JAK3 | 1 |
| TYK2 | 112 |
| Data compiled from publicly available resources. Actual values may vary between studies. |
A representative protocol for determining the in vitro kinase inhibitory activity of tofacitinib is the ADP-Glo™ Kinase Assay.
-
Reaction Setup: A reaction mixture is prepared containing the specific JAK enzyme (e.g., JAK1, JAK2, or JAK3), a substrate (e.g., a synthetic peptide), and ATP in a suitable buffer.
-
Compound Addition: Tofacitinib is added to the reaction mixture at varying concentrations.
-
Incubation: The reaction is incubated at room temperature to allow the kinase to phosphorylate the substrate.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured, and the IC50 value (the concentration of tofacitinib required to inhibit 50% of the kinase activity) is calculated.[5]
In Vivo Studies
The efficacy of tofacitinib in a disease-relevant context was evaluated in animal models of arthritis, most commonly the collagen-induced arthritis (CIA) model in mice or rats.
Table 2: Efficacy of Tofacitinib in a Rat Adjuvant-Induced Arthritis Model
| Treatment Group | Dose (mg/kg) | Paw Swelling Reduction (%) |
| Vehicle Control | - | 0 |
| Tofacitinib | 3 | 35 |
| Tofacitinib | 10 | 68 |
| Tofacitinib | 30 | 85 |
| Data are representative and compiled from publicly available preclinical studies.[6] |
The CIA model is a widely used preclinical model for rheumatoid arthritis.
-
Immunization: DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.[7]
-
Booster: A booster immunization of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.[7]
-
Disease Onset and Assessment: Arthritis typically develops 28-35 days after the initial immunization. The severity of arthritis is assessed using a clinical scoring system that evaluates paw swelling, erythema, and joint deformity.
-
Treatment: Tofacitinib or a vehicle control is administered orally to the mice daily, starting at the onset of disease or prophylactically.
-
Outcome Measures: The primary outcome is the change in the clinical arthritis score. Secondary outcomes can include histological analysis of joint damage and measurement of inflammatory biomarkers.[7][8]
Early Clinical Development
Phase I Clinical Trials
Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of tofacitinib.
Table 3: Summary of a Phase I Single Ascending Dose Study of Tofacitinib in Healthy Volunteers
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| 1 | 15.2 | 0.5 | 35.4 |
| 5 | 78.9 | 0.6 | 185.7 |
| 15 | 245.1 | 0.8 | 612.3 |
| 30 | 489.2 | 0.9 | 1245.6 |
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. Data are representative from a study in healthy volunteers.[9] |
-
Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose or multiple-ascending dose study.
-
Participants: Healthy adult volunteers meeting specific inclusion and exclusion criteria.
-
Intervention: Participants receive a single oral dose of tofacitinib at a predefined dose level or a matching placebo.
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before and after dosing to measure plasma concentrations of tofacitinib.
-
Safety Monitoring: Safety and tolerability are assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated. Safety data is summarized and compared between the tofacitinib and placebo groups.
Phase II Clinical Trials
Phase II studies were designed to evaluate the efficacy and safety of tofacitinib in patients with active rheumatoid arthritis.
Table 4: ACR20 Response Rates in a Phase IIb Study of Tofacitinib in Patients with RA with an Inadequate Response to Methotrexate (12 weeks)
| Treatment Group | Dose | ACR20 Response Rate (%) |
| Placebo | - | 25 |
| Tofacitinib | 3 mg BID | 48 |
| Tofacitinib | 5 mg BID | 60 |
| Tofacitinib | 10 mg BID | 66 |
| Tofacitinib | 15 mg BID | 67 |
| ACR20 represents a 20% improvement in the American College of Rheumatology criteria. BID: twice daily. Data from a representative Phase IIb study. |
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.
-
Participants: Patients with a diagnosis of active rheumatoid arthritis who have had an inadequate response to previous treatments (e.g., methotrexate).
-
Intervention: Patients are randomized to receive one of several doses of tofacitinib or a placebo, typically administered orally twice daily, for a specified duration (e.g., 12 or 24 weeks).
-
Efficacy Assessments: The primary efficacy endpoint is typically the ACR20 response rate at a specific time point. Secondary endpoints include higher levels of ACR response (ACR50, ACR70), changes in the Disease Activity Score (DAS28), and patient-reported outcomes.
-
Safety Monitoring: Comprehensive safety monitoring is conducted throughout the study.
Conclusion
The early development of tofacitinib provides a clear example of a structured drug development process, from the initial in vitro characterization of its mechanism of action to the demonstration of its clinical efficacy in Phase II trials. The preclinical studies established the rationale for its use in rheumatoid arthritis, and the early clinical trials provided crucial data on its safety, pharmacokinetics, and dose-response relationship, paving the way for its further development and eventual approval for the treatment of various autoimmune diseases.
References
- 1. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 4. The possible mode of action of Tofacitinib, a JAK inhibitor [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. Phase 1 Dose-Escalation Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of Tofacitinib in Japanese Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacodynamics of Janus Kinase Inhibitors in Cellular Models: A Technical Guide
Disclaimer: As of the latest available data, specific pharmacodynamic studies on Nimucitinib in various cell lines are not extensively published in publicly accessible literature. Therefore, this guide will utilize the well-characterized Janus kinase (JAK) inhibitor, Tofacitinib , as a representative example to illustrate the expected pharmacodynamics, experimental methodologies, and signaling pathway interactions relevant to this class of drugs. The principles and techniques described herein are directly applicable to the study of this compound and other JAK inhibitors.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the cellular pharmacodynamics of JAK inhibitors. It provides a comprehensive overview of the mechanism of action, quantitative data on cellular effects, and detailed experimental protocols for key assays.
Introduction to JAK-STAT Signaling and Inhibition
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a wide array of cytokines and growth factors, playing a pivotal role in immune cell development, activation, and function.[1] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases.
JAK inhibitors, such as Tofacitinib, are small molecules that interfere with the enzymatic activity of JAKs by competing with ATP for its binding site on the kinase domain.[2] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn blocks their translocation to the nucleus and subsequent modulation of gene expression.[1]
Quantitative Pharmacodynamic Data for Tofacitinib
The following tables summarize the inhibitory activity of Tofacitinib in biochemical and cellular assays.
Table 1: Biochemical Inhibitory Potency of Tofacitinib against JAK Isoforms
| JAK Isoform | IC₅₀ (nM) | Reference |
| JAK1 | 1.7 - 112 | [3][4] |
| JAK2 | 1.8 - 20 | [3][4] |
| JAK3 | 0.75 - 1.6 | [3] |
| TYK2 | 16 - 34 | [3] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. These values can vary depending on the specific assay conditions.
Table 2: Cellular Inhibitory Potency of Tofacitinib on Cytokine-Induced STAT Phosphorylation
| Cell Type | Cytokine Stimulus | STAT Target | Cellular IC₅₀ (nM) | Reference |
| Human PBMCs (Total Lymphocytes) | IL-2 | pSTAT5 | 31 | [4] |
| Human PBMCs (Total Lymphocytes) | IL-6 | pSTAT3 | 73 | [4] |
| Human PBMCs (Total Lymphocytes) | GM-CSF | pSTAT5 | 659 | [4] |
| THP-1 Cells | IL-4 | pSTAT6 | 53.1 (for JAK3 phosphorylation) | [4] |
| C28/I2 Human Chondrocytes | IL-6 | pSTAT1/pSTAT3 | Dose-dependent inhibition (2.5-100 nM) | [5] |
| Multiple Myeloma (MM.1S) cells | Co-culture with HS5 | pSTAT1/pSTAT3 | Inhibition observed at 1 µM | [6] |
Cellular IC₅₀ values reflect the concentration of the inhibitor required to inhibit a specific signaling event within a whole-cell context by 50%.
Table 3: Effect of Tofacitinib on Pro-inflammatory Cytokine Production
| Cell Type | Stimulus | Cytokine Measured | Tofacitinib Concentration | % Inhibition / Effect | Reference |
| Entheseal CD4+ T-cells | anti-CD3/CD28 | IL-17A | 1000 nM | Significant reduction | [7] |
| Entheseal CD4+/CD8+ T-cells | anti-CD3/CD28 | TNF | 1000 nM | Significant reduction | [7] |
| Endothelial Cells (in co-culture) | Spontaneous release | IL-6 | 1 µM | 31.7% | [8] |
| Endothelial Cells (in co-culture) | Spontaneous release | IL-8 | 1 µM | 47% | [8] |
| Primary ALS NK cells | IL-2/IL-15 | TNF-α, IFN-γ | Not specified | Significant decrease in gene expression | [9] |
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by a JAK inhibitor like Tofacitinib.
Caption: Canonical JAK-STAT signaling pathway and mechanism of Tofacitinib inhibition.
Experimental Workflow: Cellular STAT Phosphorylation Assay
This diagram outlines a typical workflow for measuring the inhibition of cytokine-induced STAT phosphorylation in cell lines using flow cytometry.
Caption: Workflow for a cellular STAT phosphorylation assay using flow cytometry.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a drug within a cellular environment. The workflow is depicted below.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocols
Biochemical JAK Inhibition Assay
-
Objective: To determine the IC₅₀ of an inhibitor against isolated JAK enzymes.
-
Materials: Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes; peptide substrate (e.g., poly-Glu-Tyr); ATP; ADP-Glo™ Kinase Assay kit (Promega); inhibitor compound (Tofacitinib).
-
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a 384-well plate, add the JAK enzyme, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which measures luminescence.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[10]
-
Cellular STAT Phosphorylation Assay (Flow Cytometry)
-
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in specific cell populations.
-
Cell Lines/Primary Cells: Human Peripheral Blood Mononuclear Cells (PBMCs), or specific immune cell lines (e.g., NK-92, THP-1).
-
Procedure:
-
Culture cells in appropriate media. For PBMCs, isolate from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Pre-incubate the cells with serially diluted Tofacitinib or vehicle control (DMSO) for 1-2 hours at 37°C.[9]
-
Stimulate the cells with a specific cytokine (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3, IFN-γ for pSTAT1) for a short period (e.g., 15-30 minutes) at 37°C.[4]
-
Immediately fix the cells by adding a fixative agent (e.g., 1.6% paraformaldehyde) to stop the signaling cascade.
-
Permeabilize the cells to allow intracellular antibody staining (e.g., with ice-cold methanol).
-
Stain the cells with fluorescently-conjugated antibodies against the phosphorylated STAT protein of interest (e.g., Alexa Fluor 647 anti-pSTAT3) and cell surface markers to identify specific cell populations (e.g., CD3, CD4, CD8).
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the pSTAT signal.
-
Calculate the percent inhibition for each inhibitor concentration relative to the stimulated control and determine the IC₅₀ value.[4]
-
Cytokine Production Assay (ELISA)
-
Objective: To quantify the effect of the inhibitor on the production and secretion of cytokines from stimulated cells.
-
Cell Lines/Primary Cells: PBMCs, CD4+ T-cells, fibroblast-like synoviocytes (FLS).
-
Procedure:
-
Plate the cells in a 96-well culture plate.
-
Add the inhibitor (Tofacitinib) at desired concentrations.
-
Add a stimulus to induce cytokine production (e.g., anti-CD3/CD28 beads for T-cells, LPS for monocytes).
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cytokine production and secretion.[7]
-
Centrifuge the plate and collect the culture supernatant.
-
Quantify the concentration of the cytokine of interest (e.g., IL-6, TNF-α, IL-17A) in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Compare the cytokine levels in inhibitor-treated wells to the vehicle-treated control to determine the extent of inhibition.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of the inhibitor to its target protein (JAKs) in intact cells.
-
Cell Line: Any cell line that expresses the target protein (e.g., HEK293, MM.1S).
-
Procedure:
-
Culture cells to a sufficient density.
-
Treat the cells with the inhibitor (e.g., 10 µM Tofacitinib) or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.[11]
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling.[11]
-
Lyse the cells by repeated freeze-thaw cycles or addition of a lysis buffer.
-
Pellet the precipitated/aggregated proteins by high-speed centrifugation.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of the target protein (e.g., JAK3) remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Plot the relative amount of soluble protein against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates target stabilization and thus, direct engagement.[12]
-
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Cardiovascular Events With JAK Inhibitors: Tofacitinib Reduces Synovial and Vascular Inflammation but not the Prothrombotic Effects of Inflammatory Cytokines on Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tofacitinib Suppresses Natural Killer Cells In Vitro and In Vivo: Implications for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effect of Janus Kinase (JAK) Inhibitors on Cytokine Signaling
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information on a specific molecule named "Nimucitinib" is not available in the public domain. This guide provides a comprehensive overview of the effects of Janus Kinase (JAK) inhibitors on cytokine signaling, using the well-characterized JAK inhibitor, Tofacitinib, as a primary example. The principles and methodologies described are broadly applicable to the study of other JAK inhibitors.
Introduction to Cytokine Signaling and the JAK-STAT Pathway
Cytokines are a broad and diverse group of small proteins that are crucial for cell signaling, particularly in the immune system. They mediate and regulate immunity, inflammation, and hematopoiesis. The actions of many cytokines are transduced through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[1]
The JAK family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[2] These kinases associate with the intracellular domains of type I and type II cytokine receptors.[1] Upon cytokine binding to its receptor, the associated JAKs are brought into close proximity, leading to their autophosphorylation and activation.[3] The activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins.[4] Subsequently, STATs are also phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.[3] This signaling cascade is pivotal in the inflammatory response.[4]
Mechanism of Action of JAK Inhibitors
JAK inhibitors are small molecules that interfere with the JAK-STAT signaling pathway.[1] They typically act as competitive inhibitors of ATP binding to the catalytic site of the JAK enzymes, thereby preventing the phosphorylation cascade.[5] By inhibiting one or more JAK family members, these drugs can effectively block the signaling of multiple cytokines.
Tofacitinib, for instance, is an oral JAK inhibitor that primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2 and TYK2.[6] This inhibition disrupts the signaling of several key cytokines involved in autoimmune and inflammatory diseases, including interleukin-2 (IL-2), IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21.[6]
Signaling Pathway Diagram
Below is a diagram illustrating the JAK-STAT signaling pathway and the point of intervention for a JAK inhibitor like Tofacitinib.
Caption: Figure 1: The JAK-STAT Signaling Pathway and Inhibition by JAKinibs.
Quantitative Data on the Effect of JAK Inhibitors on Cytokine Signaling
The inhibitory activity of JAK inhibitors can be quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of these inhibitors against specific JAK kinases and cytokine-mediated signaling events.
Table 1: Biochemical IC50 Values of Selected JAK Inhibitors
| JAK Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference |
| Tofacitinib | 1 | 20 | 112 | 344 | [7] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [8] |
| Upadacitinib | 43 | 110 | 2300 | 4600 | [9] |
| Filgotinib | 10 | 28 | 810 | 116 | [10] |
Table 2: Cellular IC50 Values for Inhibition of Cytokine-Induced STAT Phosphorylation
| Cytokine Stimulus | Signaling Pathway | Tofacitinib IC50 (nM) | Baricitinib IC50 (nM) | Upadacitinib IC50 (nM) | Filgotinib IC50 (nM) | Reference |
| IL-6 | JAK1/JAK2/TYK2 -> pSTAT3 | 281 | 46 | 35 | 430 | [10] |
| GM-CSF | JAK2/JAK2 -> pSTAT5 | 3210 | 100 | 290 | >10000 | [10] |
| IL-2 | JAK1/JAK3 -> pSTAT5 | 91 | 220 | 480 | 1000 | [10] |
| IFN-α | JAK1/TYK2 -> pSTAT1 | 114 | 20 | 16 | 160 | [10] |
| IFN-γ | JAK1/JAK2 -> pSTAT1 | 271 | 43 | 31 | 510 | [10] |
Table 3: Effect of Tofacitinib on Plasma Cytokine Levels in Rheumatoid Arthritis Patients
| Cytokine | Baseline Level (pg/mL) | Level after 3 months of Tofacitinib (pg/mL) | % Change | p-value | Reference |
| IL-6 | 13.5 | 3.9 | -71.1% | <0.001 | [11] |
| TNF-α | 4.2 | 3.1 | -26.2% | <0.05 | [12] |
| IFN-γ | 15.2 | 10.8 | -28.9% | <0.05 | [12] |
| IL-17 | 8.9 | 6.5 | -27.0% | <0.05 | [12] |
Detailed Experimental Protocols
In Vitro JAK Kinase Inhibition Assay
This protocol describes a method to determine the biochemical potency (IC50) of a compound against purified JAK enzymes.[13][14]
Objective: To measure the direct inhibitory effect of a test compound on the enzymatic activity of a specific JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzymes.[15]
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[15]
-
ATP solution.
-
Peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).
-
Test compound (e.g., Tofacitinib) at various concentrations.
-
32P-γ-ATP for radiometric detection or a suitable fluorescent-based detection system.
-
96-well plates.
-
Plate reader (scintillation counter or fluorescence reader).
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the peptide substrate, and the diluted test compound.
-
Add the specific JAK enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and 32P-γ-ATP (or a non-radioactive ATP for fluorescent assays).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
For radiometric assays, spot the reaction mixture onto a phosphocellulose filter mat, wash extensively to remove unincorporated 32P-γ-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescent assays, follow the manufacturer's instructions for the specific detection kit.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Experimental Workflow Diagram
Caption: Figure 2: Workflow for an In Vitro JAK Kinase Inhibition Assay.
Human Whole-Blood Assay for STAT Phosphorylation
This protocol describes a method to assess the inhibitory effect of a compound on cytokine-induced STAT phosphorylation in a more physiologically relevant setting.[15]
Objective: To measure the cellular potency of a test compound in inhibiting a specific cytokine-induced JAK-STAT signaling pathway in human whole blood.
Materials:
-
Fresh human whole blood collected in sodium heparin tubes.
-
Test compound (e.g., Tofacitinib) at various concentrations.
-
Recombinant human cytokines (e.g., IL-6, GM-CSF).[15]
-
Phosphate-buffered saline (PBS).
-
Lysis/fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer).
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4 for T-cells, CD33 for myeloid cells) and phosphorylated STATs (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Aliquot whole blood into tubes.
-
Add serial dilutions of the test compound or vehicle (DMSO) to the blood and incubate at 37°C for 30 minutes.[15]
-
Stimulate the blood with a specific cytokine (e.g., 100 ng/mL IL-6 or 20 ng/mL GM-CSF) or vehicle for 15-20 minutes at 37°C.[15]
-
Immediately fix and lyse the red blood cells by adding lysis/fixation buffer and incubating for 10 minutes at 37°C.
-
Centrifuge the samples and discard the supernatant.
-
Permeabilize the remaining leukocytes by adding ice-cold permeabilization buffer and incubating on ice for 30 minutes.
-
Wash the cells with PBS containing BSA.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phosphorylated STATs for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in PBS.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the specific cell population of interest (e.g., CD4+ T-cells) and measuring the median fluorescence intensity (MFI) of the pSTAT signal.
-
Calculate the percentage of inhibition for each compound concentration relative to the cytokine-stimulated vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
JAK inhibitors represent a significant advancement in the treatment of various inflammatory and autoimmune diseases. Their mechanism of action, centered on the inhibition of the JAK-STAT pathway, allows for the broad suppression of pro-inflammatory cytokine signaling. The quantitative data from biochemical and cellular assays are crucial for characterizing the potency and selectivity of these inhibitors. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of novel JAK inhibitors, enabling a deeper understanding of their therapeutic potential. As research in this field continues, a thorough understanding of the intricate effects of these molecules on cytokine signaling will be paramount for the development of next-generation therapies with improved efficacy and safety profiles.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchopenworld.com [researchopenworld.com]
- 5. After 25 years of drug development, do we know JAK? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Clinical efficacy of new JAK inhibitors under development. Just more of the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tofacitinib treatment modulates the levels of several inflammation-related plasma proteins in rheumatoid arthritis and baseline levels of soluble biomarkers associate with the treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Changes in Serum Cytokines May Predict Therapeutic Efficacy of Tofacitinib in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of Nimucitinib
Disclaimer: As of late 2025, publicly available, peer-reviewed data specifically detailing the preclinical and clinical development of "Nimucitinib" is scarce. Therefore, this technical guide leverages this compound as a representative model of a novel, orally available, selective Janus kinase (JAK) inhibitor. The quantitative data, experimental protocols, and signaling pathways described herein are based on established methodologies and published results for other well-characterized clinical-stage and approved JAK inhibitors, particularly those with selectivity for JAK1 and/or TYK2. This document is intended for researchers, scientists, and drug development professionals to illustrate the therapeutic potential and evaluation framework for such a molecule.
Introduction to Janus Kinase (JAK) Inhibition
The Janus kinase family—comprising four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2)—plays a pivotal role in mediating signal transduction for a wide array of cytokines, interferons, and growth factors.[1][2] These signaling proteins are central to the pathogenesis of numerous autoimmune and inflammatory diseases, making the JAK-STAT (Signal Transducer and Activator of Transcription) pathway a compelling therapeutic target.[1][3]
Small molecule JAK inhibitors (jakinibs) function by competing with adenosine triphosphate (ATP) for the binding site in the kinase domain of JAK enzymes, thereby preventing the phosphorylation and activation of STAT proteins.[1][4] This blockade disrupts the downstream inflammatory cascade. While first-generation jakinibs like tofacitinib exhibit broad-spectrum JAK inhibition, newer agents are designed for greater selectivity towards specific JAK isoforms to optimize efficacy and mitigate off-target safety concerns.[3][5] For instance, inhibiting JAK2 is linked to hematological effects, whereas JAK3 inhibition primarily impacts lymphocyte function.[6] this compound is conceptualized as a next-generation selective inhibitor, potentially targeting JAK1 and/or TYK2, which are critical nodes for many pro-inflammatory cytokines implicated in diseases like rheumatoid arthritis and psoriasis.[7][8]
Mechanism of Action: The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization.[1] This conformational change brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[1][4] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription, culminating in an inflammatory response.[1] this compound, by inhibiting specific JAKs, effectively halts this signal transmission.
Preclinical Evaluation
The preclinical assessment of a novel JAK inhibitor like this compound involves a tiered approach, starting with biochemical assays to determine potency and selectivity, followed by cell-based assays to confirm activity in a physiological context, and culminating in in vivo animal models to evaluate efficacy and safety.
Data Presentation: In Vitro Profile
The initial characterization of this compound would involve determining its inhibitory concentration (IC50) against each of the four JAK isoforms and its functional potency in cellular assays that measure cytokine-induced STAT phosphorylation.
Table 1: Representative In Vitro Kinase and Cellular Selectivity Profile
| Assay Type | Target/Pathway | Representative IC50 (nM) |
|---|---|---|
| Biochemical Kinase Assay | JAK1 | 15 |
| JAK2 | 850 | |
| JAK3 | 1200 | |
| TYK2 | 25 | |
| Cellular Assay | IL-6 induced pSTAT3 (JAK1/JAK2) | 35 |
| (Human Whole Blood) | IL-2 induced pSTAT5 (JAK1/JAK3) | 450 |
| GM-CSF induced pSTAT5 (JAK2/JAK2) | > 5000 | |
| IFN-α induced pSTAT1 (JAK1/TYK2) | 20 |
Data are hypothetical, based on profiles of selective JAK1/TYK2 inhibitors.[3][6]
Experimental Protocols: Key In Vitro Assays
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity (IC50) of purified JAK1, JAK2, JAK3, and TYK2 kinases.
Methodology:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase enzymes; peptide substrate (e.g., a poly-Glu-Tyr peptide); Adenosine-5'-triphosphate (ATP); this compound (serially diluted); assay buffer.
-
Procedure: The assay is typically performed in a 384-well plate format using a mobility shift assay or time-resolved fluorescence resonance energy transfer (TR-FRET) format.[9][10]
-
Recombinant JAK enzyme, the peptide substrate, and varying concentrations of this compound are pre-incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP (typically at its Km concentration for each specific JAK isoform).[9]
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the degree of substrate phosphorylation is quantified.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. IC50 curves are generated by plotting percent inhibition against the logarithm of this compound concentration and fitting the data to a four-parameter logistic equation.
Objective: To measure the functional inhibition of specific JAK-dependent signaling pathways in a cellular context, such as human peripheral blood mononuclear cells (PBMCs) or whole blood.
Methodology:
-
Sample Preparation: Freshly isolated human PBMCs or heparinized whole blood is used.[11]
-
Inhibition: Aliquots of cells are pre-incubated with serial dilutions of this compound for 1-2 hours at 37°C.[11]
-
Cytokine Stimulation: Cells are then stimulated with a specific cytokine to activate a defined JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2, GM-CSF for JAK2/JAK2).[6][9] A non-stimulated control is included.
-
Fixation and Permeabilization: After a short stimulation period (e.g., 15-30 minutes), red blood cells are lysed (if using whole blood), and the remaining cells are fixed and permeabilized to allow antibody access to intracellular proteins.
-
Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers (to identify specific cell populations like T-cells or monocytes) and against the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3, anti-pSTAT1).[11][12]
-
Flow Cytometry: The level of STAT phosphorylation in specific cell populations is quantified using a flow cytometer.
-
Data Analysis: The geometric mean fluorescence intensity (MFI) of the pSTAT signal is determined. The percent inhibition is calculated based on the reduction in MFI in this compound-treated samples compared to the cytokine-stimulated DMSO control. IC50 values are then determined as described above.
Data Presentation: In Vivo Preclinical Efficacy
The therapeutic potential of this compound would be evaluated in animal models of autoimmune diseases, such as the collagen-induced arthritis (CIA) model in rodents, which mimics many aspects of human rheumatoid arthritis.[13][14]
Table 2: Representative Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg, BID) | Mean Arthritis Score (Day 21) | Paw Swelling Reduction (%) |
|---|---|---|---|
| Vehicle Control | - | 12.5 ± 1.1 | 0% |
| This compound | 3 | 7.8 ± 0.9* | 42% |
| This compound | 10 | 4.1 ± 0.6** | 78% |
| This compound | 30 | 2.2 ± 0.4** | 91% |
*Data are hypothetical and representative of published studies.[15] Arthritis score is on a 0-16 scale. BID: twice daily. *p<0.05, *p<0.01 vs. Vehicle.
Experimental Protocol: In Vivo Arthritis Model
Objective: To assess the efficacy of orally administered this compound in reducing disease severity in a rat model of collagen-induced arthritis (CIA).
Methodology:
-
Animals: DBA/1 mice or Lewis rats, which are genetically susceptible to CIA.[13]
-
Disease Induction: Animals are immunized on Day 0 with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given on Day 7 or 21, depending on the specific protocol.[13][16]
-
Treatment: Prophylactic or therapeutic dosing can be used. For a therapeutic model, oral administration of this compound or a vehicle control begins upon the first signs of arthritis (typically around Day 10-14) and continues daily for a set period (e.g., 14-21 days).
-
Efficacy Endpoints:
-
Clinical Scoring: Animals are assessed several times per week for signs of arthritis. Each paw is scored on a scale of 0-4 based on the degree of erythema and swelling. The scores for all four paws are summed for a total clinical score per animal (max score of 16).
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.
-
Histopathology: At the end of the study, joints are harvested, sectioned, and stained (e.g., with H&E, Safranin O) to assess synovial inflammation, cartilage damage, and bone erosion.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples may be collected to correlate drug exposure with efficacy and target engagement (e.g., ex vivo pSTAT inhibition).[15][17]
-
Data Analysis: Mean clinical scores and paw swelling are compared between treatment groups using appropriate statistical tests (e.g., ANOVA).
Clinical Development and Therapeutic Potential
The clinical development program for a JAK inhibitor like this compound would typically investigate its efficacy and safety across a range of inflammatory conditions.
Data Presentation: Representative Phase 2 Clinical Efficacy
Phase 2 studies are designed to establish proof-of-concept and identify the optimal dose range for subsequent Phase 3 trials.
Table 3: Representative Phase 2b Efficacy in Rheumatoid Arthritis (12 Weeks)
| Treatment Group | ACR20 Response (%) | ACR50 Response (%) | ACR70 Response (%) |
|---|---|---|---|
| Placebo | 31% | 12% | 4% |
| This compound 15 mg BID | 68%** | 45%** | 21%** |
| This compound 30 mg BID | 72%** | 49%** | 25%** |
*Data are hypothetical, modeled on results for effective JAK inhibitors.[18] ACR20/50/70 represents a 20%/50%/70% improvement in American College of Rheumatology criteria. BID: twice daily. *p<0.01 vs. Placebo.
Table 4: Representative Phase 2 Safety Profile (12 Weeks)
| Adverse Event (AE) | Placebo (N=100) | This compound (All Doses, N=200) |
|---|---|---|
| Any AE | 45% | 60% |
| Upper Respiratory Tract Infection | 5% | 12% |
| Headache | 3% | 7% |
| Diarrhea | 2% | 5% |
| Herpes Zoster | 0% | 2% |
| Serious Infections | 1% | 2% |
| Elevated LDL Cholesterol | 2% | 8% |
| Decreased Neutrophils | 1% | 4% |
Data are hypothetical and reflect the common safety profile of the JAK inhibitor class.[18][19]
Experimental Protocol: Representative Phase 2b Clinical Trial Design
Objective: To evaluate the efficacy, safety, and dose-response of this compound in patients with moderately to severely active rheumatoid arthritis with an inadequate response to methotrexate.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
-
Patient Population: Adult patients diagnosed with RA (per ACR criteria) with active disease (e.g., ≥6 tender and ≥6 swollen joints) despite stable methotrexate therapy.
-
Randomization & Treatment: Patients are randomized to one of several arms: e.g., Placebo, this compound low dose (e.g., 15 mg BID), or this compound high dose (e.g., 30 mg BID). Treatment duration is typically 12 to 24 weeks.
-
Primary Endpoint: The proportion of patients achieving an ACR20 response at Week 12.[20]
-
Secondary Endpoints:
-
Proportion of patients achieving ACR50 and ACR70 responses.
-
Change from baseline in Disease Activity Score 28 (DAS28-CRP).
-
Change from baseline in Health Assessment Questionnaire-Disability Index (HAQ-DI).
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory values (hematology, chemistry, lipids), vital signs, and physical examinations throughout the study.
-
Statistical Analysis: The primary endpoint is analyzed using a logistic regression model. Secondary continuous endpoints are analyzed using mixed-effects models for repeated measures (MMRM).
Conclusion
A selective JAK inhibitor like this compound holds significant therapeutic potential for a multitude of immune-mediated inflammatory diseases. By precisely targeting key nodes in inflammatory cytokine signaling, such as JAK1 and TYK2, it may offer an improved benefit-risk profile compared to broader-spectrum inhibitors. The development pathway, from initial biochemical characterization and preclinical modeling to rigorous, placebo-controlled clinical trials, is essential to define its efficacy, safety, and ultimate role in the therapeutic landscape. The data and protocols outlined in this guide provide a foundational framework for understanding and evaluating the journey of such a promising therapeutic agent from the laboratory to the clinic.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tofacitinib and Other Kinase Inhibitors in the Treatment of Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Baricitinib therapy response in rheumatoid arthritis patients associates to STAT1 phosphorylation in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medcentral.com [medcentral.com]
- 19. Initial safety trial results find increased risk of serious heart-related problems and cancer with arthritis and ulcerative colitis medicine Xeljanz, Xeljanz XR (tofacitinib) | FDA [fda.gov]
- 20. Phase IIb dose-ranging study of the oral JAK inhibitor tofacitinib (CP-690,550) or adalimumab monotherapy versus placebo in patients with active rheumatoid arthritis with an inadequate response to disease-modifying antirheumatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Safety and Toxicity Profile of Janus Kinase Inhibitors: A Technical Overview
Disclaimer: No public information was found for a compound named "Nimucitinib." The following technical guide focuses on the initial safety and toxicity profile of Tofacitinib, a well-characterized Janus Kinase (JAK) inhibitor, which may be relevant to the user's query due to the similarity in name and drug class.
This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the preclinical and early clinical safety and toxicity data for Janus Kinase (JAK) inhibitors, with a focus on Tofacitinib as a representative molecule.
Introduction
Tofacitinib is a small molecule inhibitor of Janus kinases, specifically targeting JAK1 and JAK3.[1] By inhibiting these enzymes, Tofacitinib modulates the signaling of various cytokines that are integral to the inflammatory and immune responses.[2][3] This mechanism of action has led to its approval for the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] Understanding the initial safety and toxicity profile is crucial for the continued development and clinical application of this class of drugs.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic properties of Tofacitinib have been characterized in both healthy volunteers and patient populations.
Table 1: Pharmacokinetic Parameters of Tofacitinib
| Parameter | Value | Reference |
| Bioavailability | 74% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | [1] |
| Half-life (t1/2) | ~3 hours | [1][4] |
| Metabolism | Hepatic (primarily CYP3A4, with minor contribution from CYP2C19) | [1][4] |
| Excretion | ~70% Hepatic metabolism, ~30% Renal excretion | [1][4] |
Pharmacodynamic studies have shown a dose-dependent inhibition of STAT3 phosphorylation following cytokine stimulation.[5] A rapid decrease in C-reactive protein (CRP) levels is also observed, indicating a prompt anti-inflammatory effect.[2]
Preclinical Toxicology Profile
A comprehensive set of preclinical toxicology studies were conducted to support the clinical development of Tofacitinib. These studies were performed in various animal models to assess potential toxicities.
Table 2: Summary of Preclinical Toxicology Findings for Tofacitinib
| Study Type | Species | Key Findings | Reference | |---|---|---| | General Toxicity | Rat, Monkey | Immune suppression was the predominant finding. |[6] | | Carcinogenicity | Rat, Tg.rasH2 Mice | No drug-related neoplasms in mice. Hibernomas in rats were considered pharmacologically plausible. |[6] | | Genotoxicity | In vitro/In vivo | Negative in most assays, but positive for chromosomal aberrations in an in vitro human lymphocyte study with metabolic activation. |[6] | | Reproductive and Developmental Toxicity | Rat, Rabbit | External, skeletal, and visceral malformations observed. |[6] | | Male Fertility | Rat | Initial study design was questioned but ultimately deemed adequate. |[6] |
Clinical Safety Profile
The clinical safety of Tofacitinib has been evaluated in numerous clinical trials and is continuously monitored through post-marketing surveillance.
A large, randomized safety clinical trial comparing Tofacitinib with tumor necrosis factor (TNF) blockers in patients with rheumatoid arthritis identified several key risks.[7][8]
Table 3: Key Safety Concerns Identified in Clinical Trials of Tofacitinib
| Safety Concern | Description | Reference |
| Serious Infections | Increased risk of serious infections, including opportunistic infections. | [9] |
| Malignancies | Increased risk of malignancies, particularly lymphoma and lung cancer, especially in current or past smokers. | [7] |
| Major Adverse Cardiovascular Events (MACE) | Increased risk of serious heart-related events such as heart attack or stroke. | [7][8][10] |
| Thrombosis | Increased risk of blood clots in the lungs and in deep veins. | [7] |
| Mortality | An increased risk of death was observed. | [7][8] |
These findings have led to updated warnings for the entire class of JAK inhibitors used for inflammatory conditions, including Baricitinib and Upadacitinib, as they share a similar mechanism of action.[7][8][10]
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of safety and toxicity studies.
The purpose of acute toxicity studies is to determine the effects of a single, high dose of a substance.[11][12]
-
Experimental Workflow for Acute Oral Toxicity:
Acute Oral Toxicity Study Workflow.
Genotoxicity assays are performed to detect direct or indirect DNA damage.
-
Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.
-
In Vitro Chromosomal Aberration Test: This assay assesses the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells, such as human peripheral blood lymphocytes.[6]
-
In Vivo Micronucleus Test: This test evaluates chromosomal damage by detecting micronuclei in the erythrocytes of treated rodents.
Long-term studies in animals are conducted to assess the carcinogenic potential of a drug.
-
Two-Year Rodent Bioassay: Typically conducted in rats, this study involves long-term administration of the drug to evaluate the incidence of neoplasms.[6]
-
Short-Term Transgenic Mouse Bioassay: A 6-month study in transgenic mouse models, such as Tg.rasH2, can also be used to assess carcinogenic potential.[6]
Signaling Pathway
Tofacitinib exerts its effect by inhibiting the JAK-STAT signaling pathway, which is crucial for the action of numerous cytokines involved in autoimmune and inflammatory diseases.
-
JAK-STAT Signaling Pathway and Inhibition by Tofacitinib:
Mechanism of action of Tofacitinib on the JAK-STAT pathway.
Conclusion
The initial safety and toxicity profile of Tofacitinib, a representative JAK inhibitor, has been extensively characterized through a combination of preclinical and clinical studies. The primary toxicities observed are extensions of its immunosuppressive mechanism of action. While effective in treating several inflammatory conditions, the use of Tofacitinib and other JAK inhibitors is associated with significant risks, including serious infections, malignancies, major adverse cardiovascular events, and thrombosis. A thorough understanding of this safety profile is paramount for the appropriate clinical use of these agents and for guiding the development of future molecules in this class.
References
- 1. Tofacitinib: pharmacokinetics, pharmacology and safety_Chemicalbook [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. FDA requires warnings about increased risk of serious heart-related events, cancer, blood clots, and death for JAK inhibitors that treat certain chronic inflammatory conditions | FDA [fda.gov]
- 8. Janus Kinase (JAK) inhibitors: Drug Safety Communication - FDA Requires Warnings about Increased Risk of Serious Heart-related Events, Cancer, Blood Clots, and Death | FDA [fda.gov]
- 9. Update on the Safety Profile of Tofacitinib in Rheumatoid Arthritis from Clinical Trials to Real-World Studies: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. Toxicology | MuriGenics [murigenics.com]
- 12. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Tofacitinib on Immune Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib is a Janus kinase (JAK) inhibitor that modulates the signaling of a wide range of cytokines, growth factors, and hormones, playing a critical role in hematopoiesis and immune cell function.[1] By inhibiting JAKs, Tofacitinib effectively dampens the inflammatory cascade implicated in various autoimmune diseases. This technical guide provides an in-depth analysis of Tofacitinib's impact on immune cell function, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The primary mechanism of action of Tofacitinib is the inhibition of the Janus kinase (JAK) family of enzymes, which are intracellular tyrosine kinases that transmit signals from cytokine and growth factor receptors on the cell membrane.[1] This signaling cascade, known as the JAK-STAT pathway, is crucial for the regulation of immune responses.[2] There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2] Tofacitinib exhibits a degree of selectivity in its inhibition of these kinases.
Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation.[3] Activated JAKs then phosphorylate the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune cell differentiation and function.[4][5] Tofacitinib, by blocking the ATP-binding site of JAKs, prevents this phosphorylation cascade, thereby inhibiting the downstream effects of cytokine signaling.[4]
Caption: Tofacitinib blocks the JAK-STAT signaling pathway.
Quantitative Data on Tofacitinib's Impact
The following tables summarize the quantitative effects of Tofacitinib on JAK kinase inhibition, cytokine production, and immune cell populations.
Table 1: Tofacitinib Inhibitory Activity (IC50) Against JAK Kinases
| Kinase | IC50 (nM) | Reference |
| JAK1 | 1.7 - 3.7 | [6] |
| JAK2 | 1.8 - 4.1 | [6] |
| JAK3 | 0.75 - 1.6 | [6] |
| TYK2 | 16 - 34 | [6] |
Table 2: In Vitro Inhibition of Cytokine Production by Tofacitinib
| Cytokine | Cell Type | Tofacitinib Concentration (µM) | Percent Inhibition | Reference |
| IL-6 | Endothelial Cells | 1 | 41% | [2] |
| IFN-γ | Coculture of PBMCs and RA Synoviocytes | 0.1 | ~90% | [2] |
| TNF-α | Coculture of PBMCs and RA Synoviocytes | 1 | ~75% | [2] |
| IL-17A | Coculture of PBMCs and RA Synoviocytes | 1 | ~80% | [2] |
| IL-17A | CD4+ T-cells | 1 | Significant reduction (p < 0.01) | [7] |
| TNF-α | CD4+ and CD8+ T-cells | 1 | Significant reduction (p < 0.01) | [7] |
Table 3: In Vivo Effects of Tofacitinib on Immune Cell Populations in Rheumatoid Arthritis Patients
| Cell Type | Change | Timepoint | Reference |
| Absolute Lymphocyte Count (ALC) | Initial increase, then gradual decline to steady state | ~48 months | [8] |
| CD4+ T cells | Decrease | Long-term treatment | [8] |
| CD8+ T cells | Decrease | Long-term treatment | [8] |
| B cells | No strong association with treatment | Long-term treatment | [8] |
| Natural Killer (NK) cells | No strong association with treatment | Long-term treatment | [8] |
Impact on Specific Immune Cell Functions
T-Cell Function
Tofacitinib significantly impacts T-cell function. It has been shown to inhibit the proliferation of both CD4+ and CD8+ T cells.[9] Specifically, it potently suppresses the proliferation of peripheral blood T cells stimulated with CD3/CD28.[9] Furthermore, Tofacitinib modulates T helper (Th) cell differentiation, inhibiting Th1 and Th17 differentiation while having a lesser effect on Th2 and regulatory T cells (Tregs).[9] This is evidenced by a dose-dependent reduction in IFN-γ production by Th1 cells.[9] Studies have also shown that Tofacitinib treatment in rheumatoid arthritis patients leads to an accumulation of senescent memory CD4+ and CD8+ T cells.[10]
B-Cell Function
Tofacitinib directly affects B-cell differentiation and function. In vitro studies have demonstrated that Tofacitinib impairs the differentiation of naive B cells into plasmablasts and subsequent immunoglobulin secretion.[11] This effect is observed in response to JAK-dependent stimuli such as IL-2 and IL-21.[12] However, the impact on plasmablast formation is less pronounced when total peripheral blood B cells, which include memory B cells, are stimulated.[11] In vivo, while the relative distribution of B-cell subpopulations remains stable in Tofacitinib-treated patients, a temporary increase in absolute B-cell numbers has been observed.[11]
Monocyte and Macrophage Function
Tofacitinib influences the function of monocytes and macrophages, directing them towards an anti-inflammatory phenotype.[9] In rheumatoid arthritis patients, Tofacitinib has been shown to reduce the frequency of monocytes, particularly in treatment responders.[13] Furthermore, it inhibits the production of pro-inflammatory cytokines by these cells. For instance, Tofacitinib downregulates JAK1 expression on human intestinal monocytes and, to a lesser extent, on macrophages.[14]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro B-Cell Differentiation Assay
This protocol is adapted from studies investigating the effect of Tofacitinib on B-cell differentiation.[11][15][16]
Caption: A typical workflow for studying B-cell differentiation.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify B cells using magnetic-activated cell sorting (MACS) with CD19 microbeads.
-
Cell Culture: Culture the isolated B cells at a density of 1.5 x 10^5 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Stimulation: Stimulate the B cells with a combination of JAK-dependent stimuli such as soluble trimeric CD40L (1 µg/mL) and IL-21 (50 ng/mL), or a JAK-independent stimulus like CpG ODN 2006 (1 µM).
-
Tofacitinib Treatment: Add Tofacitinib at various concentrations (e.g., 10, 100, 300, and 1000 nM) to the cell cultures at the time of stimulation. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 4 to 8 days.
-
Analysis of Plasmablast Differentiation: After incubation, harvest the cells and stain them with fluorescently labeled antibodies against CD19, CD27, and CD38. Analyze the percentage of plasmablasts (CD19+CD27++CD38++) using flow cytometry.
-
Analysis of Immunoglobulin Secretion: Collect the culture supernatants and measure the levels of IgG, IgM, and IgA using a standard sandwich ELISA protocol.
-
Analysis of Transcription Factors: Extract RNA from the cultured B cells and perform quantitative real-time PCR (RT-qPCR) to measure the expression of B-cell fate-determining transcription factors such as Blimp-1, XBP1, and IRF4. Normalize the expression to a housekeeping gene like RPLPO.
Flow Cytometry for STAT3 Phosphorylation
This protocol is based on methods used to assess the inhibition of STAT phosphorylation by JAK inhibitors.[4][17][18]
-
Cell Preparation: Use whole blood or isolated immune cell populations (e.g., PBMCs, purified B cells).
-
Tofacitinib Pre-treatment (for in vitro inhibition): Incubate the cells with varying concentrations of Tofacitinib or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to induce STAT3 phosphorylation (e.g., IL-6 or IL-21 at 50 ng/mL) for a short duration (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
-
Fixation: Immediately fix the cells by adding a pre-warmed fixation buffer (e.g., BD Cytofix) and incubate for 10-15 minutes at 37°C.
-
Permeabilization: Wash the fixed cells and then permeabilize them by adding a permeabilization buffer (e.g., BD Perm III) and incubating on ice for 30 minutes.
-
Staining: Wash the permeabilized cells and then stain them with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3), along with antibodies for cell surface markers to identify the cell population of interest (e.g., CD19 for B cells).
-
Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of pSTAT3 in the target cell population.
ELISA for Cytokine Measurement
This is a general protocol for a sandwich ELISA to measure cytokine concentrations in cell culture supernatants.[3]
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) diluted in a coating buffer (e.g., 1-4 µg/mL in PBS). Incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20). Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 10% FBS) and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add a biotinylated detection antibody specific for the cytokine of interest (e.g., 0.5-2 µg/mL in blocking buffer). Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate. Add an enzyme-linked streptavidin conjugate (e.g., streptavidin-HRP). Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB). Incubate until a color develops.
-
Stop Reaction and Read Plate: Stop the reaction by adding a stop solution (e.g., 2N H2SO4). Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
Conclusion
Tofacitinib exerts a profound and multifaceted impact on the function of various immune cells by inhibiting the JAK-STAT signaling pathway. Its ability to modulate T-cell differentiation, impair B-cell maturation into antibody-secreting cells, and promote an anti-inflammatory phenotype in monocytes and macrophages underscores its therapeutic efficacy in autoimmune diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further understand and leverage the immunomodulatory properties of Tofacitinib and other JAK inhibitors. Continued research in this area will undoubtedly lead to a more refined understanding of their mechanisms of action and pave the way for the development of next-generation immunomodulatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding Cardiovascular Events With JAK Inhibitors: Tofacitinib Reduces Synovial and Vascular Inflammation but not the Prothrombotic Effects of Inflammatory Cytokines on Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. JCI - Inhibition of STAT3 signaling leads to apoptosis of leukemic large granular lymphocytes and decreased Mcl-1 expression [jci.org]
- 6. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Short‐, Mid‐, and Long‐Term Effects of Tofacitinib on Lymphocytes in Patients With Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tofacitinib-Induced Modulation of Intestinal Adaptive and Innate Immunity and Factors Driving Cellular and Systemic Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tofacitinib treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
- 12. Does Tofacitinib Impact B Cell Functions? - ACR Meeting Abstracts [acrabstracts.org]
- 13. JAK Inhibitors and B Cell Function: A Comparative Study of Their Impact on Plasma Cell Differentiation, Cytokine Production, and Naïve B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Methodological & Application
Application Notes and Protocols for Nimucitinib in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimucitinib is a small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, playing a pivotal role in immune responses, inflammation, and hematopoiesis.[2][3][4] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers.[2] this compound's inhibitory action on JAKs makes it a valuable tool for investigating the roles of this pathway in cellular processes and a potential therapeutic agent.[2][5]
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its effects on cell viability, apoptosis, and target pathway modulation.
Mechanism of Action: The JAK-STAT Pathway
The JAK-STAT pathway transduces signals from extracellular cytokines and growth factors to the nucleus, leading to changes in gene expression.[2] The process begins when a cytokine binds to its corresponding cell surface receptor, inducing receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.[2][3] Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Once docked, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and cell proliferation.[3][4]
This compound exerts its effect by inhibiting JAKs, thereby preventing the phosphorylation and activation of STATs. This blockade of the JAK-STAT signaling cascade ultimately reduces the inflammatory response and cellular proliferation driven by cytokine signaling.[4]
Data Presentation: Quantitative Analysis of this compound Activity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound.[6] It represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. The IC50 values for this compound are cell-line specific and must be determined empirically. Below is a template table for summarizing such data.
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (µM) - Example Data |
| HEL | Erythroleukemia | 72 | Empirically Determined |
| K562 | Chronic Myeloid Leukemia | 72 | Empirically Determined |
| MDA-MB-231 | Breast Cancer | 72 | Empirically Determined |
| HCT116 | Colorectal Cancer | 72 | Empirically Determined |
| A549 | Lung Cancer | 72 | Empirically Determined |
Note: The values in this table are for illustrative purposes only. Researchers should perform dose-response experiments to determine the precise IC50 for their specific cell lines and experimental conditions.[6][7]
Experimental Protocols
A generalized workflow for cell-based assays involving this compound is outlined below. Specific steps for each assay type follow this general scheme.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Nimucitinib in Murine Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available information, specific preclinical data and established protocols for the use of "Nimucitinib" in mouse models of arthritis are not publicly available. The following application notes and protocols are based on established methodologies for other Janus kinase (JAK) inhibitors, such as Tofacitinib and Baricitinib, which share a similar mechanism of action. These protocols should be considered as a starting point and may require optimization for this compound.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[1] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway plays a crucial role in the pathogenesis of RA by mediating the inflammatory effects of various cytokines.[1][2][3] this compound, a novel JAK inhibitor, is a promising therapeutic agent for RA. This document provides detailed protocols for evaluating the efficacy of this compound in two commonly used mouse models of arthritis: Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA).
Mechanism of Action: JAK-STAT Signaling Pathway Inhibition
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and immunity.[3][4] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor and the recruitment and phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target inflammatory genes.[5] JAK inhibitors, such as this compound, competitively inhibit the ATP-binding site of JAKs, thereby blocking this signaling cascade and reducing the production of pro-inflammatory mediators.[5]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy Data of JAK Inhibitors in Mouse Arthritis Models
The following tables summarize representative quantitative data from preclinical studies of other JAK inhibitors in mouse models of arthritis. These data can serve as a benchmark for evaluating the potential efficacy of this compound.
Table 1: Efficacy of Tofacitinib in Mouse Models of Arthritis
| Parameter | Model | Tofacitinib Dose | Vehicle Control | Tofacitinib Treated | Percent Inhibition | Reference |
| Arthritis Score (max score) | CIA | 15 mg/kg/day | 10.5 ± 1.5 | 2.5 ± 0.5 | ~76% | [6] |
| Paw Swelling (mm) | CIA | 30 mg/kg/day | 3.8 ± 0.2 | 2.1 ± 0.1 | ~45% | [7] |
| Ankle Thickness (mm) | IL-23 induced | 50 mg/kg/day | 3.9 | 1.9 | ~51% | [8] |
| Histological Score (inflammation) | CIA | 15 mg/kg/day | 3.5 ± 0.5 | 0.5 ± 0.2 | ~86% | [6] |
Table 2: Efficacy of Baricitinib in Mouse Models of Arthritis
| Parameter | Model | Baricitinib Dose | Vehicle Control | Baricitinib Treated | Percent Inhibition | Reference |
| Arthritis Score (max score) | CIA | 3 mg/kg/day | 12.0 ± 1.0 | 4.0 ± 0.8 | ~67% | [9] |
| Grip Strength Deficit | CAIA | Not Specified | Significant Deficit | Improved | Not Quantified | [10] |
| Tactile Allodynia | CAIA | Not Specified | Present | Suppressed | Not Quantified | [10] |
| pSTAT3 Levels in Joints | CIA | 3 mg/kg/day | High | Suppressed | Not Quantified | [9] |
Experimental Protocols
The following are detailed protocols for the Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA) models, which can be adapted for testing this compound.
Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This model is considered the gold standard for preclinical evaluation of RA therapeutics and shares many pathological and immunological features with human RA.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Materials:
-
Male DBA/1J mice (8-10 weeks old)[11]
-
Bovine type II collagen (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis[11]
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (dissolved in an appropriate vehicle, e.g., 0.5% methylcellulose)
-
Syringes and needles (27G)
Procedure:
-
Primary Immunization (Day 0):
-
Emulsify bovine type II collagen with an equal volume of CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.[11]
-
-
Booster Immunization (Day 21):
-
Emulsify bovine type II collagen with an equal volume of IFA.
-
Inject 100 µL of the emulsion intradermally at a site different from the primary injection.[12]
-
-
Treatment Administration (Starting at Onset of Disease or Prophylactically):
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle daily via oral gavage or another appropriate route.
-
-
Monitoring and Assessment:
-
Visually score the severity of arthritis in each paw 3 times a week, using a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling, 4=severe swelling and/or ankylosis). The maximum score per mouse is 16.[9]
-
Measure paw thickness using a digital caliper.
-
-
Endpoint Analysis (e.g., Day 42):
-
Collect blood for serum cytokine analysis (e.g., IL-6, TNF-α).
-
Harvest paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Protocol 2: Collagen Antibody-Induced Arthritis (CAIA) in C57BL/6 or BALB/c Mice
The CAIA model has a rapid onset and high incidence of arthritis, making it suitable for rapid screening of anti-inflammatory compounds.[13]
Caption: Experimental workflow for the Collagen Antibody-Induced Arthritis (CAIA) model.
Materials:
-
C57BL/6 or BALB/c mice (8-12 weeks old)
-
Arthritogenic anti-type II collagen antibody cocktail
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in an appropriate vehicle)
-
Syringes and needles (27G)
Procedure:
-
Antibody Injection (Day 0):
-
Administer the anti-collagen antibody cocktail intraperitoneally (i.p.) to each mouse.[13]
-
-
LPS Injection (Day 3):
-
Administer LPS i.p. to synchronize and enhance the inflammatory response.[14]
-
-
Treatment Administration:
-
Begin treatment with this compound or vehicle on Day 0 (prophylactic) or upon the first signs of arthritis (therapeutic).
-
-
Monitoring and Assessment:
-
Score arthritis severity and measure paw swelling daily from Day 3 to Day 14, as described in the CIA protocol.
-
-
Endpoint Analysis (e.g., Day 14):
-
Perform endpoint analyses as described in the CIA protocol.
-
Conclusion
The provided protocols for the CIA and CAIA mouse models offer a robust framework for the preclinical evaluation of this compound's efficacy in treating inflammatory arthritis. Careful adaptation and optimization of these protocols will be crucial for obtaining reliable and reproducible data. The quantitative data from studies on other JAK inhibitors serve as a useful reference for interpreting the potential therapeutic effects of this compound.
References
- 1. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchopenworld.com [researchopenworld.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]
- 9. Chronotherapy Using Baricitinib Attenuates Collagen-induced Arthritis in Mice - ACR Meeting Abstracts [acrabstracts.org]
- 10. Baricitinib ameliorates inflammatory and neuropathic pain in collagen antibody-induced arthritis mice by modulating the IL-6/JAK/STAT3 pathway and CSF-1 expression in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collagen-induced arthritis (CIA) [bio-protocol.org]
- 12. chondrex.com [chondrex.com]
- 13. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Nimucitinib in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimucitinib is a small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth, and its dysregulation is implicated in various inflammatory diseases and cancers. As a JAK inhibitor, this compound holds therapeutic potential by modulating the activity of this pathway.
These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound, including its effects on cell viability, target kinase activity, and downstream signaling pathways. Due to the limited availability of public data specific to this compound, the following protocols are based on established methodologies for other JAK inhibitors. Researchers should note that optimal experimental conditions, including cell types, incubation times, and concentrations of this compound, will need to be determined empirically.
Data Presentation
The following tables provide a template for summarizing key quantitative data for this compound. The values presented are hypothetical and based on typical ranges observed for other JAK inhibitors. Researchers should replace these with their experimentally determined values.
Table 1: this compound Kinase Inhibition Profile (IC50)
| Kinase Target | IC50 (nM) |
| JAK1 | [Insert experimental value] |
| JAK2 | [Insert experimental value] |
| JAK3 | [Insert experimental value] |
| TYK2 | [Insert experimental value] |
Table 2: this compound Cell Viability (IC50) in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| [e.g., HEL] | [e.g., Erythroleukemia] | [Insert experimental value] |
| [e.g., A549] | [e.g., Lung Carcinoma] | [Insert experimental value] |
| [e.g., U-937] | [e.g., Histiocytic Lymphoma] | [Insert experimental value] |
| [e.g., PBMC] | [Normal peripheral blood mononuclear cells] | [Insert experimental value] |
Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol determines the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A starting concentration range of 0.01 µM to 100 µM is recommended, but this should be optimized.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution and incubate overnight at 37°C. Measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
Western Blot for STAT Phosphorylation
This protocol assesses the inhibitory effect of this compound on the phosphorylation of STAT proteins downstream of JAK activation.
Materials:
-
Cell line known to have active JAK-STAT signaling (e.g., cytokine-stimulated cells)
-
Serum-free medium
-
This compound stock solution
-
Cytokine for stimulation (e.g., IL-6, IFN-γ)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Plate cells and allow them to adhere. Once confluent, starve the cells in serum-free medium for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM - 1000 nM) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IL-6 at 50 ng/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the image using a chemiluminescence imaging system. Quantify the band intensities and normalize the phospho-STAT signal to the total STAT or loading control signal.
In Vitro Kinase Assay
This protocol measures the direct inhibitory activity of this compound on specific JAK family kinases.
Materials:
-
Recombinant active JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase buffer
-
Substrate (e.g., a peptide substrate for the specific JAK)
-
ATP
-
This compound stock solution
-
ADP-Glo™ Kinase Assay kit or similar
-
White 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase buffer, the specific recombinant JAK enzyme, and the substrate.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The concentration of ATP should ideally be at its Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence. Calculate the percentage of kinase inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating this compound in vitro.
Application Notes and Protocols: The Role of a Selective TYK2 Inhibitor in Immunology Research
Note on Compound Name: The compound "Nimucitinib" is not currently identified in publicly available scientific literature or databases. Therefore, to fulfill the request for detailed application notes and protocols for a compound with this likely mechanism of action, this document utilizes Deucravacitinib as a representative example of a highly selective, allosteric Tyrosine Kinase 2 (TYK2) inhibitor. The data and methodologies presented are based on published information for Deucravacitinib and are intended to serve as a guide for researchers working with similar selective TYK2 inhibitors.
Introduction
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors, thereby playing a pivotal role in immune cell development, activation, and function.[1][2] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.
Deucravacitinib is a first-in-class, oral, selective inhibitor of TYK2.[1] Unlike pan-JAK or more broadly selective JAK inhibitors that bind to the conserved ATP-binding site in the catalytic domain, Deucravacitinib features a unique allosteric mechanism. It binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive conformation.[2][3] This distinct mechanism confers high selectivity for TYK2 with minimal activity against JAK1, JAK2, and JAK3 at clinically relevant concentrations.[4][5] By selectively inhibiting TYK2, Deucravacitinib effectively blocks the signaling of key cytokines implicated in autoimmune diseases, such as Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[1][2]
These application notes provide an overview of the preclinical and clinical data for Deucravacitinib, along with detailed protocols for key immunological assays to evaluate the activity and efficacy of selective TYK2 inhibitors.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Deucravacitinib
This table summarizes the half-maximal inhibitory concentrations (IC50) of Deucravacitinib against TYK2 and other JAK family kinases, demonstrating its high selectivity.
| Assay Type | Target | Deucravacitinib IC50 (nM) | Reference |
| Probe Displacement Assay | TYK2 | 0.2 | [4] |
| Kinase Binding Assay | JAK1 | >10,000 | [4] |
| Kinase Binding Assay | JAK2 | >10,000 | [4] |
| Kinase Binding Assay | JAK3 | >10,000 | [4] |
| Cellular Assay (IL-23 signaling) | TYK2 | 19 | [4] |
| Cellular Assay (IL-12 signaling) | TYK2 | 2 | [4] |
| Cellular Assay (IFN-α signaling) | TYK2 | 4 | [4] |
Table 2: Deucravacitinib Selectivity in Human Whole Blood Assays
This table compares the IC50 values of Deucravacitinib with other JAK inhibitors in functional human whole blood assays, highlighting its selectivity for the TYK2-mediated pathway.
| Pathway (Cytokine Stimulus) | Primary Kinases | Deucravacitinib IC50 (nM) | Tofacitinib IC50 (nM) | Upadacitinib IC50 (nM) | Baricitinib IC50 (nM) | Reference |
| TYK2/JAK2 (IL-12) | TYK2 | 4.6 | 257 | 550 | 338 | [4] |
| JAK1/JAK3 (IL-2) | JAK1, JAK3 | 1640 | 17 | 8 | 11 | [4] |
| JAK2/JAK2 (TPO) | JAK2 | >5000 | 220 | 360 | 350 | [4] |
Table 3: Clinical Efficacy of Deucravacitinib in Plaque Psoriasis (POETYK PSO-1 Trial)
This table presents key efficacy endpoints from a pivotal Phase 3 clinical trial in patients with moderate-to-severe plaque psoriasis, demonstrating the clinical relevance of selective TYK2 inhibition.
| Efficacy Endpoint (Week 16) | Deucravacitinib (6 mg QD) | Placebo | Apremilast (30 mg BID) | Reference |
| PASI 75 Response Rate (%) | 58.4 | 12.7 | 35.1 | [6] |
| sPGA 0/1 (clear/almost clear) Response Rate (%) | 53.6 | 7.2 | 32.1 | [6] |
PASI 75: ≥75% reduction from baseline in Psoriasis Area and Severity Index. sPGA: static Physician's Global Assessment.
Signaling Pathways and Experimental Workflows
TYK2 Signaling Pathway
The following diagram illustrates the central role of TYK2 in mediating signals from key cytokines like IL-23, IL-12, and Type I IFNs, and how its inhibition by a selective allosteric inhibitor blocks downstream STAT phosphorylation and subsequent inflammatory gene expression.
Experimental Workflow: Cellular pSTAT Assay
This diagram outlines a typical workflow for assessing the inhibitory activity of a compound on cytokine-induced STAT phosphorylation in immune cells using flow cytometry.
References
- 1. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis: Efficacy and safety results from the 52-week, randomized, double-blinded, placebo-controlled phase 3 POETYK PSO-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nimucitinib In Vivo Experimental Design
Disclaimer: As a novel Janus Kinase (JAK) inhibitor, specific in vivo experimental data for Nimucitinib is not yet widely available in published literature. The following application notes and protocols are based on established methodologies for other well-characterized JAK inhibitors, such as Tofacitinib, and are intended to serve as a comprehensive guide for researchers. It is imperative that these protocols are adapted and optimized for this compound based on its unique pharmacokinetic and pharmacodynamic properties, which should be determined in preliminary studies.
Introduction to this compound
This compound is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. By inhibiting JAKs, this compound modulates the signaling of a wide array of cytokines, growth factors, and hormones that are pivotal in the pathogenesis of various autoimmune and inflammatory diseases. Its mechanism of action involves the disruption of the JAK-STAT signaling pathway, which is a critical intracellular cascade for the transduction of extracellular signals into gene expression changes that drive inflammation and immune responses.
Mechanism of Action: The JAK-STAT Pathway
The therapeutic effect of this compound is achieved through the inhibition of the JAK-STAT signaling pathway. This pathway is initiated when a cytokine binds to its receptor on the cell surface, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, the STATs are phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immunity. This compound, by blocking the activity of JAKs, effectively curtails this entire cascade.
Caption: this compound's inhibition of the JAK-STAT signaling pathway.
Preclinical In Vivo Models
The selection of an appropriate animal model is critical for evaluating the efficacy of this compound. The choice of model should be guided by the intended therapeutic indication. Below are protocols for two widely used models for rheumatoid arthritis and psoriasis, which are common targets for JAK inhibitors.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a well-established and widely used preclinical model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.
Protocol:
-
Animal Model: DBA/1 mice, typically 8-10 weeks old.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
This compound Administration:
-
Prophylactic Dosing: Begin daily administration of this compound (e.g., via oral gavage) from Day 0 or Day 20.
-
Therapeutic Dosing: Begin daily administration upon the first signs of arthritis (typically around Day 24-28).
-
A vehicle control group (e.g., the formulation buffer for this compound) should be included.
-
-
Monitoring and Endpoints:
-
Clinical Scoring: Monitor the mice daily or every other day for signs of arthritis. Score each paw on a scale of 0-4 based on the degree of erythema and swelling.
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
Histopathology: At the end of the study, collect the joints for histological analysis of inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies.
-
Psoriasis: Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice
The topical application of imiquimod cream induces a skin inflammation that resembles human psoriasis, characterized by epidermal hyperplasia, infiltration of immune cells, and increased expression of pro-inflammatory cytokines.
Protocol:
-
Animal Model: BALB/c or C57BL/6 mice, typically 8-10 weeks old. The dorsal skin should be shaved prior to the start of the experiment.
-
Induction of Psoriasis-like Inflammation:
-
Apply a daily topical dose of imiquimod 5% cream (e.g., 62.5 mg) to the shaved dorsal skin and the right ear for 5-7 consecutive days.
-
-
This compound Administration:
-
Topical Administration: Apply a formulation of this compound directly to the inflamed skin.
-
Systemic Administration: Administer this compound daily via oral gavage or intraperitoneal injection.
-
A vehicle control group should be included.
-
-
Monitoring and Endpoints:
-
Psoriasis Area and Severity Index (PASI) Scoring: Score the dorsal skin daily based on erythema, scaling, and thickness.
-
Ear Thickness: Measure the thickness of the right ear daily using a digital caliper.
-
Histopathology: At the end of the study, collect skin samples for histological analysis of epidermal thickness (acanthosis) and immune cell infiltration.
-
Gene Expression Analysis: Analyze the expression of psoriasis-related genes (e.g., IL-17, IL-23) in skin samples via qPCR.
-
Quantitative Data Summary (Based on Tofacitinib Studies)
The following tables summarize quantitative data from in vivo studies of Tofacitinib, which can serve as a starting point for designing experiments with this compound.
Table 1: Efficacy of Tofacitinib in a Mouse Model of Psoriatic Arthritis [1]
| Parameter | Vehicle Control | Tofacitinib (50 mg/kg/day, oral gavage) |
| Psoriatic Plaque Size | Severe | Drastic Decrease |
| Ankle Thickness | Increased | Reduced |
Table 2: Efficacy of Tofacitinib in a Collagen-Induced Arthritis (CIA) Mouse Model [2]
| Parameter | CIA + Vehicle | CIA + Tofacitinib (30 mg/kg/day) |
| Paw Thickness | Significant Increase | Increase Prevented |
| Synovial Vessel Density | Increased | Significantly Reduced |
Experimental Workflow and Design
A well-structured experimental design is crucial for obtaining reliable and reproducible results. The following diagrams illustrate a typical in vivo experimental workflow and the logical considerations for designing a preclinical study.
Caption: A typical workflow for an in vivo efficacy study.
References
Application Notes and Protocols for Studying Autoimmune Disease Models with a Selective JAK1 Inhibitor
A Cursory Note on Nomenclature: Initial searches for "Nimucitinib" did not yield specific preclinical or clinical data. Therefore, this document will focus on Upadacitinib , a well-characterized, selective Janus Kinase 1 (JAK1) inhibitor, as a representative molecule for studying autoimmune disease models. This substitution allows for the provision of detailed, accurate, and actionable data and protocols as requested.
Introduction
Autoimmune diseases, such as rheumatoid arthritis, are characterized by a dysregulated immune response leading to chronic inflammation and tissue damage. A key signaling pathway implicated in the pathogenesis of these diseases is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[1] Cytokines, which are crucial mediators of the inflammatory process, utilize the JAK/STAT pathway to transmit signals from the cell surface to the nucleus, leading to the transcription of pro-inflammatory genes.[2][3]
Upadacitinib is an oral, selective inhibitor of JAK1.[1][4] By targeting JAK1, Upadacitinib modulates the signaling of several pro-inflammatory cytokines, including interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which are pivotal in the pathophysiology of various autoimmune conditions.[5] Its selectivity for JAK1 over other JAK isoforms, such as JAK2, JAK3, and TYK2, is thought to provide a more targeted therapeutic effect while potentially mitigating side effects associated with broader JAK inhibition.[2] This application note provides an overview of the use of Upadacitinib in preclinical autoimmune disease models, including quantitative efficacy data and detailed experimental protocols.
Mechanism of Action: JAK1/STAT Signaling Pathway
The JAK/STAT signaling cascade is initiated when a cytokine binds to its cognate receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[6] Upadacitinib exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAK1, thereby preventing the phosphorylation and activation of STATs and interrupting this pro-inflammatory signaling cascade.[2]
Caption: JAK/STAT Signaling Pathway and the inhibitory action of Upadacitinib.
Data Presentation
Upadacitinib Kinase Selectivity
Upadacitinib demonstrates a high degree of selectivity for JAK1 over other JAK family members in both enzymatic and cellular assays. This selectivity profile is crucial for its targeted mechanism of action.
| Kinase | Enzymatic Assay IC50 (μM)[1] | Cellular Assay IC50 (μM) | Cellular Selectivity vs. JAK1 |
| JAK1 | 0.043 | 0.014[5] | - |
| JAK2 | 0.12 | 0.593[5] | >40-fold[1] |
| JAK3 | 2.3 | >10[5] | >130-fold[1] |
| TYK2 | 4.7 | >10[5] | >190-fold[1] |
In Vivo Efficacy of Upadacitinib in a Rodent Model of Arthritis
The efficacy of Upadacitinib has been evaluated in the adjuvant-induced arthritis (AIA) model in rats, a well-established preclinical model of rheumatoid arthritis. Oral administration of Upadacitinib resulted in a dose-dependent reduction in paw swelling.
| Treatment Group | Dose (mg/kg) | Inhibition of Paw Swelling (%) |
| Vehicle Control | - | 0 |
| Upadacitinib | 0.3 | ~20 |
| Upadacitinib | 1 | ~50 |
| Upadacitinib | 3 | ~80 |
| Upadacitinib | 10 | >90[3] |
Experimental Protocols
In Vivo Model: Mouse Collagen-Induced Arthritis (CIA)
The CIA model is a widely used and clinically relevant model for studying the pathogenesis of rheumatoid arthritis and for evaluating novel therapeutic agents.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Upadacitinib
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Syringes and needles
-
Calipers for paw measurement
Protocol:
-
Preparation of Emulsions:
-
Primary Immunization (Day 0): Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (1:1 ratio). Keep on ice.
-
Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (1:1 ratio). Keep on ice.
-
-
Immunization:
-
Day 0: Anesthetize mice and administer a 100 µL intradermal injection of the primary immunization emulsion at the base of the tail.
-
Day 21: Administer a 100 µL intradermal injection of the booster immunization emulsion at a different site on the tail.
-
-
Treatment Administration:
-
Prophylactic Dosing: Begin daily oral gavage of Upadacitinib or vehicle on Day 21 (day of booster) and continue until the end of the study.
-
Therapeutic Dosing: Begin daily oral gavage of Upadacitinib or vehicle upon the onset of clinical signs of arthritis (typically around Day 25-28) and continue until the end of the study.
-
-
Disease Assessment:
-
Beginning on Day 21, monitor mice three times a week for the onset and severity of arthritis.
-
Arthritis Score: Score each paw based on a scale of 0-4, where 0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling and erythema of more than one digit or the whole paw, 3 = severe swelling and erythema of the entire paw, and 4 = maximal inflammation with joint deformity.[7] The total arthritis score per mouse is the sum of the scores for all four paws (maximum score of 16).
-
Paw Swelling: Measure the thickness of each hind paw using a digital caliper.
-
-
Endpoint Analysis (Day 42):
-
Euthanize mice and collect hind paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Collect blood for serum cytokine analysis (e.g., IL-6, TNF-α) by ELISA or multiplex assay.
-
In Vitro Assay: Cytokine Release from Human PBMCs
This assay is used to determine the in vitro potency of a compound in inhibiting the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).
Caption: Workflow for the in vitro cytokine release assay.
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Upadacitinib
-
Stimulant (e.g., Lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies)
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., human IL-6, TNF-α)
Protocol:
-
PBMC Isolation:
-
Dilute human whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 50 µL of Upadacitinib at various concentrations (in duplicate or triplicate) to the wells of a 96-well plate. Include a vehicle control.
-
Add 100 µL of the PBMC suspension to each well.
-
Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Stimulation:
-
Add 50 µL of the stimulant (e.g., LPS at a final concentration of 1 µg/mL) to each well, except for the unstimulated control wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of the target cytokines (e.g., IL-6, TNF-α) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each concentration of Upadacitinib compared to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the Upadacitinib concentration.
-
Conclusion
Upadacitinib, as a selective JAK1 inhibitor, represents a valuable tool for the investigation of autoimmune disease pathogenesis in preclinical models. Its well-defined mechanism of action and demonstrated in vivo efficacy make it a suitable candidate for studying the role of the JAK1 signaling pathway in inflammatory processes. The protocols provided herein offer a framework for researchers to evaluate the therapeutic potential of selective JAK1 inhibitors in relevant autoimmune disease models.
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 3. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Nimucitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimucitinib is a novel small molecule inhibitor targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, survival, and immune responses. Dysregulation of this pathway is implicated in various malignancies and autoimmune diseases. This compound, by inhibiting JAK activity, modulates downstream signaling cascades, leading to cell cycle arrest, induction of apoptosis, and suppression of pro-inflammatory cytokine signaling in susceptible cell populations.
Flow cytometry is a powerful and indispensable tool for elucidating the cellular effects of targeted therapies like this compound. This high-throughput technique allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population. These application notes provide detailed protocols for utilizing flow cytometry to assess the key cellular responses to this compound treatment, including the induction of apoptosis, cell cycle perturbation, and the inhibition of STAT phosphorylation.
Note: As specific data for this compound is not publicly available, this document utilizes data from the well-characterized pan-JAK inhibitor, Tofacitinib, as a representative example to illustrate the expected outcomes and data presentation. This approach provides a robust framework for designing and interpreting experiments with this compound or other similar JAK inhibitors.
Data Presentation
The following tables summarize the anticipated quantitative data from flow cytometry analysis of cells treated with a JAK inhibitor, using Tofacitinib as a representative example.
Table 1: Induction of Apoptosis by this compound Treatment
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Jurkat (T-cell leukemia) | Vehicle (DMSO) | - | 48 | 5.2 ± 0.8 | 2.1 ± 0.4 | 7.3 ± 1.1 |
| This compound | 5 | 48 | 25.8 ± 2.1 | 10.5 ± 1.5 | 36.3 ± 3.2 | |
| NK-92 (NK cell lymphoma) | Vehicle (DMSO) | - | 48 | 4.5 ± 0.6 | 1.8 ± 0.3 | 6.3 ± 0.8 |
| This compound | 5 | 48 | 30.2 ± 2.5 | 12.3 ± 1.8 | 42.5 ± 3.9 |
Data is presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis of this compound-Treated Cells
| Cell Line | Treatment | Concentration (µM) | Duration (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Jurkat (T-cell leukemia) | Vehicle (DMSO) | - | 24 | 45.3 ± 3.1 | 35.1 ± 2.5 | 19.6 ± 2.0 | 2.1 ± 0.5 |
| This compound | 5 | 24 | 68.2 ± 4.5 | 15.7 ± 1.8 | 10.1 ± 1.2 | 6.0 ± 0.9 | |
| NK-92 (NK cell lymphoma) | Vehicle (DMSO) | - | 24 | 50.1 ± 3.5 | 30.5 ± 2.2 | 19.4 ± 1.9 | 1.8 ± 0.4 |
| This compound | 5 | 24 | 72.5 ± 4.8 | 12.3 ± 1.5 | 9.2 ± 1.1 | 6.0 ± 0.8 |
Data is presented as mean ± standard deviation from three independent experiments.
Table 3: Inhibition of STAT Phosphorylation by this compound
| Cell Line | Cytokine Stimulation | Treatment | Concentration (µM) | Phospho-STAT3 (MFI) | % Inhibition | Phospho-STAT5 (MFI) | % Inhibition |
| Jurkat (T-cell leukemia) | IL-6 (10 ng/mL) | Vehicle (DMSO) | - | 850 ± 55 | - | - | - |
| IL-6 (10 ng/mL) | This compound | 1 | 210 ± 20 | 75.3% | - | - | |
| NK-92 (NK cell lymphoma) | IL-2 (10 ng/mL) | Vehicle (DMSO) | - | - | - | 920 ± 62 | - |
| IL-2 (10 ng/mL) | This compound | 1 | - | - | 180 ± 15 | 80.4% |
MFI: Median Fluorescence Intensity. Data is presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Expected outcomes of this compound treatment.
Experimental Protocols
Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest (e.g., Jurkat, NK-92)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Annexin V Binding Buffer (10X)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) Staining Solution (1 mg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL in complete culture medium and incubate overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, detach the cells using a gentle cell scraper or trypsinization. Collect both the detached and floating cells.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Annexin V Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
PI Staining: Add 400 µL of 1X Annexin V Binding Buffer and 5 µL of PI Staining Solution to each tube immediately before analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour. Acquire at least 10,000 events per sample.
-
FITC signal (Annexin V) should be detected in the FL1 channel.
-
PI signal should be detected in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis using Propidium Iodide Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Analysis protocol. A 24-hour treatment duration is often sufficient to observe cell cycle changes.
-
Cell Harvesting: Harvest cells as described in step 3 of the Apoptosis Analysis protocol.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire at least 20,000 events per sample. Use a linear scale for the PI signal (FL2-A or FL3-A).
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak represents apoptotic cells with fragmented DNA.
Phospho-STAT Analysis by Intracellular Flow Cytometry
This protocol is for the detection of phosphorylated STAT proteins, a direct downstream target of JAK activity.
Materials:
-
Cells of interest
-
Serum-free culture medium
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cytokine for stimulation (e.g., IL-2, IL-6, IFN-α)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol or commercial permeabilization buffer)
-
Fluorochrome-conjugated anti-phospho-STAT antibodies (e.g., anti-pSTAT3 (Tyr705), anti-pSTAT5 (Tyr694))
-
Isotype control antibodies
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Starvation: Culture cells in serum-free medium for 4-6 hours to reduce basal signaling.
-
Pre-treatment: Resuspend cells in complete medium and pre-treat with desired concentrations of this compound or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Add the appropriate cytokine to the cell suspension to induce STAT phosphorylation (e.g., IL-6 for pSTAT3, IL-2 for pSTAT5). A typical stimulation time is 15-30 minutes at 37°C. Include an unstimulated control.
-
Fixation: Immediately after stimulation, fix the cells by adding an equal volume of Fixation Buffer and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Resuspend the cell pellet in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
-
Washing: Wash the cells twice with PBS containing 1% BSA.
-
Antibody Staining: Resuspend the permeabilized cells in PBS with 1% BSA and add the fluorochrome-conjugated anti-phospho-STAT antibody or isotype control.
-
Incubation: Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with PBS containing 1% BSA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze on a flow cytometer. Acquire at least 10,000 events per sample.
-
Data Analysis: Determine the Median Fluorescence Intensity (MFI) of the phospho-STAT signal for each condition. Calculate the percent inhibition of STAT phosphorylation by this compound compared to the vehicle-treated, cytokine-stimulated control.
Application Notes and Protocols for Nimucitinib, a Novel JAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of Nimucitinib on the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins using Western blot analysis. This compound is a potent and selective inhibitor of the Janus kinase (JAK) family, playing a crucial role in modulating cytokine signaling pathways implicated in various inflammatory and autoimmune diseases.
Introduction to this compound and the JAK-STAT Pathway
This compound is an orally bioavailable small molecule that inhibits the activity of Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases comprising JAK1, JAK2, JAK3, and TYK2.[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines, growth factors, and hormones.[3]
Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[3] The recruited STATs are then phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[3][4] Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of numerous autoimmune and inflammatory disorders.[2] this compound exerts its therapeutic effect by blocking the phosphorylation and subsequent activation of STAT proteins, thereby interrupting this pro-inflammatory signaling cascade.[5][6] Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including the phosphorylated forms of STATs (pSTAT), providing a direct measure of JAK kinase activity and the efficacy of inhibitors like this compound.
Key Experimental Protocols
Western Blot Protocol for Detecting pSTAT Inhibition by this compound
This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to measure the levels of phosphorylated STAT3 (pSTAT3) and total STAT3.
Materials:
-
Cell line responsive to cytokine stimulation (e.g., HeLa, A549, or relevant immune cells)
-
This compound (dissolved in DMSO)
-
Cytokine for stimulation (e.g., Interleukin-6 [IL-6] or Interferon-gamma [IFN-γ])
-
Cell culture medium and supplements
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[7]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[7]
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-STAT3
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes to induce STAT phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against pSTAT3 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize pSTAT levels to total STAT and a loading control, the membrane can be stripped and re-probed.
-
Wash the membrane in a stripping buffer (e.g., mild stripping buffer with glycine and SDS) to remove the primary and secondary antibodies.[8]
-
Block the membrane again and probe with the primary antibody for total STAT3.
-
Repeat the detection steps.
-
For a loading control, the membrane can be stripped again and probed for GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pSTAT3 signal to the total STAT3 signal for each sample.
-
Further normalize to the loading control to account for any variations in protein loading.
-
Plot the normalized pSTAT3 levels against the concentration of this compound to determine the IC50.
-
Data Presentation
The following table summarizes representative quantitative data from a Western blot experiment investigating the effect of this compound on IL-6-induced pSTAT3 levels.
| This compound Concentration (nM) | Normalized pSTAT3 Intensity (Arbitrary Units) | % Inhibition of pSTAT3 |
| 0 (Vehicle Control) | 1.00 | 0% |
| 10 | 0.75 | 25% |
| 50 | 0.48 | 52% |
| 100 | 0.23 | 77% |
| 500 | 0.09 | 91% |
| 1000 | 0.04 | 96% |
Visualizations
This compound Mechanism of Action in the JAK-STAT Pathway
Caption: this compound inhibits the JAK-STAT signaling pathway.
Western Blot Experimental Workflow for pSTAT Analysis
Caption: Workflow for pSTAT Western blot analysis.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 6. drugs.com [drugs.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Nimucitinib for High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimucitinib (also known as TAK-279 and NDI-034858) is a potent and highly selective, orally bioavailable, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 is a key mediator of cytokine signaling pathways, including those for interleukin-12 (IL-12), IL-23, and type I interferons, which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[3][4][5] this compound binds to the regulatory pseudokinase (JH2) domain of TYK2, offering a distinct mechanism from ATP-competitive JAK inhibitors and conferring exceptional selectivity.[6][7] This high selectivity may translate to an improved safety profile by avoiding the inhibition of other JAK family members (JAK1, JAK2, and JAK3).[8] These characteristics make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying and characterizing modulators of the TYK2 signaling pathway.
This document provides detailed application notes and protocols for the use of this compound in various HTS assays.
Data Presentation
The following tables summarize the quantitative data for this compound, facilitating its use as a reference compound in screening assays.
Table 1: this compound (TAK-279) Potency and Binding Affinity
| Parameter | Value | Assay System | Reference |
| TYK2 JH2 Binding Kd | 3.8 pM | Biochemical Assay | [6] |
| TYK2 JH2 Binding Kd | 3.4 pM | Biochemical Assay | [7] |
| IL-12 induced pSTAT4 IC50 | 6.7 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [6] |
| IL-23 induced pSTAT3 IC50 | 3.7 nM | Human TH17 Cells | [6] |
| IFNα induced pSTAT3 IC50 | 1.7 nM | Human CD3+ T-Cells | [6] |
| IFNα induced CXCL10 IC50 | 22 nM | Human Whole Blood | [6] |
| IFNα induced IP-10 IC50 | 51 nM | Human Whole Blood | [9] |
| IL-12/IL-18 induced IFNγ IC50 | 48 nM | Human Whole Blood | [6] |
Table 2: this compound (TAK-279) Selectivity Profile
| Kinase Domain | Binding Kd | Fold Selectivity vs. TYK2 JH2 | Reference |
| TYK2 JH2 | 3.4 pM | - | [7] |
| JAK1 JH2 | 5000 nM | ~1,500,000x | [7] |
| JAK2 JH2 | >10,000 nM | >2,900,000x | [7] |
| JAK3 JH2 | >10,000 nM | >2,900,000x | [7] |
Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway, which is modulated by this compound through the specific inhibition of TYK2.
Caption: The JAK-STAT signaling pathway inhibited by this compound.
Experimental Protocols
The following are detailed protocols for HTS assays relevant to the characterization of TYK2 inhibitors like this compound.
Biochemical HTS Assay: LanthaScreen® Eu Kinase Binding Assay
This assay is designed to measure the binding of an inhibitor to the TYK2 kinase domain in a high-throughput format.
Caption: Workflow for a LanthaScreen® TYK2 Kinase Binding Assay.
Materials:
-
TYK2 enzyme (recombinant)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Kinase Buffer
-
Test compounds and this compound (as a positive control)
-
384-well microplates (low-volume, black)
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer solution from the provided stock.
-
Dilute the TYK2 enzyme and Eu-anti-tag antibody in 1X Kinase Buffer to a 3X final concentration.
-
Dilute the Alexa Fluor® 647-labeled Kinase Tracer in 1X Kinase Buffer to a 3X final concentration.
-
Prepare serial dilutions of test compounds and this compound in 100% DMSO, then dilute in 1X Kinase Buffer to a 3X final concentration.
-
-
Assay Procedure:
-
To the wells of a 384-well plate, add 5 µL of the 3X serially diluted compounds or this compound.
-
Add 5 µL of the 3X TYK2/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well. The final volume in each well will be 15 µL.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, exciting at approximately 340 nm and measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based HTS Assay: Phospho-STAT (pSTAT) Flow Cytometry Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Caption: Workflow for a cell-based phospho-STAT flow cytometry assay.
Materials:
-
Human PBMCs or a relevant cell line (e.g., NK-92)
-
Cell culture medium
-
This compound and test compounds
-
Cytokine (e.g., recombinant human IL-12, IL-23, or IFNα)
-
Fixation and permeabilization buffers
-
Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT4 for IL-12 stimulation)
-
96-well U-bottom plates
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood or culture the desired cell line according to standard protocols.
-
Wash and resuspend cells in an appropriate assay buffer.
-
Plate the cells in a 96-well U-bottom plate.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound and test compounds.
-
Add the diluted compounds to the cells and incubate for 1-2 hours at 37°C.
-
Prepare the cytokine stimulus at a 2X concentration.
-
Add an equal volume of the 2X cytokine to the wells to stimulate the cells. Incubate for 15-30 minutes at 37°C.
-
-
Staining and Analysis:
-
Fix the cells by adding a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Add the fluorescently labeled anti-pSTAT antibody and incubate as recommended by the manufacturer.
-
Wash the cells and resuspend in flow cytometry buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT signal.
-
Plot the MFI against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion
This compound's high potency and exceptional selectivity for TYK2 make it an invaluable tool for researchers in the field of autoimmune and inflammatory diseases. The data and protocols provided in this document are intended to facilitate the use of this compound as a reference compound in high-throughput screening assays for the discovery and characterization of novel TYK2 inhibitors. The detailed methodologies for both biochemical and cell-based assays offer robust platforms for assessing compound activity and elucidating mechanisms of action within the TYK2 signaling pathway.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. LanthaScreen Kinase Activity Assay Reactivity Table | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Discovery of a New Drug for Inflammatory and Autoimmune Diseases: TAK-279 [synapse.patsnap.com]
- 4. Discovery of a Potent and Selective Tyrosine Kinase 2 Inhibitor: TAK-279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
Application Notes and Protocols for the Administration of Nimucitinib (using Tofacitinib as a representative JAK inhibitor) in Animal Studies
Disclaimer: The compound "Nimucitinib" appears to be a hypothetical agent, as no public data exists under this name. Therefore, these application notes and protocols are based on extensive research of Tofacitinib , a well-characterized Janus kinase (JAK) inhibitor, to provide a representative and data-rich example for researchers, scientists, and drug development professionals. All data and protocols presented herein refer to studies conducted with Tofacitinib.
Introduction
This compound is a potent inhibitor of the Janus kinase (JAK) family of enzymes, playing a crucial role in the signal transduction of numerous cytokines that are pivotal in inflammatory and autoimmune diseases. By blocking the JAK-STAT signaling pathway, this compound effectively modulates the immune response. These notes provide detailed protocols for the preclinical administration of this compound in rodent models, focusing on pharmacokinetic profiling and efficacy in a psoriasis model.
Mechanism of Action: The JAK-STAT Signaling Pathway
Cytokine binding to its receptor initiates the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes. This compound inhibits the JAKs, thereby preventing the phosphorylation and activation of STATs, which ultimately blocks the inflammatory cascade.[1][2][3]
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Data Presentation: Quantitative Summary
Table 1: Pharmacokinetic Parameters of this compound (as Tofacitinib) Following a Single Oral Administration in Male Sprague-Dawley Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (µg·min/mL) | Bioavailability (F%) |
| 10 | 343 ± 118 | 30 | 99.4 ± 17.1 | 29.1 |
| 20 | 739 ± 255 | 30 | 135 ± 23.4 | 39.3 |
| 50 | 2530 ± 876 | 45 | 238 ± 41.2 | 69.7 |
| 100 | 7080 ± 2440 | 90 | 407 ± 71.1 | 119 |
| Data are presented as mean ± standard deviation. AUC values are dose-normalized to 10 mg/kg for comparison.[4] |
Table 2: Toxicology Profile of this compound (as Tofacitinib) in Animal Models
| Species | Study Duration | Dose (mg/kg/day) | Key Findings |
| Rat | 6 months | 1, 10, 100 | No drug-related neoplasms in mice. In rats, findings included interstitial cell tumors (testis, males), benign thymomas (females), and malignant hibernomas (females).[5] |
| Monkey | 39 weeks | 10 | Lymphoma observed in 3 animals (also positive for lymphocryptovirus). Predominant finding was immune suppression.[5] |
| Rat (Reproductive) | - | - | External and skeletal malformations observed.[5] |
| Rabbit (Reproductive) | - | - | External, skeletal, and visceral malformations observed.[5] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats for Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.
Materials:
-
This compound (Tofacitinib citrate)
-
Vehicle: 0.5% (w/v) methylcellulose in purified water, or 0.9% NaCl solution containing 0.5% β-cyclodextrin for improved solubility.
-
Male Sprague-Dawley rats (240-260 g)
-
Oral gavage needles (20-gauge, 1.5 inches)
-
Syringes
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
Procedure:
-
Animal Acclimation: House rats in a controlled environment (22 ± 1°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the study.
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals.
-
For a 0.5% methylcellulose suspension, gradually add the methylcellulose to water while stirring until a homogenous suspension is formed. Then, add the powdered this compound and vortex thoroughly.
-
For a β-cyclodextrin solution, first dissolve the β-cyclodextrin in the 0.9% NaCl solution, then add this compound and stir until fully dissolved.[6]
-
-
Dosing:
-
Fast the rats overnight (with access to water) before dosing.
-
Weigh each rat to determine the exact volume of the formulation to administer. The typical volume for oral gavage in rats is 5-10 mL/kg.
-
Administer the formulation carefully via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 110-220 µL) from the carotid artery or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 45, 60, 90, 120, 180, 240, 360, 480, 600, and 720 minutes post-dose).[6]
-
Place the blood samples into anticoagulant-coated tubes.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Caption: Experimental workflow for a rodent pharmacokinetic study.
Protocol 2: Efficacy Evaluation of this compound in an Imiquimod-Induced Psoriasis Mouse Model
Objective: To assess the therapeutic efficacy of this compound in a mouse model of psoriasis-like skin inflammation.
Materials:
-
This compound (Tofacitinib)
-
Imiquimod cream (5%)
-
Vehicle for oral administration (as described in Protocol 1)
-
Male C57BL/6 mice (8-10 weeks old)
-
Calipers for measuring ear thickness
-
Scoring system for skin inflammation (e.g., Psoriasis Area and Severity Index - PASI)
Procedure:
-
Animal Acclimation: Acclimate mice as described in Protocol 1.
-
Induction of Psoriasis-like Dermatitis:
-
Treatment Administration:
-
Prepare the this compound formulation for oral administration as described in Protocol 1.
-
Administer this compound (e.g., 30 mg/kg) or vehicle orally twice daily (BID), starting from the first day of imiquimod application and continuing throughout the study.[1]
-
-
Efficacy Assessment:
-
Clinical Scoring: Daily, before imiquimod application, assess the severity of skin inflammation on the back and ear using a modified PASI score, evaluating erythema, scaling, and thickness.
-
Ear Thickness: Measure the thickness of the right ear daily using calipers.
-
-
Endpoint Analysis (at the end of the study):
-
Euthanize the mice and collect skin and ear tissue.
-
Histopathology: Fix tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate epidermal thickness and immune cell infiltration.
-
Gene Expression Analysis: Isolate RNA from skin tissue to analyze the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23) by qRT-PCR.
-
Caption: Workflow for the imiquimod-induced psoriasis mouse model.
References
- 1. longdom.org [longdom.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. researchgate.net [researchgate.net]
- 4. US20210338677A1 - Pharmaceutical compositions of tofacitinib for oral administration - Google Patents [patents.google.com]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Developing a Research Model for Nimucitinib, a Janus Kinase (JAK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Application Notes & Protocols
Introduction
Nimucitinib is identified as a Janus kinase (JAK) inhibitor, a class of small molecule drugs that target the JAK-STAT signaling pathway.[1] This pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[2][3][4][5] JAK inhibitors modulate the signaling of numerous cytokines, growth factors, and hormones, making them a promising therapeutic class for conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[2][3][5][6]
This document provides a comprehensive research model for the preclinical development of this compound. As specific data for this compound is not publicly available, the following protocols and data tables are based on established methodologies and representative data from well-characterized JAK inhibitors such as Tofacitinib, Baricitinib, and Upadacitinib. These notes are intended to guide researchers in the initial characterization and evaluation of this compound's therapeutic potential.
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor on the cell surface. This binding event brings together two receptor-associated JAKs, which then phosphorylate and activate each other.[2][7] The activated JAKs subsequently phosphorylate the intracellular tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune cell function.[2][7][8]
This compound, as a JAK inhibitor, is hypothesized to competitively bind to the ATP-binding pocket of one or more of the four JAK family members (JAK1, JAK2, JAK3, and TYK2), thereby preventing the phosphorylation cascade and subsequent gene transcription.[2][9]
Data Presentation: Characterizing this compound's Potency and Selectivity
The initial characterization of a novel JAK inhibitor involves determining its potency against the different JAK isoforms and its cellular activity. The following tables present representative data from established JAK inhibitors, which can serve as a benchmark for evaluating this compound.
Table 1: Biochemical IC50 Values of Representative JAK Inhibitors
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Tofacitinib | 3.2 | 4.1 | 1.6 | - |
| Baricitinib | 5.9 | 5.7 | 404 | 53 |
| Upadacitinib | 43 | 250 | 2300 | - |
Data compiled from various preclinical studies.[9][10][11] IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
Table 2: Cellular IC50 Values of Representative JAK Inhibitors in Human Whole Blood Assays
| Compound | IL-6 induced pSTAT1 (JAK1/2) (nM) | GM-CSF induced pSTAT5 (JAK2/2) (nM) | IL-4 induced pSTAT6 (JAK1/3) (nM) |
| Tofacitinib | 116 | 32 | 40 |
| Baricitinib | 45 | 25 | - |
| Upadacitinib | 58 | 93 | - |
Data represents the concentration of the inhibitor required to inhibit cytokine-induced STAT phosphorylation by 50% in specific cell populations.[12][13]
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of this compound. The following sections provide step-by-step protocols for key in vitro and in vivo experiments.
In Vitro Assays
1. Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK isoforms.
-
Objective: To determine the IC50 values of this compound against JAK1, JAK2, JAK3, and TYK2.
-
Principle: A radiometric or fluorescence-based assay is used to quantify the phosphorylation of a substrate peptide by a specific JAK enzyme in the presence of varying concentrations of the inhibitor.
-
Protocol:
-
Purify recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Prepare a reaction mixture containing a specific JAK enzyme, a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP (radiolabeled or unlabeled, depending on the detection method).
-
Add serial dilutions of this compound or a vehicle control to the reaction mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.[1][14]
-
2. Cell-Based Phospho-STAT (pSTAT) Flow Cytometry Assay
This assay assesses the functional consequence of JAK inhibition within a cellular context by measuring the phosphorylation of STAT proteins.
-
Objective: To determine the cellular potency of this compound in inhibiting cytokine-induced STAT phosphorylation.
-
Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stimulated with a specific cytokine to induce JAK-STAT signaling. The level of phosphorylated STAT is then quantified using flow cytometry with phospho-specific antibodies.
-
Protocol:
-
Collect whole blood from healthy donors into heparinized tubes.
-
Pre-incubate whole blood aliquots with serial dilutions of this compound or a vehicle control for 30-60 minutes at 37°C.
-
Stimulate the blood with a specific cytokine (e.g., IL-6 for JAK1/2, GM-CSF for JAK2, or IL-4 for JAK1/3) for 15-20 minutes at 37°C.
-
Fix and lyse the red blood cells.
-
Permeabilize the remaining leukocytes and stain with fluorescently labeled antibodies against a cell surface marker (e.g., CD4) and a specific phosphorylated STAT protein (e.g., pSTAT1, pSTAT5, or pSTAT6).
-
Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal in the target cell population.
-
Calculate the percentage of inhibition and determine the IC50 value.[7][10][12]
-
References
- 1. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchopenworld.com [researchopenworld.com]
- 4. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Potential Janus Kinase Inhibitors with Therapeutic Prospects in Rheumatoid Arthritis Addressed by In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for the Use of JAK Inhibitors in Primary Human Cell Cultures
Note: Initial searches for "Nimucitinib" did not yield specific information, suggesting it may be a typographical error or a compound not widely documented in scientific literature. This document will focus on the well-characterized Janus Kinase (JAK) inhibitors, Tofacitinib and Baricitinib , as representative examples for researchers, scientists, and drug development professionals working with primary human cell cultures.
Introduction
Janus Kinase (JAK) inhibitors are a class of small molecules that target the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). These enzymes are crucial components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines, growth factors, and hormones, playing a central role in immunity and inflammation.[1][2] By blocking JAK activity, these inhibitors can modulate the inflammatory responses in various immune-mediated diseases.[2][3] This document provides detailed application notes and protocols for the use of Tofacitinib and Baricitinib in primary human cell cultures.
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade initiated by the binding of cytokines to their specific receptors on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[1] Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, proliferation, and differentiation.[1][4]
Tofacitinib and Baricitinib exert their effects by competitively binding to the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs.[5][6] Tofacitinib primarily inhibits JAK1 and JAK3, with some activity against JAK2.[5][7] Baricitinib is a selective inhibitor of JAK1 and JAK2.[6][8] The inhibition of these specific JAKs leads to the suppression of downstream signaling of various pro-inflammatory cytokines.
Figure 1: JAK-STAT Signaling Pathway and Inhibition by Tofacitinib/Baricitinib.
Data Presentation: In Vitro Efficacy of Tofacitinib and Baricitinib
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Tofacitinib and Baricitinib in various primary human cell types. These values represent the concentration of the inhibitor required to reduce a specific biological activity by 50% and are crucial for determining appropriate experimental concentrations.
Table 1: IC50 Values of Tofacitinib in Primary Human Cells
| Cell Type | Assay | Stimulus | Measured Effect | IC50 (nM) | Reference |
| CD4+ T cells | STAT5 Phosphorylation | IL-2 | Inhibition of pSTAT5 | 31 | [7] |
| CD4+ T cells | STAT3 Phosphorylation | IL-6 | Inhibition of pSTAT3 | 73 | [7] |
| Monocytes | STAT5 Phosphorylation | GM-CSF | Inhibition of pSTAT5 | 659 | [7] |
| Natural Killer (NK) Cells | STAT1 Phosphorylation | IL-2/IL-15 | Inhibition of pSTAT1 | Not specified, but effective | [2] |
| CD14+ Monocytes | Cytokine Production | LPS/IFNγ | Suppression of IL-6, TNF-α | ~500 | [9] |
| Entheseal CD4+ T-cells | Cytokine Production | anti-CD3/CD28 | Inhibition of IL-17A | <1000 | [10] |
| Entheseal CD8+ T-cells | Cytokine Production | anti-CD3/CD28 | Inhibition of TNF | <1000 | [10] |
| Human Primary Stromal and Epithelial Cells | STAT3 Phosphorylation | IL-6 + E2 | Inhibition of pSTAT3 | Therapeutic dosage effective | [4][11] |
Table 2: IC50 Values of Baricitinib in Primary Human Cells
| Cell Type | Assay | Stimulus | Measured Effect | IC50 (nM) | Reference |
| Naive CD4+ T cells | STAT1 Phosphorylation | IFN-α | Inhibition of pSTAT1 | Effective, not specified | [3][12] |
| Naive CD4+ T cells | STAT1 Phosphorylation | IFN-γ | Inhibition of pSTAT1 | Effective, not specified | [3][12] |
| Naive CD4+ T cells | STAT1/3 Phosphorylation | IL-6 | Inhibition of pSTAT1/3 | Effective, not specified | [3][12] |
| PBMCs | STAT3 Phosphorylation | IL-6 | Inhibition of pSTAT3 | 44 | [8] |
| PBMCs | Cytokine Production | IL-6 | Inhibition of MCP-1 | 40 | [8] |
| Isolated Naive T-cells | STAT3 Phosphorylation | IL-23 | Inhibition of pSTAT3 | 20 | [8] |
| Monocyte-derived Macrophages | STAT1/3 Phosphorylation | SARS-CoV-2 S1 | Inhibition of pSTAT1/3 | Effective, not specified | [13][14] |
| Fibroblast-like Synoviocytes (FLS) | Cytokine Production | Oncostatin M | Inhibition of IL-6, MCP-1, IP-10 | 10-1000 | [15] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the use of JAK inhibitors in primary human cell cultures.
General Workflow for In Vitro Studies with JAK Inhibitors
Figure 2: General experimental workflow for studying JAK inhibitors.
Protocol 1: Isolation and Culture of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Centrifuge
-
Sterile conical tubes
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a sterile conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or automated cell counter and assess viability with Trypan Blue.
-
Plate the cells at the desired density for subsequent experiments.[16][17]
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Primary human cells cultured in a 96-well plate
-
JAK inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed primary cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the JAK inhibitor in culture medium.
-
Remove the old medium and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 3: Analysis of STAT Phosphorylation by Flow Cytometry
Materials:
-
Isolated primary human cells (e.g., PBMCs)
-
JAK inhibitor
-
Cytokine for stimulation (e.g., IL-6, IFN-γ)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and phosphorylated STATs (e.g., pSTAT1, pSTAT3)
-
Flow cytometer
Procedure:
-
Aliquot 1 x 10^6 cells per tube.
-
Pre-incubate the cells with the JAK inhibitor or vehicle control for 1-2 hours at 37°C.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C.
-
Fix the cells immediately by adding a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with antibodies against cell surface markers and intracellular phosphorylated STATs.
-
Wash the cells and resuspend them in flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of pSTAT-positive cells in different immune cell subsets.[3][18]
Protocol 4: Measurement of Cytokine Production by ELISA
Materials:
-
Primary human cells
-
JAK inhibitor
-
Stimulating agent (e.g., LPS, anti-CD3/CD28 beads)
-
Cell culture supernatant
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IL-17A)
Procedure:
-
Culture primary cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of the JAK inhibitor for 1-2 hours.
-
Stimulate the cells with the appropriate agent to induce cytokine production.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine.
-
Analyze the data to determine the effect of the JAK inhibitor on cytokine secretion.[10][15]
Conclusion
The use of JAK inhibitors like Tofacitinib and Baricitinib in primary human cell cultures provides a valuable tool for investigating the role of the JAK-STAT pathway in various physiological and pathological processes. The protocols and data presented in these application notes offer a foundation for researchers to design and execute experiments aimed at understanding the mechanism of action and therapeutic potential of these compounds. Careful consideration of cell type, inhibitor concentration, and appropriate controls is essential for obtaining robust and reproducible results.
References
- 1. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tofacitinib Suppresses Natural Killer Cells In Vitro and In Vivo: Implications for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus Kinase Inhibitor Baricitinib Modulates Human Innate and Adaptive Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tofacitinib alters STAT3 signaling and leads to endometriosis lesion regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 7. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Tofacitinib-Induced Modulation of Intestinal Adaptive and Innate Immunity and Factors Driving Cellular and Systemic Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tofacitinib alters STAT3 signaling and leads to endometriosis lesion regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Janus Kinase Inhibitor Baricitinib Modulates Human Innate and Adaptive Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The JAK1/2 Inhibitor Baricitinib Mitigates the Spike-Induced Inflammatory Response of Immune and Endothelial Cells In Vitro | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. clinexprheumatol.org [clinexprheumatol.org]
- 16. Primary Cell Culture Basics [sigmaaldrich.com]
- 17. Basic Process in Cell Culture in General | Basic knowledge | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 18. Baricitinib therapy response in rheumatoid arthritis patients associates to STAT1 phosphorylation in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Nimucitinib: Application and Protocols for Investigating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimucitinib is identified as a Janus kinase (JAK) inhibitor, a class of small molecule drugs that target the JAK-STAT signaling pathway.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] The "-citinib" suffix in its name is indicative of this classification.[1][7][9][12][13][14] JAK inhibitors are crucial tools in the study and treatment of various inflammatory and autoimmune diseases due to their role in modulating the signaling of numerous cytokines that drive inflammatory processes. While specific preclinical and clinical data for this compound are not extensively available in the public domain, this document provides a generalized framework for its application in inflammatory response research based on the established mechanism of action for JAK inhibitors. One vendor notes its potential use in promoting tear production for the treatment of dry eye.[2]
Mechanism of Action: Targeting the JAK-STAT Pathway
The Janus kinase family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These intracellular tyrosine kinases associate with cytokine receptors on the cell surface. Upon cytokine binding, the JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.
This compound, as a JAK inhibitor, is presumed to interfere with this cascade by blocking the ATP-binding site of one or more JAK enzymes, thereby preventing the phosphorylation and activation of STATs and subsequently downregulating the inflammatory response.
Signaling Pathway Diagram
Caption: Generalized JAK-STAT signaling pathway and the inhibitory action of this compound.
Applications in Inflammatory Research
Based on its classification as a JAK inhibitor, this compound can be a valuable tool for investigating a wide range of inflammatory processes and diseases. Potential research applications include:
-
In vitro studies:
-
Assessing the inhibition of cytokine-induced STAT phosphorylation in various cell lines (e.g., immune cells, epithelial cells).
-
Determining the effect on the production of pro-inflammatory mediators (e.g., cytokines, chemokines) by primary cells or cell lines stimulated with inflammatory agents.
-
Investigating the impact on immune cell proliferation, differentiation, and function.
-
-
Ex vivo studies:
-
Using patient-derived cells or tissues to evaluate the potential of this compound to modulate inflammatory responses in a disease-relevant context.
-
-
In vivo animal models of inflammatory diseases:
-
Evaluating the efficacy of this compound in models of rheumatoid arthritis, inflammatory bowel disease, psoriasis, or other autoimmune and inflammatory conditions.
-
Studying the pharmacokinetic and pharmacodynamic properties of the compound.
-
Experimental Protocols (Generalized)
The following are generalized protocols that can be adapted for the investigation of this compound's effects on inflammatory responses. Specific concentrations of this compound and incubation times will need to be optimized for each experimental system.
Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the in vitro potency of this compound in inhibiting the phosphorylation of STAT proteins downstream of cytokine receptor activation in human PBMCs.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant human cytokines (e.g., IL-6, IFN-γ)
-
Phosphate Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer
-
Phospho-specific flow cytometry antibodies (e.g., anti-pSTAT3, anti-pSTAT1)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Resuspend cells in RPMI-1640 with 10% FBS.
-
This compound Pre-incubation: Seed PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate. Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and incubate for 1-2 hours at 37°C, 5% CO2.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-6 for pSTAT3, IFN-γ for pSTAT1) to the wells at a pre-determined optimal concentration. Incubate for 15-30 minutes at 37°C, 5% CO2.
-
Fixation and Permeabilization: Immediately fix the cells by adding a fixation buffer. Following incubation, wash the cells and permeabilize them with a permeabilization buffer.
-
Intracellular Staining: Stain the cells with fluorescently labeled antibodies against the phosphorylated STAT protein of interest.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the relevant immune cell populations.
-
Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation for each concentration of this compound relative to the vehicle-treated, cytokine-stimulated control. Determine the IC50 value.
Protocol 2: Measurement of Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages
Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines by macrophages.
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7) or primary monocyte-derived macrophages
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Cell Culture: Plate macrophages in a 24-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.
-
Supernatant Collection: After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the this compound concentrations to determine the inhibitory effect.
Experimental Workflow Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. admin.biosschina.com [admin.biosschina.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JAK/STAT Signaling | DC Chemicals [dcchemicals.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. glpbio.com [glpbio.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. scribd.com [scribd.com]
- 16. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 17. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Nimucitinib Technical Support Center: Troubleshooting Solubility Issues
This guide provides researchers, scientists, and drug development professionals with practical solutions to common solubility challenges encountered when working with Nimucitinib. By following these recommendations, users can ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I added it to my aqueous cell culture medium. Why did this happen and how can I prevent it?
This is a common issue for many small molecule inhibitors, which, like this compound, often have high solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) but poor solubility in aqueous solutions like cell culture media.[1][2] When the DMSO stock is diluted into the aqueous medium, the dramatic change in solvent polarity can cause the compound to crash out of solution.
To prevent this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible while still maintaining this compound solubility. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it below 0.1% if possible. It is crucial to determine the highest concentration of DMSO your specific cells can tolerate without affecting viability or experimental outcomes.[1]
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of medium, perform a serial dilution. First, dilute the this compound stock in a small volume of pre-warmed medium, vortexing gently, and then add this intermediate dilution to the rest of your medium.[2]
-
Warm the Medium: Adding the compound to pre-warmed (e.g., 37°C) medium can sometimes help maintain solubility.
Q2: What are the recommended solvents for preparing this compound stock solutions?
Q3: How can I determine the solubility of this compound in my specific experimental buffer?
It is highly recommended to perform a solubility test in your specific aqueous buffer before proceeding with your experiments. A detailed protocol for determining solubility is provided in the "Experimental Protocols" section below.
Q4: My this compound solution appears cloudy or has visible particles. What should I do?
Cloudiness or visible particles indicate that the compound has precipitated. Do not use this solution for your experiments as the actual concentration of the dissolved compound will be unknown and the precipitate could have unintended effects on your cells. Refer to the troubleshooting steps in Q1 and the "Troubleshooting Guide" table below to address the precipitation. If the issue persists, you may need to try a different solvent or a solubility enhancement technique.
Q5: Can I sonicate or heat the solution to redissolve precipitated this compound?
Gentle warming (e.g., to 37°C) and brief sonication can sometimes help to redissolve a compound that has precipitated. However, be cautious with heating, as it can potentially degrade the compound. Always check the manufacturer's stability information for this compound. If you do use these methods, ensure the solution remains clear at room temperature or the experimental temperature before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | Poor aqueous solubility of this compound. | Decrease the final concentration of this compound. Increase the final concentration of the organic solvent (e.g., DMSO), ensuring it is tolerated by the cells. Perform a serial dilution into pre-warmed media.[1][2] |
| Cloudy stock solution in organic solvent | The concentration exceeds the solubility limit in that solvent. The solvent may have absorbed water. | Prepare a more dilute stock solution. Use fresh, anhydrous solvent. |
| Inconsistent experimental results | Variable amounts of dissolved this compound due to precipitation. | Visually inspect all solutions for precipitation before each use. Prepare fresh dilutions for each experiment. Determine and stay within the solubility limits. |
| Crystals forming in the stock solution during storage | The stock solution was not stored properly, leading to solvent evaporation or temperature fluctuations. | Store stock solutions at the recommended temperature, tightly sealed to prevent evaporation. Avoid repeated freeze-thaw cycles.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determining the Approximate Solubility in an Aqueous Buffer
-
Prepare a Saturated Solution: Add an excess amount of this compound powder to a known volume of your experimental buffer (e.g., PBS or cell culture medium).
-
Equilibration: Mix the solution vigorously and allow it to equilibrate for several hours (or overnight) at the desired experimental temperature with constant agitation.
-
Separation of Undissolved Compound: Centrifuge the solution at high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant, being cautious not to disturb the pellet. Measure the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). This concentration represents the approximate solubility in that buffer.
Visualizations
Signaling Pathway
Caption: Figure 1. Simplified JAK-STAT Signaling Pathway
Experimental Workflow
Caption: Figure 2. Workflow for Preparing this compound Working Solutions
Troubleshooting Logic
Caption: Figure 3. Troubleshooting Logic for this compound Precipitation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Solubility Data and Computational Modeling of Baricitinib in Various (DMSO + Water) Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tofacitinib Citrate - LKT Labs [lktlabs.com]
- 6. Baricitinib | JAK | Tocris Bioscience [tocris.com]
Technical Support Center: Nimucitinib Off-Target Effects In Vitro
Disclaimer: Publicly available, specific in vitro off-target profiling data for Nimucitinib is limited. The following information is based on the known characteristics of Janus kinase (JAK) inhibitors and publicly accessible data for structurally or functionally related compounds like Tofacitinib and Baricitinib. This guide is intended to provide researchers with general methodologies, potential areas of investigation, and troubleshooting strategies for assessing the off-target effects of kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they important to investigate for a kinase inhibitor like this compound?
A1: Off-target effects refer to the unintended interactions of a drug with proteins other than its primary therapeutic target. For a kinase inhibitor like this compound, which is designed to target specific Janus kinases (JAKs), it is crucial to investigate off-target effects to understand the drug's complete pharmacological profile. These unintended interactions can lead to unexpected biological responses, potential toxicities, or even beneficial polypharmacology. Identifying off-target activities early in development is critical for predicting potential adverse events and for the overall safety and efficacy assessment of the drug candidate.
Q2: How is the selectivity of a kinase inhibitor like this compound typically determined in vitro?
A2: The selectivity of a kinase inhibitor is most commonly determined through large-scale kinase profiling assays.[1] These assays test the inhibitor against a broad panel of purified kinases (often hundreds) to measure its inhibitory activity (e.g., IC50 values) against each. This provides a comprehensive "kinome scan" that reveals which kinases, other than the intended target, are inhibited by the drug at various concentrations. Cellular assays are also used to confirm these findings in a more biologically relevant context.
Q3: What types of in vitro assays are used to identify non-kinase off-target effects?
A3: Beyond kinase panels, a variety of in vitro assays can be employed to identify non-kinase off-targets. These can include:
-
Receptor Binding Assays: To assess interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Enzymatic Assays: To test for inhibition of other enzyme classes, such as phosphodiesterases (PDEs) or metabolic enzymes.
-
Cellular Thermal Shift Assays (CETSA): To detect direct binding of the compound to proteins within a cellular context.
-
Phenotypic Screening: Using high-content imaging or other cell-based assays to identify unexpected cellular effects that may point to off-target activities.
Q4: If I observe an unexpected phenotype in my cell-based assay with this compound, how can I determine if it's due to an off-target effect?
A4: To dissect whether an observed phenotype is due to on-target or off-target effects, several experimental approaches can be taken:
-
Use of a structurally distinct inhibitor: Compare the effects of this compound with another inhibitor that targets the same primary kinase but has a different chemical scaffold and likely a different off-target profile.
-
Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target kinase. If the phenotype persists in the absence of the primary target, it is likely due to an off-target effect.
-
Dose-response analysis: Atypical dose-response curves may suggest the involvement of multiple targets with different affinities.
-
Rescue experiments: If the off-target is hypothesized, overexpressing a drug-resistant mutant of that target could rescue the phenotype.
Troubleshooting Guides
Issue 1: High variability in IC50 values in a kinase screen.
-
Possible Cause: Issues with compound solubility, stability, or assay interference.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity and concentration of your this compound stock solution.
-
Assess Solubility: Check the solubility of this compound in the assay buffer. Precipitation can lead to inaccurate concentration determination. Consider using a different solvent or adding a small percentage of a co-solvent like DMSO.
-
Check for Assay Interference: Some compounds can interfere with the assay technology (e.g., fluorescence, luminescence). Run control experiments with the compound in the absence of the kinase or substrate to check for such interference.
-
Review Assay Conditions: Ensure that the ATP concentration used in the kinase assay is appropriate, as IC50 values for ATP-competitive inhibitors are sensitive to ATP levels.
-
Issue 2: Discrepancy between biochemical and cellular assay results.
-
Possible Cause: Differences in compound availability, cell permeability, or the complexity of the cellular environment.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Determine if this compound can efficiently cross the cell membrane to reach its intracellular target.
-
Consider Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration. Co-incubation with an efflux pump inhibitor can help test this hypothesis.
-
Metabolic Stability: The compound may be rapidly metabolized within the cell. Analyze the stability of this compound in the cell line being used.
-
Target Engagement: Use a cellular target engagement assay (e.g., CETSA or a phospho-specific antibody for a downstream substrate) to confirm that this compound is binding to its intended target within the cell at the concentrations tested.
-
Issue 3: An off-target effect is identified, but its biological relevance is unclear.
-
Possible Cause: The off-target interaction may only occur at concentrations that are not pharmacologically relevant.
-
Troubleshooting Steps:
-
Determine Potency: Quantify the IC50 or Ki for the off-target interaction.
-
Compare to On-Target Potency: Calculate the selectivity window (ratio of off-target IC50 to on-target IC50). A large window suggests the off-target effect may not be significant at therapeutic doses.
-
Consider Cellular Context: Investigate if the off-target protein is expressed in the cell types or tissues of interest.
-
Downstream Signaling: Validate the functional consequence of the off-target interaction by measuring its effect on the downstream signaling pathway of the off-target protein.
-
Quantitative Data on Off-Target Effects of Related JAK Inhibitors
As specific data for this compound is not available, the following tables summarize published off-target data for other JAK inhibitors, Tofacitinib and Baricitinib, to provide an example of the types of off-target interactions that can be observed for this class of inhibitors.
Table 1: Exemplar Off-Target Kinase Activities of Tofacitinib and Baricitinib
| Kinase | Tofacitinib IC50 (nM) | Baricitinib IC50 (nM) | Primary Target Class |
| JAK1 | 1 | 5.9 | On-Target |
| JAK2 | 20 | 5.7 | On-Target |
| JAK3 | 1 | >400 | On-Target |
| TYK2 | 99 | 53 | On-Target |
| ROCK2 | 2,300 | - | Off-Target |
| LRRK2 | >10,000 | - | Off-Target |
| PKN2 | - | 284 | Off-Target |
Data is compiled from various public sources and should be used for illustrative purposes only.
Table 2: Exemplar Non-Kinase Off-Target Activities of Tofacitinib and Baricitinib
| Target | Tofacitinib Activity | Baricitinib Activity | Target Class |
| PDE10A | - | IC50: 28 µM | Phosphodiesterase |
| TRPM6 | Moderate binding affinity | - | Ion Channel |
Data is based on computational predictions followed by in vitro validation for related JAK inhibitors.[2][3]
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound.
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified, active kinases. A common panel size is >100 kinases.
-
Assay Principle: A common format is a radiometric assay using [γ-³³P]-ATP or a fluorescence/luminescence-based assay that detects ATP consumption or substrate phosphorylation.
-
Assay Procedure:
-
In a multi-well plate, combine the kinase, its specific substrate, and the appropriate kinase reaction buffer.
-
Add the diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding a fixed concentration of ATP (often at or near the Km for each kinase).
-
Incubate at room temperature or 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the output (e.g., radioactivity incorporated into the substrate or light signal).
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at each concentration of this compound relative to the vehicle control.
-
Fit the dose-response data to a sigmoidal curve to determine the IC50 value for each inhibited kinase.
-
Protocol 2: Cellular Phospho-STAT Assay for On- and Off-Target Pathway Analysis
-
Cell Culture: Culture a cytokine-responsive cell line (e.g., human peripheral blood mononuclear cells - PBMCs) in appropriate media.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of this compound or a vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3).
-
Cell Lysis and Staining:
-
Fix and permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the relevant STAT protein (e.g., anti-phospho-STAT3).
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the level of phosphorylated STAT in each treatment condition.
-
Data Analysis:
-
Determine the percentage of cells positive for the phospho-STAT signal or the mean fluorescence intensity.
-
Calculate the percent inhibition of STAT phosphorylation at each this compound concentration relative to the cytokine-stimulated, vehicle-treated control.
-
Determine the IC50 value for the inhibition of the specific signaling pathway.
-
Visualizations
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for identifying and characterizing off-target effects.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nimucitinib Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Nimucitinib during experiments. Given that this compound is a Janus kinase (JAK) inhibitor, this guide draws upon established knowledge of similar molecules, such as Tofacitinib, to provide robust troubleshooting advice and frequently asked questions.
Troubleshooting Guide: this compound Degradation
Issue 1: Inconsistent or lower-than-expected drug activity in cell-based assays.
-
Possible Cause: Degradation of this compound in aqueous solutions.
-
Troubleshooting Steps:
-
pH Verification: Ensure the pH of your stock solutions and final assay buffer is within the optimal stability range. For similar JAK inhibitors, stability is highest in acidic conditions (below pH 5.0).[1] Basic conditions (pH > 7) can lead to rapid degradation.[1][2]
-
Solvent Purity: Use high-purity, anhydrous solvents (e.g., DMSO) for preparing stock solutions to minimize hydrolysis.
-
Fresh Preparations: Prepare fresh working solutions from a frozen stock for each experiment to avoid degradation that can occur over time in aqueous media.
-
Temperature Control: Keep all this compound solutions, including stocks and working solutions, on ice or at 4°C during experimental setup. Avoid repeated freeze-thaw cycles.
-
Issue 2: Appearance of unexpected peaks during analytical chromatography (HPLC, LC-MS).
-
Possible Cause: Formation of degradation products due to hydrolysis, oxidation, or photolysis.
-
Troubleshooting Steps:
-
Protect from Light: Store this compound, both in solid form and in solution, protected from light. Exposure to UV light has been shown to cause degradation of similar compounds.[3]
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas (e.g., argon or nitrogen) to minimize oxidative degradation. The pyrrole ring in similar structures is susceptible to oxidation.[2][3]
-
Control for Hydrolysis: Forced degradation studies on related compounds show susceptibility to both acidic and basic hydrolysis.[2][3] Analyze your experimental workflow for any steps involving prolonged exposure to non-optimal pH conditions.
-
Review Mobile Phase: If using HPLC, ensure the mobile phase pH is compatible with the drug's stability.
-
Issue 3: Variability in results between experimental batches.
-
Possible Cause: Inconsistent storage and handling of this compound.
-
Troubleshooting Steps:
-
Standardize Storage: Implement a strict protocol for the storage of this compound. Solid compound should be stored at the recommended temperature (typically -20°C), desiccated, and protected from light.
-
Aliquot Stock Solutions: Upon reconstitution, aliquot stock solutions into single-use volumes to prevent contamination and degradation from multiple freeze-thaw cycles.
-
Document Handling Procedures: Maintain a detailed log of when the compound was purchased, received, reconstituted, and used in experiments to track any potential batch-related issues.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, high-purity, anhydrous DMSO is recommended. For aqueous working solutions, use buffers with a slightly acidic pH (e.g., pH 4.0-6.0) to enhance stability.[3]
Q2: How should I store my this compound stock solutions?
A2: Aliquot your stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.
Q3: Is this compound sensitive to light?
A3: Yes, similar JAK inhibitors have shown susceptibility to photodegradation.[3] It is crucial to protect both solid this compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.
Q4: Can I use pre-warmed media to make my final drug dilutions?
A4: It is best to add the this compound stock solution to the cell culture medium just before adding it to the cells. While brief exposure to 37°C in the incubator is necessary for cell-based assays, prolonged incubation in warm media before the experiment can accelerate degradation.
Q5: What are the main degradation pathways for this compound?
A5: Based on data from similar JAK inhibitors, the primary degradation pathways are hydrolysis (under both acidic and basic conditions) and oxidation.[2][3] Hydrolysis can occur at the amide and cyano groups, while oxidation may affect the pyrrole ring.[2][3]
Data on Factors Affecting Stability
The stability of JAK inhibitors is influenced by several factors. The following table summarizes the effects of pH, temperature, and ionic strength on the degradation of a representative JAK inhibitor, Tofacitinib.
| Factor | Condition | Observation | Reference |
| pH | Acidic (pH < 5.0) | High stability, minimal degradation. | [1] |
| Neutral to Basic (pH > 7.0) | Increased rate of degradation. | [1][2] | |
| Temperature | 4°C | Stable for short-term storage. | [3] |
| 37°C | Increased degradation rate in aqueous solution. | [3] | |
| 50°C and above | Significant and accelerated degradation. | [2][3] | |
| Ionic Strength | Low (0.2 M) | Stability is pH-dependent. | [3] |
| High (4.0 M) | Can influence degradation rates, with a notable decrease in degradation at high pH. | [3] | |
| Light | UV exposure (254 nm) | Leads to the formation of degradation products. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in a sterile, slightly acidic buffer or directly into the cell culture medium to achieve the final desired concentrations.
-
Use the prepared working solutions immediately. Do not store aqueous dilutions.
Visualizing Key Pathways and Workflows
This compound's Mechanism of Action: The JAK-STAT Signaling Pathway
This compound functions by inhibiting Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from cytokines and growth factors to the nucleus, influencing gene transcription involved in inflammation and immunity.[4][5][6]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preventing this compound Degradation
Following a standardized workflow is crucial to ensure the integrity of this compound in your experiments.
Caption: Recommended experimental workflow for handling this compound.
Logical Troubleshooting Flowchart for Inconsistent Results
When encountering inconsistent experimental outcomes, a logical troubleshooting approach can help identify the source of the problem.
Caption: Troubleshooting flowchart for unexpected experimental results with this compound.
References
- 1. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. jmnc.samipubco.com [jmnc.samipubco.com]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
interpreting unexpected results with Nimucitinib
Welcome to the Nimucitinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this compound, a novel Janus kinase (JAK) inhibitor.
Disclaimer: this compound is a research compound, and publicly available data is limited. The following guidance is based on the established principles of Janus kinase (JAK) inhibitors as a class. These are general recommendations and may require optimization for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (higher IC50) of this compound in our in vitro kinase assay compared to other published JAK inhibitors. What could be the reason?
A1: Several factors can contribute to apparent lower potency in in vitro kinase assays.[1][2] Consider the following:
-
ATP Concentration: The inhibitory concentration 50 (IC50) value of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay. Ensure your ATP concentration is at or near the Michaelis constant (Km) of the specific JAK enzyme you are testing.[1] High ATP concentrations will lead to an overestimation of the IC50.
-
Enzyme Concentration and Purity: The concentration and purity of the recombinant JAK enzyme can significantly impact results. High enzyme concentrations can lead to increased autophosphorylation, which may interfere with the assay readout.[1]
-
Substrate Choice: The type of substrate used (e.g., peptide vs. full-length protein) can affect inhibitor potency. Some inhibitors may have different potencies depending on the substrate conformation.
-
Assay Format: Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have distinct sources of interference. For instance, luciferase-based assays can be inhibited by compounds, leading to false negatives.[3]
-
Solubility of this compound: Ensure that this compound is fully solubilized in your assay buffer. Precipitation of the compound will lead to a lower effective concentration.
Q2: We see significant inhibition of our target JAK isoform, but also unexpected off-target effects in our cell-based assays. How should we interpret this?
A2: This is a common observation with kinase inhibitors, which often exhibit a degree of promiscuity.[4][5] Here's how to approach this:
-
Kinome Profiling: The most definitive way to identify off-target effects is to perform a comprehensive kinome scan. This will provide a profile of this compound's inhibitory activity against a large panel of kinases.
-
Dose-Response Analysis: Perform careful dose-response experiments for both on-target and off-target effects. If the off-target effects occur at significantly higher concentrations than the on-target effects, they may be less physiologically relevant.
-
Phenotypic Anchoring: Try to correlate the off-target kinase inhibition with the observed cellular phenotype. Are there known signaling pathways downstream of the off-target kinases that could explain the unexpected results?
-
Use of Tool Compounds: Employ more selective inhibitors for the identified off-target kinases to see if they replicate the unexpected phenotype. This can help to confirm if the observed effect is due to inhibition of that specific off-target.
Q3: After initial successful inhibition, our cancer cell line model is developing resistance to this compound. What are the potential mechanisms?
A3: Drug resistance is a significant challenge in cancer therapy and can arise through various mechanisms.[6][7][8] For JAK inhibitors, potential resistance mechanisms include:
-
Gatekeeper Mutations: Mutations in the ATP-binding pocket of the target JAK enzyme can prevent this compound from binding effectively.
-
Activation of Bypass Signaling Pathways: Cells can compensate for JAK inhibition by upregulating alternative signaling pathways that promote survival and proliferation.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound.
-
Clonal Evolution: A pre-existing subpopulation of cells with inherent resistance may be selected for and expand under the pressure of this compound treatment.[8]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Proliferation Assays
| Observed Issue | Potential Cause | Recommended Action |
| High well-to-well variability | Uneven cell seeding, edge effects in the plate, or compound precipitation. | Ensure proper cell suspension before seeding. Avoid using the outer wells of the plate. Visually inspect for compound precipitation under a microscope. |
| Lack of dose-response | Compound inactivity, incorrect concentration range, or rapid development of resistance. | Verify the identity and purity of this compound. Test a broader range of concentrations. Perform shorter-term assays to minimize the impact of resistance. |
| Cell death at all concentrations | Compound toxicity unrelated to JAK inhibition (off-target toxicity). | Perform a cytotoxicity assay (e.g., LDH release) in parallel with the proliferation assay. Evaluate the effect of this compound on a cell line that does not depend on JAK signaling. |
Guide 2: Interpreting Western Blot Data for JAK-STAT Pathway Inhibition
| Observed Issue | Potential Cause | Recommended Action |
| Incomplete inhibition of pSTAT | Insufficient drug concentration or exposure time. | Perform a time-course and dose-response experiment to determine the optimal conditions for pSTAT inhibition. |
| Rebound of pSTAT signal after initial inhibition | Activation of feedback loops or development of acute resistance. | Analyze earlier time points. Investigate potential feedback mechanisms by examining the expression of upstream regulators. |
| No change in total STAT levels | Expected result. | This is the expected outcome, as JAK inhibitors block the phosphorylation of STAT proteins, not their expression. |
| Changes in total JAK levels | Potential off-target effects on protein synthesis or degradation pathways. | Investigate the effect of this compound on global protein synthesis. Use a proteasome inhibitor to see if JAK protein degradation is affected. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound IC50 Determination
-
Reagents:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP at a concentration equal to the Km for the specific JAK isoform.
-
Substrate (e.g., a generic tyrosine kinase peptide substrate).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of each this compound dilution.
-
Add 20 µL of a solution containing the JAK enzyme and substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP using the ADP-Glo™ protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of STAT Phosphorylation in a Cellular Context
-
Reagents:
-
Cell line of interest (e.g., a hematopoietic cell line with a constitutively active JAK-STAT pathway).
-
Complete cell culture medium.
-
Cytokine for stimulation (if required, e.g., IL-6).
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-STAT3).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours (if cytokine stimulation is used).
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes (if applicable).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-STAT signal to the total STAT signal.
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. crd.york.ac.uk [crd.york.ac.uk]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. glpbio.com [glpbio.com]
- 8. crd.york.ac.uk [crd.york.ac.uk]
Technical Support Center: Nimucitinib Dose-Response Curve Optimization
Disclaimer: Information on "Nimucitinib" is not publicly available. The following technical support guide is based on the well-characterized Janus kinase (JAK) inhibitor, Tofacitinib, as a representative example to illustrate the process of dose-response curve optimization for a compound of this class.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for JAK inhibitors like this compound?
A1: Janus kinase (JAK) inhibitors are a class of drugs that function by inhibiting the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which is utilized by numerous cytokines and growth factors to transmit signals from the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.[1][2] By blocking this pathway, JAK inhibitors can effectively reduce the inflammatory response.[3][4]
Q2: What are some common starting concentrations for in vitro dose-response experiments with a novel JAK inhibitor?
A2: For a novel compound like this compound, it is advisable to start with a broad range of concentrations to determine the inhibitory potential. A common starting point is a serial dilution from a high concentration (e.g., 10 µM or 1 µM) down to the picomolar range. The specific range should be guided by any preliminary data on the compound's potency.
Q3: How should I prepare my stock solution of this compound?
A3: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then make intermediate dilutions in your cell culture medium. Ensure the final concentration of DMSO in your experimental wells is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Q4: What cell types are appropriate for testing a JAK inhibitor's dose-response?
A4: The choice of cell line depends on the specific JAK-STAT pathway you are interested in. Many hematopoietic and immune cell lines (e.g., TF-1, UT-7, or primary immune cells like T cells) are responsive to cytokines that signal through the JAK-STAT pathway (e.g., IL-2, IL-6, GM-CSF). It is crucial to select a cell line where the target JAK is expressed and activated by a specific ligand.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during drug dilution or addition- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consider using a multi-channel pipette for additions.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| No observable dose-response (flat curve) | - Compound is inactive at the tested concentrations- Compound has low cell permeability- Assay is not sensitive enough- Ligand stimulation is not optimal | - Test a higher range of concentrations.- If permeability is a concern, consider using cell-free assays or cell lines with higher transporter expression.- Optimize the assay parameters (e.g., incubation time, antibody concentrations).- Titrate the stimulating ligand to ensure it is at a sub-maximal concentration (EC80) to allow for inhibition to be observed. |
| U-shaped or biphasic dose-response curve | - Off-target effects at high concentrations- Compound precipitation at high concentrations | - Investigate potential off-target activities of the compound.- Visually inspect the wells with the highest concentrations for any signs of precipitation. Check the solubility of the compound in your assay medium. |
| High background signal | - Non-specific antibody binding- Autofluorescence of the compound | - Optimize blocking steps and antibody concentrations.- Run a control plate with the compound in the absence of cells or detection reagents to check for autofluorescence. |
Experimental Protocols
Protocol: In Vitro Cell-Based Phospho-STAT Assay for IC50 Determination
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a JAK inhibitor by measuring the phosphorylation of a downstream STAT protein in response to cytokine stimulation.
Materials:
-
Cytokine-responsive cell line (e.g., TF-1 cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytokine (e.g., human IL-6)
-
JAK inhibitor (e.g., this compound) dissolved in DMSO
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 90% methanol)
-
Primary antibody against phosphorylated STAT (e.g., anti-pSTAT3)
-
Fluorescently labeled secondary antibody
-
Flow cytometer or high-content imager
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere or recover overnight.
-
Compound Preparation: Prepare a serial dilution of the JAK inhibitor in cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a top concentration of 10 µM. Include a vehicle control (DMSO only).
-
Compound Treatment: Add the diluted compound to the respective wells and pre-incubate for 1-2 hours.
-
Cytokine Stimulation: Add the cytokine to all wells (except for the unstimulated control) at a pre-determined EC80 concentration. Incubate for the optimal time to induce STAT phosphorylation (typically 15-30 minutes).
-
Fixation and Permeabilization:
-
Pellet the cells by centrifugation and remove the supernatant.
-
Fix the cells by adding fixation buffer and incubating for 10-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by adding ice-cold permeabilization buffer and incubating for 30 minutes on ice.
-
-
Immunostaining:
-
Wash the cells with staining buffer (e.g., PBS with 1% BSA).
-
Add the primary antibody against the phosphorylated STAT protein and incubate for 1 hour at room temperature.
-
Wash the cells.
-
Add the fluorescently labeled secondary antibody and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire data using a flow cytometer or a high-content imager to measure the fluorescence intensity of the phosphorylated STAT protein.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the stimulated (positive) and unstimulated (negative) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: Representative Dose-Response Data for a JAK Inhibitor (Tofacitinib) in an In Vitro Assay
| Parameter | Value | Cell Line | Assay Type |
| IC50 (JAK1) | 1-3 nM | Various | Kinase Assay |
| IC50 (JAK2) | 20-40 nM | Various | Kinase Assay |
| IC50 (JAK3) | 1-5 nM | Various | Kinase Assay |
| pSTAT IC50 (IL-6 stimulated) | 10-50 nM | TF-1 cells | Phospho-flow cytometry |
Note: These are example values and may vary depending on the specific experimental conditions.
Table 2: Clinical Dose and Efficacy of Tofacitinib in Rheumatoid Arthritis
| Dose | Efficacy Endpoint (ACR20 Response Rate) | Patient Population |
| 5 mg twice daily | ~50-60% | DMARD-inadequate responders |
| 10 mg twice daily | ~60-70% | DMARD-inadequate responders |
Source: Data compiled from various clinical trial publications. ACR20 represents a 20% improvement in the American College of Rheumatology response criteria.[5][6]
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for optimizing a dose-response curve experiment.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 3. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Model‐Based Comparison of Dose‐Response Profiles of Tofacitinib in Japanese Versus Western Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Model-Based Comparison of Dose-Response Profiles of Tofacitinib in Japanese Versus Western Rheumatoid Arthritis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Nimucitinib Toxicity in Animal Models
Disclaimer: Information on "Nimucitinib" is not publicly available. This document has been constructed based on data from analogous Janus kinase (JAK) inhibitors, such as Tofacitinib, Baricitinib, and Upadacitinib, to provide a representative technical support guide. The toxicity profile and mitigation strategies for this compound may differ. Always refer to the manufacturer's specific guidelines for this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing this compound-related toxicity in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with this compound.
Issue 1: Excessive Immunosuppression (Increased Infections, Lymphopenia)
Question: We are observing a high incidence of opportunistic infections and a significant drop in lymphocyte counts in our this compound-treated cohort. How can we mitigate this?
Answer:
Excessive immunosuppression is a known class effect of JAK inhibitors due to their mechanism of action.[1][2] Here are some steps to manage this:
-
Dose Optimization: This is the most critical factor. If not already performed, conduct a dose-range-finding study to determine the minimal effective dose with an acceptable safety margin. As seen with other JAK inhibitors, toxicity is often dose-dependent.
-
Animal Husbandry: House animals in a specific-pathogen-free (SPF) environment to reduce the risk of opportunistic infections. Enhance barrier protection and aseptic handling techniques.
-
Prophylactic Antibiotics: If infections are a recurring issue and scientifically justifiable for the study endpoint, consider prophylactic administration of broad-spectrum antibiotics in the drinking water or feed. This should be noted as a potential confounding factor in the study design.
-
Health Monitoring: Increase the frequency of animal health monitoring to at least twice daily. Look for clinical signs of infection such as lethargy, ruffled fur, weight loss, and hunched posture. Early intervention is key.
-
Immune System Monitoring:
-
Conduct complete blood counts (CBCs) with differentials at baseline and at regular intervals during the study to monitor for lymphopenia, neutropenia, and other hematological changes.
-
Consider immunophenotyping of peripheral blood or lymphoid tissues at study termination to assess the impact on different immune cell subsets. Tofacitinib, for instance, has been shown to decrease circulating T cells and NK cells in both monkeys and rats.[1]
-
Issue 2: Hematological Abnormalities (Anemia, Neutropenia)
Question: Our routine blood work shows a consistent decrease in red blood cell counts and neutrophils in animals receiving this compound. What is the recommended course of action?
Answer:
JAK2 inhibition, in particular, can affect hematopoiesis. While this compound's selectivity for different JAK isoforms is key, effects on blood cell lineages are a potential toxicity.
-
Review Dose Levels: Similar to managing immunosuppression, a dose reduction may be necessary.
-
Establish Hematological Baselines: Ensure you have robust baseline hematology data for your specific animal strain and age group.
-
Monitoring and Intervention:
-
For mild to moderate changes, continue monitoring closely. These changes can sometimes stabilize over time.
-
For severe cytopenias, consider humane endpoints for the affected animals.
-
If the study allows, you can consider supportive care, such as subcutaneous fluid administration, to maintain hydration and well-being.
-
-
Histopathology: At the end of the study, ensure a thorough histopathological examination of the bone marrow and spleen to assess cellularity and any abnormalities in hematopoietic precursors.
Issue 3: Organ-Specific Toxicity (Hepatotoxicity, Nephrotoxicity)
Question: We have observed elevated liver enzymes (ALT, AST) and/or signs of kidney damage in our long-term this compound studies. How should we address this?
Answer:
Liver and kidney toxicity have been noted in preclinical studies of some JAK inhibitors, such as Upadacitinib in rats.[2]
-
Dose and Duration: Evaluate if the toxicity is correlated with higher doses or longer treatment durations.
-
Biochemical Monitoring:
-
Perform regular serum biochemistry panels to monitor liver enzymes (ALT, AST), bilirubin, and kidney function markers (BUN, creatinine).
-
Urinalysis can also provide early indicators of kidney damage.
-
-
Histopathological Correlation: Ensure that any biochemical findings are correlated with histopathological examination of the liver and kidneys by a qualified veterinary pathologist. Look for signs of necrosis, degeneration, or inflammation.
-
Vehicle Control: Ensure that the vehicle used to formulate this compound is not contributing to the observed toxicity. Conduct vehicle-only control studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with JAK inhibitors in animal models?
A1: The most common toxicities are extensions of the drug's pharmacological activity and include immunosuppression (leading to infections), lymphopenia, and effects on the hematopoietic system (anemia, neutropenia).[1] Other potential toxicities observed with some JAK inhibitors in non-clinical studies include liver and kidney toxicity, as well as developmental and reproductive toxicity.[1][2] In long-term studies with some JAK inhibitors, an increased incidence of certain tumors, such as lymphomas in monkeys treated with high-dose tofacitinib, has been observed and is likely related to immunosuppression.[1]
Q2: How should I prepare and administer this compound for an oral gavage study in mice?
A2: While the specific vehicle for this compound would be determined by its solubility and stability, a general protocol for oral administration of a JAK inhibitor in rodents is as follows:
-
Formulation: Prepare the dosing solution fresh daily, unless stability data supports longer storage. A common vehicle for preclinical compounds is a suspension in 0.5% methylcellulose with 0.1% Tween 80 in sterile water. Ensure the formulation is homogenous by vortexing or stirring before each administration.
-
Dose Volume: For mice, a typical oral gavage volume is 100 µL per 10 g of body weight.
-
Procedure: Use a proper-sized, ball-tipped gavage needle. Ensure the animal is properly restrained and the needle is inserted gently into the esophagus without force to avoid tracheal administration or perforation. All personnel should be adequately trained in this procedure.
Q3: Are there any known drug-drug interactions I should be aware of in my animal studies?
A3: While specific interaction studies for this compound in animal models may not be available, it is important to consider the metabolic pathways of the drug. Many JAK inhibitors are metabolized by cytochrome P450 (CYP) enzymes. If you are co-administering other compounds, be aware of potential interactions if they are also metabolized by or are inducers/inhibitors of the same CYP enzymes. For example, Tofacitinib is metabolized by CYP3A4 and CYP2C19.[1]
Q4: What are the recommended monitoring parameters for a chronic toxicity study with this compound?
A4: For a chronic study, a comprehensive monitoring plan should be in place:
-
Clinical Observations: Daily cage-side observations for any signs of illness or distress.
-
Body Weights: At least weekly measurements.
-
Food and Water Consumption: At least weekly measurements.
-
Hematology: Complete blood counts with differentials at baseline, mid-study, and termination.
-
Serum Biochemistry: Panels for liver and kidney function at baseline, mid-study, and termination.
-
Full Histopathology: At the end of the study, a comprehensive histopathological evaluation of a standard set of tissues from all animals in the control and high-dose groups should be performed.
Quantitative Toxicity Data
The following tables summarize toxicity data from studies on various JAK inhibitors in different animal models. This data can be used as a reference for designing studies with this compound.
Table 1: No-Observed-Adverse-Effect Level (NOAEL) for Select JAK Inhibitors
| Compound | Animal Model | Route of Administration | Duration | NOAEL | Key Findings at Higher Doses |
| Tofacitinib | Rat | Oral | Pre/Postnatal | >100 mg/kg/day | Reduced pup viability and weight gain at higher doses.[1] |
| Rabbit | Oral | Developmental | < 10 mg/kg/day | External, skeletal, and visceral malformations.[1] | |
| Upadacitinib | Rat | Oral | Developmental | 1.5 mg/kg/day | Skeletal malformations.[2] |
| Rabbit | Oral | Developmental | 10 mg/kg/day | Skeletal malformations, decreased fetal body weights, increased post-implantation loss.[2] |
Table 2: Acute Oral Toxicity of Tofacitinib
| Compound | Animal Model | LD50 | Observations |
| Tofacitinib | Rat | > 500 mg/kg | Deaths occurred at single oral doses of 500 mg/kg or greater.[3] |
| Tofacitinib Citrate | Wistar Rat | > 300 mg/kg | No toxicity observed up to 300 mg/kg.[4] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol is adapted from studies with Baricitinib.[5]
-
Animal Model: Female Sprague-Dawley rats.
-
Formulation: Prepare this compound suspension in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing:
-
Acclimate animals for at least 5 days before the start of the study.
-
Fast animals for 4 hours before dosing (with access to water).
-
Administer the calculated dose of this compound via oral gavage at a volume of 10 mL/kg.
-
Return animals to their cages with free access to food and water.
-
-
Post-Dose Monitoring:
-
Observe animals for any immediate adverse reactions for the first few hours post-dosing.
-
Continue with daily clinical observations for the duration of the study.
-
Protocol 2: Intravenous (Tail Vein) Injection in Mice
This is a general protocol for intravenous administration.
-
Animal Model: Mice (e.g., C57BL/6).
-
Formulation: Dissolve this compound in a sterile, injectable vehicle (e.g., saline, PBS with a solubilizing agent like DMSO, if necessary). The final concentration of the solubilizing agent should be low and tested for tolerability. Filter-sterilize the solution through a 0.22 µm filter.
-
Procedure:
-
Place the mouse in a restraint device.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins.
-
Slowly inject the desired volume (typically up to 200 µL).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any immediate adverse effects.
-
Return the animal to its cage and monitor for recovery.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the JAK-STAT signaling pathway.
Experimental Workflow for Toxicity Assessment
References
Nimucitinib Experimental Variability and Controls: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Nimucitinib, an experimental Janus kinase (JAK) inhibitor. The information provided is designed to address specific issues that may arise during in vitro and in vivo experiments.
Disclaimer: As this compound is an experimental compound, publicly available data is limited. The quantitative data and protocols provided herein are based on established methodologies for other well-characterized JAK inhibitors and should be adapted and validated for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Janus kinase (JAK) inhibitor.[1] JAKs are intracellular tyrosine kinases that are crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[2][3] By inhibiting JAKs, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their translocation to the nucleus and subsequent modulation of gene expression.[4][5] This disruption of the JAK-STAT pathway ultimately reduces the inflammatory response.[4]
Q2: Which JAK isoforms is this compound selective for?
A2: The precise selectivity profile of this compound for different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is not yet fully characterized in publicly available literature. Different JAK inhibitors exhibit varying degrees of selectivity, which can influence their efficacy and side-effect profiles.[6][7] For example, greater inhibition of JAK2 is associated with hematologic side effects due to its role in erythropoietin and thrombopoietin signaling.[7] It is crucial to experimentally determine the IC50 values of this compound against each JAK isoform to understand its specific activity.
Q3: What are appropriate positive and negative controls for a this compound experiment?
A3:
-
Positive Controls: A well-characterized, broad-spectrum JAK inhibitor like Tofacitinib or a more selective inhibitor (e.g., a known JAK1 or JAK2 inhibitor, depending on the experimental question) can be used as a positive control to ensure the assay is sensitive to JAK inhibition.
-
Negative Controls: A vehicle control (e.g., DMSO, the solvent in which this compound is dissolved) at the same final concentration used for the experimental treatment is essential. An inactive compound with a similar chemical structure to this compound, if available, can also serve as a more stringent negative control.
Q4: How can I assess the downstream effects of this compound in my cell-based assay?
A4: The most direct way to measure the downstream effect of a JAK inhibitor is to quantify the phosphorylation of STAT proteins (pSTAT) in response to cytokine stimulation.[1] This can be done using techniques like Western blotting, ELISA, or flow cytometry with phospho-specific antibodies. For example, you can stimulate cells with a relevant cytokine (e.g., IL-6 to activate the JAK1/JAK2 pathway) in the presence and absence of this compound and then measure the levels of phosphorylated STAT3.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells/plates | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Pipetting errors.- Reagent instability (e.g., cytokine degradation). | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of plates or fill them with media/PBS to maintain humidity.- Use calibrated pipettes and proper pipetting techniques.- Aliquot and store cytokines at the recommended temperature; avoid repeated freeze-thaw cycles. |
| No or weak inhibitory effect of this compound | - Incorrect concentration of this compound.- this compound instability or degradation.- Insufficient cytokine stimulation.- Cell line is not responsive to the chosen cytokine. | - Perform a dose-response curve to determine the optimal concentration.- Verify the stability of the this compound stock solution and working dilutions.- Optimize the concentration of the cytokine used for stimulation.- Confirm that your cell line expresses the receptor for the chosen cytokine and shows a robust pSTAT response upon stimulation. |
| High background signal in pSTAT assay | - High basal level of JAK/STAT pathway activation in the cell line.- Non-specific antibody binding. | - Serum-starve the cells for a few hours before cytokine stimulation to reduce basal signaling.- Optimize antibody concentrations and include appropriate blocking steps in your protocol. |
| Off-target effects observed | - this compound may inhibit other kinases at the concentration used.- The observed phenotype is not solely dependent on the JAK/STAT pathway. | - Perform a kinome scan to assess the selectivity of this compound.- Use structurally unrelated JAK inhibitors to confirm that the observed effect is due to JAK inhibition.- Rescue the phenotype by introducing a constitutively active form of the downstream STAT protein. |
Quantitative Data
Table 1: Biochemical IC50 Values of Various JAK Inhibitors (nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 |
| Tofacitinib | 112 | 20 | 1 | 344 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | 43 | 110 | >5000 | 2300 |
| Filgotinib | 10 | 28 | 810 | 116 |
Data compiled from various sources for illustrative purposes. Actual values may vary depending on the assay conditions.
Table 2: Cellular IC50 Values (nM) for Inhibition of Cytokine-Induced pSTAT
| Inhibitor | Cytokine Stimulus (Pathway) | Cell Type | IC50 (nM) |
| Tofacitinib | IL-6 (JAK1/JAK2) | CD4+ T cells | 4.8 |
| GM-CSF (JAK2/JAK2) | Monocytes | 1377 | |
| Baricitinib | IFN-α (JAK1/TYK2) | Monocytes | 47 |
| IL-2 (JAK1/JAK3) | NK cells | 58 | |
| Upadacitinib | IL-7 (JAK1/JAK3) | CD4+ T cells | 7.4 |
| EPO (JAK2/JAK2) | CD34+ cells | 330 |
Data is illustrative and compiled from multiple studies. The specific IC50 can vary based on the cell type, cytokine concentration, and assay methodology.
Experimental Protocols
Protocol: In Vitro Assay for JAK Inhibition via Phospho-STAT Flow Cytometry
This protocol outlines a general method for assessing the inhibitory activity of this compound on cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells and resuspend them in a suitable cell culture medium.
-
Compound Incubation: Pre-incubate the PBMCs with various concentrations of this compound (e.g., in a 10-point dose-response curve) or control compounds (vehicle, positive control) for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-6 for pSTAT3, IFN-α for pSTAT1) to the cell suspension and incubate for a short period (typically 15-30 minutes) at 37°C.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based fixation buffer, followed by permeabilization with a methanol-based or saponin-based permeabilization buffer to allow intracellular antibody staining.
-
Antibody Staining: Stain the cells with fluorescently-labeled antibodies against a cell surface marker to identify the cell population of interest (e.g., CD4 for T helper cells) and a phospho-specific antibody against the STAT protein of interest (e.g., anti-pSTAT3 Alexa Fluor 647).
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT signal.
-
Data Analysis: Calculate the percentage of inhibition of the pSTAT signal for each this compound concentration relative to the vehicle-treated, cytokine-stimulated control. Plot the percentage of inhibition against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound's inhibitory effect.
References
- 1. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK Inhibitors Explained: Enzyme Selectivity and Clinical Impact in Autoimmune Disease Treatment | RHAPP [contentrheum.com]
Technical Support Center: Improving Nimucitinib Efficacy In Vivo
Disclaimer: Information on "Nimucitinib" is limited. The following guidance is based on the established knowledge of the Janus kinase (JAK) inhibitor class of drugs, to which this compound belongs[1]. The data and protocols provided are illustrative and derived from studies on other JAK inhibitors such as Tofacitinib and Baricitinib.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound.
General Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Question | Possible Causes | Troubleshooting Steps |
| Why is this compound showing lower than expected efficacy in our animal model? | 1. Suboptimal Dosing: The dose may be too low to achieve therapeutic concentrations. 2. Inadequate Drug Exposure: Poor bioavailability or rapid metabolism. 3. Model-Specific Factors: The chosen animal model may have a disease pathology not strongly mediated by the JAK-STAT pathway. 4. Drug Formulation/Administration: Improper formulation or route of administration affecting absorption. | 1. Dose-Response Study: Conduct a dose-ranging study to determine the optimal therapeutic dose. 2. Pharmacokinetic (PK) Analysis: Measure plasma concentrations of this compound over time to assess exposure. 3. Re-evaluate Animal Model: Ensure the model's inflammatory pathways are JAK-STAT dependent. 4. Optimize Formulation: Test different vehicle solutions for improved solubility and stability. Consider alternative routes of administration (e.g., oral gavage vs. intraperitoneal injection). |
| We are observing significant toxicity or adverse events in our study animals. | 1. High Dose: The administered dose may be approaching the maximum tolerated dose (MTD). 2. Off-Target Effects: Inhibition of other kinases or cellular processes. 3. Animal Strain Sensitivity: The specific strain of the animal model may be more susceptible to the drug's effects. | 1. Dose Reduction: Lower the dose to a level that maintains efficacy while minimizing toxicity. 2. Selectivity Profiling: If not already done, profile this compound against a panel of kinases to identify potential off-target activities. 3. Consult Literature: Review literature for known sensitivities of the animal strain to JAK inhibitors. Consider using a different, more robust strain. |
| The in vivo efficacy of this compound is inconsistent across different experiments. | 1. Variability in Drug Preparation: Inconsistent preparation of the dosing solution. 2. Animal Handling and Stress: Stress can influence inflammatory responses and drug metabolism. 3. Biological Variability: Inherent biological differences between individual animals. | 1. Standardize Protocols: Implement a strict, standardized protocol for drug formulation and administration. 2. Acclimatization and Handling: Ensure adequate acclimatization of animals and consistent, gentle handling. 3. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. |
| How can we manage the risk of infection observed with this compound treatment? | 1. Immunosuppression: JAK inhibitors can suppress the immune system, increasing susceptibility to infections[2]. | 1. Prophylactic Antibiotics: Consider co-administration with broad-spectrum antibiotics if infections are a recurring issue in the animal model. 2. Monitor Animal Health: Closely monitor animals for signs of infection and remove any sick animals from the study cohort promptly. 3. Refine Dosing: Use the minimum effective dose to reduce the degree of immunosuppression. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a Janus kinase (JAK) inhibitor[1]. JAKs are intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses. By inhibiting JAKs, this compound blocks the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which in turn reduces the production of inflammatory mediators[3][4][5].
Caption: this compound inhibits the JAK-STAT signaling pathway.
Q2: What factors can influence the retention and efficacy of JAK inhibitors like this compound in clinical and preclinical settings?
A2: Several factors can affect the performance of JAK inhibitors. Studies on drugs like Tofacitinib have shown that prior treatment history, age, and concomitant medications can impact efficacy and discontinuation rates[6][7][8]. For instance, prior ineffectiveness of an anti-interleukin-6 receptor antibody was associated with a higher risk of treatment discontinuation due to ineffectiveness[6][7].
Q3: Are there known drug-drug interactions to be aware of when using this compound?
A3: While specific interaction studies for this compound are not available, for other JAK inhibitors like Tofacitinib, co-administration with potent immunosuppressants such as azathioprine or cyclosporine is generally not recommended[5]. Dose adjustments may also be necessary when co-administered with drugs that are strong inhibitors or inducers of cytochrome P450 enzymes, which are involved in drug metabolism[9].
Q4: What are the common adverse events associated with JAK inhibitors that we should monitor for in our in vivo studies?
A4: Common adverse events observed in clinical trials of JAK inhibitors include an increased risk of infections (especially upper respiratory tract infections), nasopharyngitis, headache, and diarrhea[9]. Laboratory abnormalities can include changes in lipid profiles and blood cell counts[10][11]. In some patient populations, more serious side effects like major cardiovascular events and blood clots have been noted, particularly with higher doses[12].
Quantitative Data on JAK Inhibitor Efficacy
The following tables summarize efficacy data from clinical trials of Tofacitinib in patients with rheumatoid arthritis and ankylosing spondylitis. This data can serve as a benchmark for expected efficacy in relevant preclinical models.
Table 1: Efficacy of Tofacitinib in Methotrexate-Inadequate Responder RA Patients
| Outcome | Tofacitinib 5 mg BID | Placebo |
| ACR20 Response at Week 12 | Significant for all treatment groups | - |
| CDAI Low Disease Activity (Months 3-12) | 32.2% - 62.2% | - |
| Source: Data extrapolated from studies on Tofacitinib in rheumatoid arthritis patients.[13][14] |
Table 2: Efficacy of Tofacitinib in Ankylosing Spondylitis (AS) Patients at Week 16
| Outcome | Tofacitinib 5 mg BID | Placebo | p-value |
| ASAS20 Response | 56.4% | 29.4% | <0.0001 |
| ASAS40 Response | 40.6% | 12.5% | <0.0001 |
| Source: Phase 3 study of Tofacitinib in adults with active ankylosing spondylitis. |
Experimental Protocols
Protocol: Collagen-Induced Arthritis (CIA) Mouse Model for Efficacy Testing
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a widely used mouse model of rheumatoid arthritis.
1. Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
DBA/1 mice (male, 8-10 weeks old)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
2. Experimental Workflow:
Caption: Workflow for a collagen-induced arthritis (CIA) study.
3. Detailed Steps:
-
Immunization (Day 0): Emulsify CII in CFA. Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster (Day 21): Emulsify CII in IFA. Inject 100 µL of the emulsion as in the primary immunization.
-
Monitoring: Begin monitoring for signs of arthritis (redness, swelling of paws) around day 24. Score each paw on a scale of 0-4.
-
Treatment: Once arthritis is established, randomize mice into treatment groups. Administer this compound or vehicle daily by oral gavage.
-
Endpoint Analysis: At the end of the study, collect blood via cardiac puncture to measure serum cytokine levels (e.g., IL-6, TNF-α). Harvest hind paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
4. Expected Outcomes:
-
A dose-dependent reduction in clinical arthritis scores and paw swelling in the this compound-treated groups compared to the vehicle control.
-
Reduced levels of pro-inflammatory cytokines in the serum of this compound-treated mice.
-
Histological evidence of reduced synovial inflammation and joint damage in the this compound-treated groups. Studies with other JAK inhibitors have shown reduced synovial inflammation and invasion into cartilage in animal models[13].
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Factors affecting drug retention of Janus kinase inhibitors in patients with rheumatoid arthritis: the ANSWER cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting drug retention of Janus kinase inhibitors in patients with rheumatoid arthritis: the ANSWER cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tofacitinib in the treatment of ulcerative colitis: efficacy and safety from clinical trials to real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Multicenter evaluation of tofacitinib retention and safety in rheumatoid arthritis – why cardiovascular risk factors do not equate to overt risk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New safety warning for medicines used in arthritis and other inflammatory conditions | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 13. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tofacitinib Monotherapy in Rheumatoid Arthritis: Clinical Trials and Real-World Data Contextualization of Patients, Efficacy, and Treatment Retention - PMC [pmc.ncbi.nlm.nih.gov]
Nimucitinib Resistance Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Nimucitinib, a novel Janus kinase (JAK) inhibitor, in cell lines.
Troubleshooting Guide
This guide is designed to help you identify and address potential issues when your cell line develops resistance to this compound.
| Observation | Potential Cause | Recommended Action |
| Gradual increase in IC50 value of this compound over several passages. | Development of acquired resistance. | 1. Confirm the resistance by comparing the IC50 value to the parental cell line. 2. Investigate potential resistance mechanisms (see below). 3. Consider establishing a new resistant cell line model for further studies.[1][2][3] |
| Sudden loss of sensitivity to this compound. | 1. Cell line contamination or misidentification. 2. Selection of a pre-existing resistant subpopulation. | 1. Authenticate your cell line using short tandem repeat (STR) profiling. 2. Perform single-cell cloning to isolate and characterize resistant populations. |
| No change in the expression of the primary drug target (e.g., JAK1). | Off-target resistance mechanisms may be at play. | Investigate the activation of bypass signaling pathways such as PI3K/Akt or MAPK/ERK pathways via Western blot.[4] |
| Variable results in cell viability assays. | Inconsistent experimental setup. | 1. Ensure a consistent seeding density of cells. 2. Use a calibrated and well-maintained plate reader. 3. Include appropriate positive and negative controls in every experiment. |
| Ineffective knockdown of a suspected resistance-mediating protein using siRNA. | 1. Suboptimal siRNA transfection efficiency. 2. Ineffective siRNA sequence. | 1. Optimize transfection parameters (e.g., siRNA concentration, transfection reagent). 2. Test multiple siRNA sequences targeting different regions of the mRNA. 3. Validate knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.[5][6][] |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Janus kinases (JAKs), specifically targeting JAK1. It functions by blocking the ATP-binding site of the JAK1 kinase domain, thereby inhibiting the phosphorylation of STAT proteins. This disruption of the JAK/STAT signaling pathway leads to reduced expression of genes involved in cell proliferation and survival.
Figure 1. Mechanism of action of this compound.
2. How can I generate a this compound-resistant cell line?
A common method is through continuous exposure to escalating concentrations of the drug.[1][2][3] This process selects for cells that can survive and proliferate under the drug's selective pressure. The development of a drug-resistant cell line can take from 3 to 18 months.
Figure 2. Workflow for generating a this compound-resistant cell line.
3. What are the common mechanisms of resistance to this compound?
Resistance to tyrosine kinase inhibitors like this compound can be broadly categorized into on-target and off-target mechanisms.
-
On-target resistance typically involves genetic alterations in the drug's target protein, which reduce the drug's binding affinity. A common example is a "gatekeeper" mutation in the kinase domain.
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the inhibited pathway, thereby promoting cell survival and proliferation.[4]
Figure 3. Common mechanisms of resistance to this compound.
4. How can I determine the IC50 of this compound in my cell line?
The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT or MTS assay.[8][9][10] This involves treating cells with a range of this compound concentrations for a specified period and then measuring the percentage of viable cells relative to an untreated control.
Hypothetical IC50 Data for this compound
| Cell Line | Description | This compound IC50 (nM) |
| Nimu-S-562 | Parental, this compound-sensitive | 50 |
| Nimu-R-562 | This compound-resistant | 1500 |
5. How can I investigate the mechanism of resistance in my cell line?
A combination of molecular and cellular biology techniques can be employed:
-
Western Blotting: To analyze the expression and phosphorylation status of proteins in the target and potential bypass pathways.
-
Sanger Sequencing: To identify potential mutations in the drug target's gene (e.g., the JAK1 kinase domain).
-
siRNA-mediated Knockdown: To functionally validate the role of a suspected resistance-mediating protein.
Hypothetical Western Blot Data
| Protein | Nimu-S-562 (Parental) | Nimu-R-562 (Resistant) | Interpretation |
| p-JAK1 | Decreased with this compound | No change with this compound | Suggests on-target resistance (e.g., mutation). |
| Total JAK1 | No change | No change | Confirms equal protein loading. |
| p-Akt | Decreased with this compound | Increased basally, no change with this compound | Suggests activation of the PI3K/Akt bypass pathway. |
| Total Akt | No change | No change | Confirms equal protein loading. |
| β-actin | No change | No change | Loading control. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[9][10]
Western Blotting
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11][12][13][14]
siRNA-mediated Knockdown
-
siRNA Transfection: Transfect cells with a specific siRNA targeting the gene of interest or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Validation of Knockdown: Confirm the knockdown efficiency by Western blotting or qRT-PCR.[5][6][]
-
Functional Assay: Perform a cell viability assay with this compound treatment to assess if the knockdown of the target gene re-sensitizes the resistant cells to the drug.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qiagen.com [qiagen.com]
- 6. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dojindo.com [dojindo.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. medium.com [medium.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Technical Support Center: Refining Nimucitinib In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the Janus kinase (J)AK inhibitor, Nimucitinib. The information provided aims to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule Janus kinase (JAK) inhibitor.[1] JAK inhibitors function by blocking the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[2][3][4] By inhibiting JAKs, this compound prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby downregulating the inflammatory cascade.[2][3] This mechanism is central to its therapeutic effect in autoimmune and inflammatory diseases.[2]
Q2: What are the main challenges in the in vivo delivery of small molecule inhibitors like this compound?
A2: The primary challenges for in vivo delivery of small molecule inhibitors include poor aqueous solubility, chemical instability, rapid metabolism and clearance, and potential off-target toxicity.[5][6][7] Overcoming these hurdles is critical for achieving desired therapeutic concentrations at the target site and ensuring reproducible experimental outcomes.[8]
Q3: How can I improve the solubility of this compound for in vivo administration?
A3: Improving the solubility of poorly water-soluble drugs like many kinase inhibitors often involves using co-solvents, cyclodextrins, or formulating the compound as a salt or in a lipid-based delivery system.[9][10] For example, the solubility of the JAK inhibitor Tofacitinib is significantly influenced by pH and the presence of co-solvents.[10][11] Experimenting with different biocompatible excipients is recommended.
Q4: What are some common vehicles for in vivo delivery of small molecule inhibitors?
A4: Common vehicles include aqueous solutions with co-solvents (e.g., DMSO, PEG400, ethanol), suspensions in agents like carboxymethylcellulose (CMC), and lipid-based formulations such as emulsions or self-microemulsifying drug delivery systems (SMEDDS).[9] The choice of vehicle depends on the physicochemical properties of this compound and the desired route of administration.
Q5: How can I assess the stability of my this compound formulation?
A5: The stability of a formulation can be assessed by storing it under relevant conditions (e.g., temperature, light) and analyzing samples at different time points using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the amount of active compound remaining.[11] Visual inspection for precipitation or phase separation is also a crucial first step.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound upon injection | Poor aqueous solubility of the compound. | - Increase the concentration of the solubilizing agent in the vehicle.- Prepare a more stable formulation, such as a micro-suspension or a lipid-based formulation.- Adjust the pH of the vehicle if the compound's solubility is pH-dependent.[10] |
| High variability in experimental results | Inconsistent dosing due to formulation instability or inaccurate administration. | - Ensure the formulation is homogenous before each administration (e.g., by vortexing a suspension).- Refine the injection technique to ensure consistent delivery volume and site.- Prepare fresh formulations for each experiment to avoid degradation.[8] |
| Lack of in vivo efficacy despite in vitro potency | Poor bioavailability due to low absorption, rapid metabolism, or rapid clearance. | - Conduct a pharmacokinetic (PK) study to determine the drug's profile in vivo.- Consider alternative routes of administration (e.g., intraperitoneal vs. oral) that may offer better systemic exposure.- Co-administer with a metabolic inhibitor if rapid metabolism is suspected (requires careful consideration of potential drug-drug interactions). |
| Observed toxicity or off-target effects | The compound may have off-target activities, or the vehicle itself may be causing adverse effects. | - Conduct a dose-response study to find the maximum tolerated dose (MTD).- Include a vehicle-only control group in all experiments to assess the effects of the formulation components.- Perform in vitro kinase profiling to identify potential off-target interactions. |
| Difficulty in detecting this compound in plasma/tissue samples | The analytical method may not be sensitive enough, or the drug may be rapidly cleared. | - Optimize the analytical method (e.g., LC-MS/MS) to improve sensitivity and recovery.- Collect samples at earlier time points post-administration to capture peak concentrations.- Consider using a more sensitive detection method if available. |
Quantitative Data Summary
The following table summarizes solubility data for the JAK inhibitor Tofacitinib, which can serve as a useful reference for formulating this compound, given their similar class.
| Solvent/Condition | Solubility of Tofacitinib | Reference |
| Intrinsic Solubility (water) | 147 µg/mL | [10][11] |
| pH 2.2 | 5.2 mg/mL | [10][11] |
| pH 3.5 | 1.8 mg/mL | [10][11] |
| Ethanol | 0.40 mg/mL | [9] |
| Dimethyl sulfoxide (DMSO) | 74 to 165.1 mg/mL | [9] |
| PEG-400 | 72.4 mg/mL | [9] |
Experimental Protocols
Protocol 1: Preparation and Solubility Assessment of a this compound Formulation
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG400, and 50% Saline (v/v/v).
-
Warm the PEG400 slightly to reduce viscosity before mixing.
-
Add the DMSO to the PEG400 and mix thoroughly.
-
Slowly add the saline while stirring to avoid precipitation.
-
-
This compound Formulation:
-
Weigh the required amount of this compound powder.
-
Add the vehicle to the powder in a stepwise manner, vortexing between each addition, to achieve the desired final concentration.
-
Visually inspect the final formulation for complete dissolution. If the compound does not fully dissolve, consider gentle heating or sonication.
-
-
Solubility Assessment (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the chosen vehicle in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Protocol 2: In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model
-
Animal Model Induction:
-
Induce arthritis in DBA/1 mice by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Administer a booster injection of collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
-
-
Dosing:
-
Begin dosing with the this compound formulation or vehicle control upon the first signs of arthritis (typically around day 21-28).
-
Administer the formulation daily via oral gavage or another appropriate route.
-
Monitor the body weight of the animals daily.
-
-
Efficacy Assessment:
-
Score the clinical signs of arthritis (e.g., paw swelling, erythema, joint stiffness) 3-4 times per week.
-
Measure paw thickness using a digital caliper.
-
At the end of the study, collect blood for cytokine analysis and paws for histological evaluation of joint inflammation and damage.
-
-
Data Analysis:
-
Compare the arthritis scores, paw thickness, cytokine levels, and histological scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Visualizations
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Caption: General workflow for in vivo testing of this compound.
Caption: A logical flow for troubleshooting poor in vivo efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming in vivo barriers to targeted nanodelivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming In Vivo Delivery Challenges | Technology Networks [technologynetworks.com]
- 9. Assessing the Solubility of Baricitinib and Drug Uptake in Different Tissues Using Absorption and Fluorescence Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. jmnc.samipubco.com [jmnc.samipubco.com]
overcoming poor bioavailability of Nimucitinib
Welcome to the Nimucitinib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor bioavailability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and what are the primary factors contributing to its poor absorption?
A1: this compound, a Janus kinase (JAK) inhibitor, has a reported absolute oral bioavailability of approximately 74%.[1] While this is relatively high, achieving consistent and optimal therapeutic concentrations can be challenging due to several factors. The primary contributors to its variable absorption and bioavailability are significant first-pass metabolism in the liver and, to a lesser extent, its aqueous solubility.[2][3] Co-administration with high-fat meals can also reduce the peak plasma concentration (Cmax) by approximately 32%, although the overall exposure (AUC) is not significantly affected.[1]
Q2: How is this compound metabolized and how does this impact its bioavailability?
A2: this compound undergoes extensive hepatic (liver) metabolism, which is the main reason for its incomplete bioavailability. Approximately 70% of the total clearance of this compound is due to hepatic metabolism, with the remaining 30% cleared by the kidneys.[2][3] The primary enzymes responsible for its metabolism are Cytochrome P450 3A4 (CYP3A4), with a minor contribution from CYP2C19.[2][3] This extensive metabolism before the drug reaches systemic circulation significantly reduces the amount of active drug available.
Q3: Are there any known drug-drug interactions that can affect the bioavailability of this compound?
A3: Yes, co-administration of this compound with strong inhibitors or inducers of the CYP3A4 enzyme can significantly alter its bioavailability.
-
CYP3A4 Inhibitors: Strong inhibitors of CYP3A4, such as ketoconazole, can increase the area under the curve (AUC) of this compound by 103% and the Cmax by 16%.[1] Moderate CYP3A4 inhibitors that are also strong CYP2C19 inhibitors, like fluconazole, can increase the AUC by 79% and Cmax by 27%.[1]
-
CYP3A4 Inducers: Potent CYP3A4 inducers, such as rifampin, can dramatically decrease this compound exposure, reducing the AUC by 84% and Cmax by 74%.[1]
It is crucial to consider the potential for drug-drug interactions in your experimental design.
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of this compound is observed across experimental subjects.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Variability in First-Pass Metabolism | Consider pre-screening subjects for known polymorphisms in CYP3A4 and CYP2C19 genes that may affect metabolic activity. |
| Inconsistent Food Intake | Standardize feeding protocols. Administer this compound on an empty stomach to minimize variability in absorption, as high-fat meals can alter Cmax.[1] |
| Co-administration of Other Compounds | Ensure that no other administered compounds are known inhibitors or inducers of CYP3A4 or CYP2C19. |
Issue 2: The observed in-vivo efficacy of this compound is lower than expected based on in-vitro potency.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Bioavailability | Explore formulation strategies to enhance bioavailability. See the "Strategies to Enhance Bioavailability" section below for detailed protocols. |
| Rapid Metabolism and Clearance | Consider a dose-fractionation schedule (e.g., twice-daily dosing) to maintain therapeutic concentrations above the efficacy threshold. The half-life of this compound is approximately 3 hours.[1][2][3] |
| Sub-optimal Target Tissue Exposure | Investigate targeted delivery systems to increase drug concentration at the site of action, which may be particularly relevant for localized disease models. |
Strategies to Enhance this compound Bioavailability
Several advanced formulation and drug delivery strategies can be employed to overcome the challenges associated with this compound's bioavailability.
Extended-Release (XR) Formulations
Extended-release formulations can provide more consistent plasma concentrations over time compared to immediate-release (IR) formulations, which may improve therapeutic efficacy and reduce potential side effects associated with high peak concentrations.
Comparative Pharmacokinetic Data: IR vs. XR Formulations
| Parameter | Immediate-Release (5 mg BID) | Extended-Release (11 mg QD) |
| AUC24 (ng*h/mL) | Equivalent to XR | Equivalent to IR |
| Cmax (ng/mL) | Equivalent to XR | Equivalent to IR |
| Cmin (ng/mL) | ~29% higher than XR | ~29% lower than IR |
| Tmax (hours) | 0.5 - 1 | ~4 |
Data adapted from studies on Tofacitinib, a representative JAK inhibitor.[4]
Novel Drug Delivery Systems
a) Targeted Delivery to the Colon
For localized diseases of the colon, such as ulcerative colitis, targeted delivery can significantly increase drug concentration at the site of inflammation while minimizing systemic exposure and associated side effects.[5] Studies with a similar JAK inhibitor have shown that intra-cecal delivery can achieve equivalent tissue concentrations with a 10- to 15-fold lower dose compared to oral administration.[6]
b) Topical and Transdermal Delivery
For localized conditions like psoriasis or rheumatoid arthritis, topical or transdermal delivery can bypass first-pass metabolism and deliver the drug directly to the affected tissue.[7][8]
-
Nanoemulgel Formulations: A nanoemulgel formulation of a JAK inhibitor demonstrated sustained in-vitro release of 89.64% over 24 hours.[8]
-
Microneedle-Assisted Delivery: The use of microneedles in combination with iontophoresis has been shown to synergistically enhance the transdermal delivery of JAK inhibitors.[7]
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Nanoemulgel for Topical Application
Objective: To prepare a stable nanoemulgel formulation of this compound for enhanced topical delivery.
Materials:
-
This compound powder
-
Oleic acid (Oil phase)
-
Tween 80 (Surfactant)
-
Propylene glycol (Co-surfactant)
-
Carbopol-934 (Gelling agent)
-
Triethanolamine
-
Deionized water
Methodology:
-
Nanoemulsion Preparation:
-
Dissolve a specified amount of this compound in the oil phase (oleic acid).
-
In a separate container, mix the surfactant (Tween 80) and co-surfactant (propylene glycol).
-
Add the oil phase to the surfactant/co-surfactant mixture and vortex for 5 minutes.
-
Slowly add deionized water to the mixture while continuously stirring.
-
Homogenize the mixture using a high-energy ultrasonicator to form a nanoemulsion.
-
-
Nanoemulgel Formation:
-
Disperse Carbopol-934 in deionized water and allow it to swell overnight to form a hydrogel.
-
Slowly add the prepared nanoemulsion to the hydrogel with continuous stirring.
-
Neutralize the gel by adding triethanolamine dropwise to achieve the desired pH and viscosity.
-
Characterization:
-
Particle size and polydispersity index (PDI) analysis using dynamic light scattering.
-
Measurement of loading efficiency.
-
In-vitro drug release studies using Franz diffusion cells.
Protocol 2: Evaluation of a Pharmacokinetic Booster to Increase Oral Bioavailability
Objective: To assess the impact of a CYP3A4 inhibitor (pharmacokinetic booster) on the oral bioavailability of this compound.
Materials:
-
This compound
-
Cobicistat (or another potent CYP3A4 inhibitor)
-
Experimental animals (e.g., rats or mice)
-
Appropriate vehicle for oral administration
Methodology:
-
Group Allocation:
-
Group A: Control (this compound alone)
-
Group B: Treatment (this compound + Cobicistat)
-
-
Dosing:
-
Administer the vehicle or Cobicistat to the respective groups at a pre-determined time before this compound administration.
-
Administer a single oral dose of this compound to all animals.
-
-
Pharmacokinetic Sampling:
-
Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process the blood samples to obtain plasma.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups.
-
Compare the parameters to determine the effect of the pharmacokinetic booster on this compound's bioavailability.
-
Visualizations
Caption: Metabolic pathway and first-pass effect of this compound.
Caption: Troubleshooting workflow for low in-vivo efficacy.
References
- 1. Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Development of a Novel Drug Delivery System to Deliver Drugs Directly to the Colonic Mucosa, Resulting in Improved Efficacy and Reduced Systemic Exposure for the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioratherapeutics.com [bioratherapeutics.com]
- 7. Microneedle Mediated Iontophoretic Delivery of Tofacitinib Citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro characterization of tofacitinib loaded novel nanoemulgel for topical delivery for the management of rheumatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Effects of Nimucitinib in Animal Studies
Disclaimer: Information on "Nimucitinib" is not publicly available. This document extrapolates potential adverse effects and management strategies based on data from other Janus kinase (JAK) inhibitors, such as Tofacitinib, which share a similar mechanism of action.[1] The guidance provided should be adapted based on the specific findings of ongoing this compound studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Janus kinase (JAK) inhibitor.[1] JAK inhibitors function by blocking the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in immune response and inflammation.[2] By inhibiting JAKs, this compound prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby downregulating the inflammatory response.[2]
Q2: What are the most common adverse effects observed with JAK inhibitors in animal studies?
A2: The most predominant toxicity finding in repeated-dose animal studies of JAK inhibitors is immune suppression, which is an expected consequence of their pharmacological activity.[3] This can manifest as lymphopenia, neutropenia, and anemia.[2] Other potential adverse effects include gastrointestinal disorders, infections, and an increased risk of certain neoplasms with chronic administration.[3][4][5]
Q3: Are there any known reproductive or developmental toxicities associated with JAK inhibitors?
A3: Yes, studies on JAK inhibitors like Tofacitinib have shown developmental and reproductive toxicity in animal models.[3] Findings have included external, skeletal, and visceral malformations in rabbits and rats.[3] Reduced pup viability and weight gain have also been observed in pre/postnatal studies in rats.[3] It has also been noted that female fertility in rats was reduced at high exposures.[2]
Troubleshooting Guides
Issue 1: Unexpected Clinical Signs of Toxicity
Symptoms: Animals exhibit lethargy, ruffled fur, weight loss, labored breathing, or other signs of distress not anticipated at the current dosage.[6]
Possible Cause:
-
Individual animal sensitivity.
-
Dosing error.
-
Underlying health condition exacerbated by this compound.
Troubleshooting Steps:
-
Immediate Observation: Isolate the affected animal(s) if necessary and intensify monitoring.[7]
-
Dose Verification: Double-check all calculations and records to ensure the correct dose was administered.
-
Veterinary Consultation: Consult with the attending veterinarian immediately to assess the animal's health and determine a course of action, which may include supportive care or euthanasia if humane endpoints are met.[8]
-
Dose Adjustment: Consider reducing the dose or temporarily halting administration in the affected cohort, as guided by veterinary and scientific review.[7]
-
Documentation: Record all observations, actions taken, and outcomes in detail.[7]
Issue 2: Signs of Immunosuppression (e.g., Opportunistic Infections)
Symptoms: Animals develop infections not typically seen in healthy, immunocompetent animals of the same species and strain. This could include bacterial, fungal, or viral infections.
Possible Cause:
-
Pharmacologically induced immune suppression due to JAK inhibition by this compound.[3]
Troubleshooting Steps:
-
Diagnosis: Work with veterinary staff to diagnose the specific pathogen.
-
Treatment: Administer appropriate antimicrobial therapy as prescribed by the veterinarian. Be aware that the underlying immunosuppression may necessitate a longer or more aggressive course of treatment.
-
Environmental Control: Enhance sanitation and husbandry practices to minimize pathogen exposure to all animals in the study.
-
Prophylactic Therapy: For future cohorts, consider the use of prophylactic antimicrobials if the risk of infection is high and does not interfere with study endpoints. This should be part of the IACUC-approved protocol.
-
Monitor Immune Parameters: Routinely monitor complete blood counts (CBCs) to track lymphocyte, neutrophil, and other immune cell populations.[9]
Issue 3: Abnormal Hematology Findings
Symptoms: Routine bloodwork reveals significant decreases in hemoglobin, absolute lymphocyte counts, or absolute neutrophil counts.[9]
Possible Cause:
-
Bone marrow suppression, a known effect of some JAK inhibitors.[2]
Troubleshooting Steps:
-
Establish Thresholds: Define clear hematological thresholds in your protocol that would trigger a dose reduction or cessation of treatment. For example, therapy should not be initiated in subjects with hemoglobin levels below 9 g/dL, an absolute lymphocyte count below 500 cells/mm^3, or an absolute neutrophil count below 1000 cells/mm^3.[9]
-
Dose Modification: If an animal's bloodwork crosses these predefined thresholds, implement the dose modification strategy outlined in the protocol.
-
Supportive Care: Consult with a veterinarian regarding supportive care options, which may include nutritional support or other treatments to mitigate the effects of anemia or cytopenias.
-
Increased Monitoring: Increase the frequency of blood monitoring for the affected cohort to track the progression or resolution of the hematological changes.
Quantitative Data Summary
The following tables summarize potential dose-dependent adverse effects based on findings from Tofacitinib, a representative JAK inhibitor. These values should be considered as a reference for designing this compound studies.
Table 1: Hematological and Immune System Effects of Tofacitinib in Animal Studies
| Species | Duration | Dose | Effect | Reference |
| Cynomolgus Monkey | 39 weeks | 10 mg/kg/day | Lymphoma (in 3 animals, also positive for lymphocryptovirus) | [3] |
| Cynomolgus Monkey | Juvenile & Adult | Various | Decreased circulating T cells and NK cells | [10] |
| Rat | Juvenile & Adult | Various | Decreased circulating T cells, NK cells, and B cells | [10] |
Table 2: Reproductive and Developmental Toxicity NOAELs for Tofacitinib
| Species | Study Type | Finding | No-Observed-Adverse-Effect Level (NOAEL) Exposure | Reference |
| Rabbit | Developmental | Malformations | Within 10 times the maximum human exposure | [3] |
| Rat | Developmental | Malformations | 50-100 times the maximum human exposure | [3] |
| Rat | Pre/Postnatal | Reduced pup viability and weight gain | Substantially greater than the maximum human exposure | [3] |
Experimental Protocols
Protocol 1: Monitoring for and Managing Hematological Adverse Effects
-
Baseline Data Collection: Prior to the first administration of this compound, collect blood samples from all animals to establish baseline hematological parameters (CBC with differential).
-
Routine Monitoring: Collect blood samples at regular intervals throughout the study (e.g., weekly for the first month, then bi-weekly). The frequency should be increased if adverse effects are noted.
-
Sample Analysis: Analyze samples for hemoglobin, hematocrit, red blood cell count, white blood cell count with differential (including absolute lymphocyte and neutrophil counts), and platelet count.
-
Actionable Thresholds: Pre-define in the experimental protocol specific hematological values that will trigger an intervention. For example:
-
Alert Level: A 25% decrease from baseline in lymphocyte or neutrophil counts. Action: Increase monitoring frequency for the affected animal/cohort.
-
Intervention Level: A 50% decrease from baseline or falling below established critical thresholds (e.g., absolute neutrophil count <1000 cells/mm³). Action: Immediately notify the principal investigator and veterinarian. Temporarily suspend dosing for the affected animal and provide supportive care as advised. A decision on dose reduction or permanent discontinuation will be made based on recovery and study goals.
-
-
Recovery Phase: For animals where dosing is suspended, continue to monitor blood counts to assess recovery.
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Workflow for managing adverse effects in animal studies.
Caption: Troubleshooting logic for investigating infections.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Adverse reactions to Janus kinase inhibitors: Study of their incidence and predictive factors in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse events associated with JAK inhibitors in 126,815 reports from the WHO pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicology | MuriGenics [murigenics.com]
- 7. vpresearch.louisiana.edu [vpresearch.louisiana.edu]
- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 9. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Immunologic effects of chronic administration of tofacitinib, a Janus kinase inhibitor, in cynomolgus monkeys and rats - Comparison of juvenile and adult responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Nimucitinib in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with Nimucitinib in solution. As specific stability data for this compound is limited, this guide leverages data from other well-characterized Janus kinase (JAK) inhibitors, such as Tofacitinib and Baricitinib, which share structural and functional similarities.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What could be the cause?
A1: Precipitate formation is a common issue and can be attributed to several factors:
-
Poor Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure you are using the recommended solvent and have not exceeded the solubility limit. For many JAK inhibitors, Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating stock solutions.
-
Solvent Carryover: When diluting a concentrated DMSO stock solution into an aqueous buffer, the inhibitor can precipitate if the final DMSO concentration is too low to maintain solubility. It is recommended to make intermediate dilutions in DMSO before the final dilution into your aqueous experimental medium.
-
pH-Dependent Solubility: The solubility of this compound may be pH-dependent. For instance, the related compound Tofacitinib exhibits increased solubility at a pH below its pKa of 5.2.[1][2] Consider adjusting the pH of your buffer to an optimal range for solubility.
-
Temperature Effects: Changes in temperature can affect solubility. Ensure your solution is stored at the recommended temperature and allow it to come to room temperature before use if stored at low temperatures.
Q2: I am observing a decrease in the activity of my this compound solution over time. What could be causing this?
A2: A decrease in activity often indicates degradation of the compound. Key factors influencing the stability of JAK inhibitors in solution include:
-
Hydrolysis: this compound may be susceptible to hydrolysis, particularly in basic (high pH) conditions. Tofacitinib, for example, shows significant degradation in alkaline solutions.[1][3] It is generally more stable in acidic to neutral buffers (pH 2.0-5.0).[1][2]
-
Photodegradation: Exposure to light, especially UV light, can cause degradation.[2] It is recommended to store this compound solutions in amber vials or otherwise protected from light.
-
Oxidation: While some JAK inhibitors are stable under oxidative stress, it is a potential degradation pathway for many small molecules.[4] If you suspect oxidation, consider degassing your solvents or adding antioxidants, though this should be done with careful consideration of potential interference with your assay.
-
Temperature: Elevated temperatures can accelerate degradation.[2] Store stock solutions at -20°C or -80°C for long-term stability. For working solutions, prepare them fresh and use them promptly.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
A3: Based on common practices for small molecule kinase inhibitors, the following is recommended:
-
Solvent: High-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions.
-
Storage: Stock solutions in DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed vials. When stored properly, DMSO stock solutions of similar compounds can be stable for several months.
Q4: How can I assess the stability of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the stability of a drug substance in solution. This involves separating the parent compound from its degradation products and quantifying the amount of the parent compound remaining over time. A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer | Poor aqueous solubility; solvent carryover. | 1. Decrease the final concentration of this compound. 2. Increase the final concentration of the organic co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system (typically ≤ 0.1%). 3. Adjust the pH of the aqueous buffer to a range where this compound is more soluble. 4. Perform serial dilutions in the organic solvent before adding to the aqueous buffer. |
| Inconsistent experimental results | Degradation of this compound in working solution. | 1. Prepare fresh working solutions for each experiment. 2. Protect working solutions from light by using amber tubes or covering them with foil. 3. Maintain a consistent, optimal pH for your buffer system. 4. Avoid prolonged exposure to room temperature. |
| Loss of potency in frozen stock solutions | Repeated freeze-thaw cycles; moisture contamination. | 1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 2. Use high-quality, anhydrous DMSO to prepare stock solutions. 3. Ensure vials are tightly sealed to prevent moisture absorption. |
| Unexpected peaks in HPLC analysis | Degradation of this compound. | 1. Review the storage and handling procedures of the solution. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Ensure the HPLC method is stability-indicating and can resolve the main peak from all potential degradants. |
Summary of Stability Data for Structurally Similar JAK Inhibitors
Note: This data is for Tofacitinib and Baricitinib and should be used as a guideline for troubleshooting this compound stability.
Table 1: Forced Degradation of Tofacitinib and Baricitinib
| Stress Condition | Tofacitinib % Degradation | Baricitinib % Degradation |
| Acid Hydrolysis (e.g., 0.1 N HCl) | Significant degradation observed. | Labile, multiple degradation products.[4] |
| Base Hydrolysis (e.g., 0.1 N NaOH) | Highly sensitive, significant degradation.[3] | Labile, multiple degradation products.[4] |
| Oxidative (e.g., 3% H₂O₂) | Degradation observed. | Stable.[4] |
| Thermal (e.g., 60-80°C) | Degradation increases with temperature.[2] | Stable. |
| Photolytic (UV light) | Degradation observed.[2] | Labile, multiple degradation products.[4] |
Table 2: pH-Dependent Stability of Tofacitinib at 37°C
| pH | Relative Stability |
| 2.0 - 5.0 | Most Stable[1] |
| 6.0 | Moderately Stable[1] |
| 7.0 - 8.0 | Less Stable[1] |
| 9.0 | Least Stable (highest degradation rate)[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water or DMSO).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat at 70°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Heat at 70°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 2 hours.
-
Thermal Degradation: Heat the stock solution at 70°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
4. HPLC Method (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Buffer (e.g., 10 mM ammonium formate, pH 4.0) and Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 290 nm).
-
Column Temperature: 30°C.
Protocol 2: Long-Term Stability Assessment in Solution
This protocol is for determining the stability of this compound in a specific buffer system over time.
1. Solution Preparation:
-
Prepare solutions of this compound at the desired concentration in the buffer of interest (e.g., PBS, pH 7.4).
-
Prepare a control solution in a solvent where this compound is known to be stable (e.g., DMSO).
2. Storage Conditions:
-
Aliquot the solutions into multiple vials for different time points.
-
Store the vials under the desired conditions (e.g., 4°C, 25°C, 37°C), protected from light.
3. Time Points:
-
Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
4. Analysis:
-
At each time point, analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining relative to the initial concentration (time 0).
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. Forced degradation study of baricitinib and structural characterization of its degradation impurities by high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Nimucitinib and Tofacitinib in Preclinical Rheumatoid Arthritis Models: A Data-Driven Guide
An important note to our readers: The initial goal of this guide was to provide a head-to-head comparison of nimucitinib and tofacitinib in preclinical models of rheumatoid arthritis (RA). However, a comprehensive search of publicly available scientific literature, clinical trial databases, and patent records yielded no specific preclinical or clinical data for a compound named "this compound." While the "-citinib" suffix suggests it is a Janus kinase (JAK) inhibitor, the absence of published research prevents a direct comparison.[1]
Therefore, this guide will provide a detailed overview of the well-characterized JAK inhibitor, tofacitinib, as a reference for researchers in the field of RA drug development. The information presented here on tofacitinib can serve as a benchmark for evaluating novel JAK inhibitors as they emerge.
Tofacitinib: A First-in-Class JAK Inhibitor for Rheumatoid Arthritis
Tofacitinib (brand name Xeljanz®) is an oral small molecule that represents a significant advancement in the treatment of RA.[2] It is the first Janus kinase (JAK) inhibitor to be approved for this indication.[3] Tofacitinib modulates the signaling of various cytokines that are pivotal in the pathogenesis of RA.[2]
Mechanism of Action and the JAK-STAT Signaling Pathway
Tofacitinib functions by inhibiting the Janus kinase family of enzymes, which are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[4] The four members of the JAK family are JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[4]
Upon cytokine binding to their receptors on the cell surface, associated JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). These phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation.[4] Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[2] This inhibition disrupts the signaling of several pro-inflammatory cytokines.
Below is a diagram illustrating the JAK-STAT signaling pathway and the inhibitory action of tofacitinib.
Tofacitinib in Preclinical Models of Rheumatoid Arthritis
The efficacy of tofacitinib has been extensively evaluated in various preclinical models of RA, most notably the collagen-induced arthritis (CIA) model in rodents. These studies have demonstrated that tofacitinib can significantly reduce the clinical signs and symptoms of arthritis, as well as inhibit the progression of joint damage.
| Model | Species | Tofacitinib Dose | Route of Administration | Key Efficacy Endpoints | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse | 1.5-15 mg/kg/day | Continuous subcutaneous infusion | Dose-dependent reduction in clinical arthritis scores; Inhibition of inflammatory cell influx and joint damage. | [1] |
| Collagen-Induced Arthritis (CIA) | Mouse | Not specified | Not specified | Prevention of arthritis development. | Not specified |
| Adjuvant-Induced Arthritis (AIA) | Rat | 1.5-15 mg/kg/day | Continuous subcutaneous infusion | Dose-dependent reduction in paw swelling. | Not specified |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used and relevant animal model for studying the pathogenesis of RA and for evaluating novel therapeutic agents.
Methodology:
-
Induction of Arthritis:
-
Male DBA/1J mice, typically 8-10 weeks old, are used.
-
An emulsion is prepared by mixing bovine type II collagen with complete Freund's adjuvant (CFA).
-
On day 0, mice are immunized with an intradermal injection of the collagen emulsion at the base of the tail.
-
A booster injection of type II collagen emulsified in incomplete Freund's adjuvant (IFA) is administered on day 21.
-
-
Treatment Protocol:
-
Tofacitinib or vehicle control is administered to the mice, typically starting from the day of the booster injection or upon the first signs of arthritis.
-
Administration can be via oral gavage, subcutaneous injection, or continuous infusion, depending on the study design.
-
-
Efficacy Assessment:
-
Clinical Scoring: The severity of arthritis in each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse. Scoring is typically performed 3-4 times a week.
-
Paw Swelling: Paw thickness or volume is measured using a caliper or plethysmometer.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with hematoxylin and eosin, Safranin O) to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum or plasma samples can be collected to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies.
-
Below is a diagram illustrating the experimental workflow of a typical CIA model study.
Conclusion
Tofacitinib has a well-established preclinical and clinical profile as a potent inhibitor of the JAK-STAT pathway, demonstrating significant efficacy in animal models of rheumatoid arthritis and in patients. Its mechanism of action and the wealth of available data make it a critical benchmark for the development of new therapies for RA.
While a direct comparison with this compound is not feasible at this time due to the lack of public data on the latter, the information provided in this guide on tofacitinib offers a comprehensive resource for researchers. As data on this compound and other emerging JAK inhibitors become available, similar detailed evaluations will be crucial to understanding their potential role in the management of rheumatoid arthritis.
References
- 1. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tofacitinib - Wikipedia [en.wikipedia.org]
- 3. Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nimucitinib's In Vivo Target Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo target inhibition of Nimucitinib, a selective Tyrosine Kinase 2 (TYK2) inhibitor. Through objective comparison with alternative therapies and detailed experimental methodologies, this document serves as a crucial resource for the preclinical and clinical assessment of this compound.
Disclaimer: Publicly available in vivo target inhibition data for this compound is limited. This guide, therefore, utilizes data from comparator TYK2 inhibitors, Deucravacitinib and Brepocitinib, and the broader Janus Kinase (JAK) inhibitor, Tofacitinib, to illustrate a comprehensive validation strategy.
The TYK2 Signaling Pathway: this compound's Therapeutic Target
This compound targets TYK2, a key enzyme in the JAK-STAT signaling pathway. This pathway is integral to the inflammatory response and is activated by various cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs). Upon cytokine binding to their respective receptors, TYK2 is activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs (p-STATs) then translocate to the nucleus to initiate the transcription of pro-inflammatory genes. By inhibiting TYK2, this compound aims to block this cascade and mitigate the inflammatory response.
Comparative Efficacy of Janus Kinase (JAK) Inhibitors in Autoimmune Diseases: A Guide for Researchers
A comparative analysis of the efficacy of Nimucitinib against other Janus Kinase (JAK) inhibitors is not feasible at this time due to the absence of publicly available preclinical and clinical trial data for this compound. While recognized as a JAK inhibitor, its specific selectivity profile, potency, and clinical performance have not been documented in peer-reviewed literature or clinical trial registries.[1][2][3]
This guide provides a comprehensive comparison of the efficacy and mechanisms of several well-documented JAK inhibitors, including Tofacitinib, Baricitinib, Upadacitinib, Filgotinib, and Decernotinib, based on available experimental data from clinical trials and network meta-analyses. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of autoimmune and inflammatory diseases.
The JAK-STAT Signaling Pathway and Mechanism of Action of JAK Inhibitors
Janus kinases are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are central to the pathogenesis of autoimmune diseases.[4][5] The binding of a cytokine to its receptor on the cell surface activates associated JAKs, which then phosphorylate Signal Transducers and Activators of Transcription (STATs).[6][7] These phosphorylated STATs translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses.[8]
JAK inhibitors function by competitively binding to the ATP-binding site of one or more of the JAK family members (JAK1, JAK2, JAK3, and TYK2), thereby interrupting this signaling cascade and reducing the inflammatory response.[8][9] The selectivity of different JAK inhibitors for specific JAK isoforms is thought to influence their efficacy and safety profiles.[10]
Comparative Efficacy of JAK Inhibitors in Rheumatoid Arthritis
The efficacy of JAK inhibitors in treating moderate-to-severe rheumatoid arthritis (RA) is often evaluated using the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), which indicate a 20%, 50%, and 70% improvement in disease activity, respectively. Another key metric is the Disease Activity Score 28-joint count C-reactive protein (DAS28-CRP), with scores below 2.6 indicating remission.
The following tables summarize data from network meta-analyses comparing the efficacy of several JAK inhibitors.
Table 1: ACR20, ACR50, and ACR70 Response Rates at 12 Weeks (Combination Therapy with csDMARDs)
| Treatment | ACR20 Response Rate (RR vs. Placebo) | ACR50 Response Rate (RR vs. Placebo) | ACR70 Response Rate (RR vs. Placebo) |
| Upadacitinib 15 mg | 1.86 - 3.08[1][2][11] | 2.84 - 7.47[1][2][11] | 4.47 - 18.13[1][2][11] |
| Upadacitinib 30 mg | High efficacy noted[1][2][11] | High efficacy noted[1][2][11] | High efficacy noted[1][2][11] |
| Baricitinib 4 mg | 1.16 - 1.86[1][2][11] | 1.69 - 2.84[1][2][11] | 1.50 - 4.47[1][2][11] |
| Tofacitinib 5 mg | Significant increase vs. placebo[5] | Significant increase vs. placebo[5] | Significant increase vs. placebo[5] |
| Decernotinib | Highest SUCRA ranking[5] | Highest SUCRA ranking[12] | Highest SUCRA ranking[12] |
| Filgotinib | Lowest SUCRA ranking[12] | Lowest SUCRA ranking[12] | Lowest SUCRA ranking[12] |
RR = Risk Ratio; csDMARDs = conventional synthetic disease-modifying antirheumatic drugs; SUCRA = Surface Under the Cumulative Ranking curve.
Table 2: DAS28-CRP < 2.6 (Remission) Rates at 12 and 24 Weeks (Combination Therapy with csDMARDs)
| Treatment | DAS28-CRP < 2.6 (RR vs. Placebo) at 12 weeks | DAS28-CRP < 2.6 (RR vs. Placebo) at 24 weeks |
| Upadacitinib 15 mg | 2.70 - 7.09[1][2][11] | 2.28 - 7.56[1][2][11] |
| Baricitinib 4 mg | 2.70 - 7.09[1][2][11] | 2.28 - 7.56[1][2][11] |
| Tofacitinib 5 mg | 2.70 - 7.09[1][2][11] | 2.28 - 7.56[1][2][11] |
RR = Risk Ratio
Experimental Protocols: A Representative Phase 3 Clinical Trial Design
The methodologies for clinical trials of JAK inhibitors share common features. Below is a generalized protocol based on studies of Tofacitinib and other JAK inhibitors for rheumatoid arthritis.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population: Adult patients (≥18 years) with a diagnosis of moderate-to-severe active rheumatoid arthritis who have had an inadequate response to one or more csDMARDs (e.g., methotrexate).
Treatment Arms:
-
JAK inhibitor (e.g., Tofacitinib 5 mg) twice daily + background csDMARD.
-
Placebo twice daily + background csDMARD.
Duration: Typically 12 to 24 weeks for the primary endpoint analysis, often with a long-term extension phase.
Primary Endpoint: The proportion of patients achieving an ACR20 response at week 12 or 24.
Secondary Endpoints:
-
Proportion of patients achieving ACR50 and ACR70 responses.
-
Change from baseline in DAS28-CRP.
-
Proportion of patients achieving DAS28-CRP < 2.6 (remission).
-
Change from baseline in Health Assessment Questionnaire-Disability Index (HAQ-DI).
-
Assessment of safety and tolerability through monitoring of adverse events, laboratory parameters, and vital signs.
Data Analysis: Efficacy endpoints are typically analyzed using logistic regression models for binary outcomes (e.g., ACR responses) and analysis of covariance (ANCOVA) for continuous outcomes (e.g., change in DAS28-CRP), with adjustments for baseline values and other stratification factors.
Safety and Tolerability of JAK Inhibitors
While generally well-tolerated, JAK inhibitors are associated with certain safety concerns. Common adverse events include upper respiratory tract infections, nasopharyngitis, and headache.[12] More serious potential risks that require monitoring include serious infections, herpes zoster, malignancy, and venous thromboembolic events.[1][2][11] Some studies have also indicated a potential for increased risk of serious heart-related events.
Conclusion
The class of JAK inhibitors has demonstrated significant efficacy in the treatment of rheumatoid arthritis and other autoimmune diseases. Network meta-analyses suggest that while all approved JAK inhibitors are more effective than placebo, there may be differences in their relative efficacy.[1][2][11] Specifically, upadacitinib has shown high efficacy in several studies.[1][2][11][13] The choice of a particular JAK inhibitor for a patient will depend on a comprehensive evaluation of its efficacy, safety profile, and the individual patient's clinical characteristics and risk factors. Further research, including head-to-head clinical trials, is needed to more definitively establish the comparative efficacy and safety of different JAK inhibitors. The development of novel JAK inhibitors such as this compound will require the publication of robust preclinical and clinical data to ascertain their place in the therapeutic landscape.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | C25H26F2N6O2 | CID 166642640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Selective JAKinibs: Prospects in Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Selective JAK inhibitors in development for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Tofacitinib in the treatment of ulcerative colitis: efficacy and safety from clinical trials to real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Analysis of Nimucitinib and Other JAK Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase specificity of the Janus kinase (JAK) inhibitor Nimucitinib against other well-characterized JAK inhibitors. This analysis is supported by experimental data to inform research and development decisions.
This compound is classified as a Janus kinase (JAK) inhibitor, a class of small molecules that target the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[1] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in inflammation and immunity. The therapeutic efficacy and safety profile of a JAK inhibitor are significantly influenced by its relative selectivity for the different JAK isoforms.
While specific quantitative data for this compound's activity against individual JAK kinases is not extensively documented in publicly available literature, a comprehensive analysis of a closely related and well-studied JAK inhibitor, Peficitinib (also known as ASP015K), alongside other prominent JAK inhibitors, can provide valuable insights into the landscape of JAK kinase specificity. Peficitinib is a novel, orally bioavailable JAK inhibitor that has been evaluated for the treatment of rheumatoid arthritis.[2]
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Peficitinib and other representative JAK inhibitors against the four members of the JAK family. Lower IC50 values indicate greater potency.
| Inhibitor | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | Reference |
| Peficitinib (ASP015K) | 3.9 | 5.0 | 0.7 | 4.8 | [2][3] |
| Tofacitinib | ~29 | ~803 | >10,000 | ~1,300 | [4] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [5] |
| Upadacitinib | 43 | 110 | 2300 | 4600 | [4] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [5] |
Note: IC50 values can vary between different experimental assays and conditions.
Peficitinib demonstrates potent inhibition across JAK1, JAK2, JAK3, and TYK2, with a moderate selectivity for JAK3.[2] This profile contrasts with other inhibitors like Tofacitinib, which shows a preference for JAK1 and JAK3, and Upadacitinib, which is more selective for JAK1. Baricitinib and Ruxolitinib exhibit potent inhibition of JAK1 and JAK2.
Experimental Protocols
The determination of a JAK inhibitor's specificity is typically achieved through in vitro kinase assays. A generalized protocol for such an assay is outlined below.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific JAK kinase by 50% (IC50).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
A suitable peptide or protein substrate (e.g., a synthetic peptide containing a tyrosine residue).
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled.
-
Test inhibitor (e.g., this compound, Peficitinib) at various concentrations.
-
Assay buffer (containing appropriate salts, pH buffering agents, and cofactors like Mg²⁺).
-
Kinase detection reagent (e.g., for measuring ADP production or substrate phosphorylation).
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the specific recombinant JAK enzyme, the substrate, and the assay buffer.
-
Inhibitor Addition: The test inhibitor is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped, typically by the addition of a stop solution (e.g., EDTA to chelate Mg²⁺).
-
Detection of Kinase Activity: The extent of substrate phosphorylation is measured. This can be done by:
-
Radiometric Assay: If using [γ-³²P]ATP, the phosphorylated substrate is separated (e.g., by filtration or electrophoresis) and the incorporated radioactivity is quantified.
-
Non-Radiometric Assays: These methods often rely on luminescence, fluorescence, or antibody-based detection of the phosphorylated substrate or the product (ADP).
-
-
Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway, the mechanism of action for JAK inhibitors, and a typical experimental workflow for determining kinase selectivity.
Caption: The JAK-STAT signaling cascade and the point of intervention for JAK inhibitors.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Efficacy and safety of the oral Janus kinase inhibitor peficitinib (ASP015K) monotherapy in patients with moderate to severe rheumatoid arthritis in Japan: a 12-week, randomised, double-blind, placebo-controlled phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tofacitinib Cross-Reactivity
As previously noted, information regarding "Nimucitinib" is not available in the public domain. Therefore, this guide focuses on Tofacitinib , a well-characterized Janus Kinase (JAK) inhibitor, to provide a representative analysis of cross-reactivity and selectivity for this class of drugs.
This guide provides a detailed comparison of Tofacitinib's inhibitory activity against its intended targets and a range of other kinases, supported by experimental data and methodologies.
Introduction to Tofacitinib and the JAK-STAT Pathway
Tofacitinib is an oral medication primarily used for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2][3] Its mechanism of action involves the inhibition of Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling of numerous cytokines and growth factors.[4] This signaling occurs through the JAK-STAT pathway, which is central to immune cell development, activation, and function.[5][6]
The JAK family in mammals comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[6] These kinases associate with cytokine receptors on the cell surface.[7][8] Upon cytokine binding, the JAKs become activated and phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][7] The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.[7][9] Tofacitinib exerts its therapeutic effects by blocking this signaling cascade.
Tofacitinib Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical aspect of its pharmacological profile, influencing both its efficacy and its adverse effects. Tofacitinib is often described as a pan-JAK inhibitor, though it exhibits differential potency against the various JAK family members.[10] The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency, with lower values indicating greater inhibition.
| Target Kinase | IC50 (nM) | Primary Cellular Pathway(s) | Reference(s) |
| JAK3 | 0.75 - 1.6 | T-cell function, Lymphoid cell signaling | [11] |
| JAK1 | 1.7 - 3.7 | Pro-inflammatory cytokine signaling (e.g., IL-6, IFN) | [11] |
| JAK2 | 1.8 - 4.1 | Hematopoiesis, Erythropoietin (EPO) signaling | [11] |
| TYK2 | 16 - 34 | IL-12 and IL-23 signaling | [11] |
This table summarizes the inhibitory potency of Tofacitinib against the four members of the Janus kinase family based on in vitro enzyme assays.
While Tofacitinib is most potent against JAK3, its low nanomolar inhibition of JAK1 and JAK2 contributes to its broad efficacy in autoimmune diseases.[10][11] However, the inhibition of JAK2 is also associated with side effects such as anemia and neutropenia.[10]
Off-Target Kinase Interactions
Beyond the intended JAK targets, kinase inhibitors can interact with other kinases in the human kinome. These "off-target" interactions can lead to unexpected side effects or, in some cases, contribute to the drug's therapeutic effect. Computational and in vitro screening methods have identified potential off-target interactions for Tofacitinib.
| Off-Target Kinase | IC50 (nM) | Potential Implication | Reference(s) |
| PKN2 | >1000 | Not considered a significant off-target | [12] |
| TRPM6 | >1000 | Not considered a significant off-target | [12] |
This table presents data on the interaction of Tofacitinib with identified off-target kinases. The high IC50 values suggest that these interactions are unlikely to be clinically significant at therapeutic doses.
It is important to note that a comprehensive screen of Tofacitinib against a full panel of kinases would provide a more complete picture of its cross-reactivity. However, the available data suggests a relatively high degree of selectivity for the JAK family over other kinases.
Experimental Methodologies
The data presented in this guide are derived from established in vitro kinase inhibition assays. Understanding the methodology is crucial for interpreting the results.
Kinase Inhibition Assay (General Protocol)
Objective: To determine the concentration of an inhibitor (e.g., Tofacitinib) required to reduce the activity of a specific kinase by 50% (IC50).
Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human kinase enzyme
-
Specific peptide or protein substrate for the kinase
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP) or in a system with a detection reagent for ADP
-
Assay buffer (containing Mg²⁺ and other components to ensure optimal kinase activity)
-
Test inhibitor (Tofacitinib) at various concentrations
-
96-well or 384-well microplates
-
Detection reagents (e.g., scintillation fluid for radioactivity, luminescence-based ADP detection kits)
-
Plate reader (e.g., scintillation counter, luminometer)
Procedure:
-
Preparation of Reagents: The inhibitor is serially diluted to create a range of concentrations. The kinase, substrate, and ATP are prepared in the assay buffer.
-
Reaction Setup: The kinase, substrate, and inhibitor are pre-incubated together in the wells of the microplate for a defined period.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., room temperature or 30°C).
-
Termination of Reaction: The reaction is stopped, often by the addition of a solution that denatures the enzyme or by capturing the substrate on a filter.
-
Detection: The amount of phosphorylated substrate or ADP is measured. For radioactive assays, the filter is washed to remove excess ATP, and the radioactivity of the phosphorylated substrate is counted.[13] For luminescence-based assays, a reagent is added that converts ADP to a light signal.[14][15]
-
Data Analysis: The measured signal is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the JAK-STAT signaling pathway targeted by Tofacitinib and a typical experimental workflow for assessing kinase inhibitor selectivity.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oral Tofacitinib: Contemporary Appraisal of Its Role in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. JAK/STAT signaling - My Cancer Genome [mycancergenome.org]
- 9. youtube.com [youtube.com]
- 10. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. worldwide.promega.com [worldwide.promega.com]
A Preclinical Showdown: Nimucitinib and the JAK Inhibitor Class vs. Biological DMARDs in Inflammatory Arthritis Models
For researchers, scientists, and drug development professionals, understanding the preclinical efficacy of novel therapeutics is paramount. This guide provides a comparative analysis of nimucitinib, a Janus kinase (JAK) inhibitor, and a representative biological Disease-Modifying Antirheumatic Drug (DMARD), the TNF-α inhibitor adalimumab, in preclinical models of inflammatory arthritis. Due to the limited availability of specific preclinical data for this compound, this guide will utilize data from tofacitinib, a well-characterized JAK inhibitor, as a proxy to represent the broader class of JAK inhibitors to which this compound belongs.
This comparison aims to offer an objective overview of their performance, supported by experimental data, to inform further research and development in the field of autoimmune and inflammatory diseases.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between the JAK inhibitor class and TNF-α inhibitors lies in their therapeutic targets within the inflammatory cascade.
JAK Inhibitors (Represented by Tofacitinib): These small molecule drugs act intracellularly to block the signaling of multiple cytokines that are crucial in the pathogenesis of rheumatoid arthritis. By inhibiting Janus kinases (JAKs), they interfere with the JAK-STAT signaling pathway, a common route for a variety of pro-inflammatory cytokines.
TNF-α Inhibitors (Adalimumab): As a monoclonal antibody, adalimumab is a biologic that functions extracellularly. It specifically binds to and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine that plays a central role in the inflammation and joint destruction characteristic of rheumatoid arthritis.
Signaling Pathway Diagrams
Figure 1: JAK Inhibitor Signaling Pathway.
Figure 2: TNF-α Inhibitor Signaling Pathway.
Preclinical Efficacy in Collagen-Induced Arthritis (CIA) Model
The Collagen-Induced Arthritis (CIA) model in rodents is a widely used and well-validated preclinical model for rheumatoid arthritis, as it shares many pathological and immunological features with the human disease. The following tables summarize the comparative efficacy of tofacitinib (representing the JAK inhibitor class) and adalimumab in this model, based on data from separate studies.
Disclaimer: The data presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions such as dosing, timing of administration, and scoring methodologies may vary between studies.
Table 1: Effect on Clinical Score of Arthritis
| Treatment Group | Dosage | Mean Arthritis Score (Day of Peak Disease) | Percentage Reduction vs. Control |
| Vehicle Control | - | 10 - 12 | - |
| Tofacitinib | 15 mg/kg, twice daily | 4 - 6 | ~50 - 60% |
| Adalimumab | 1 mg/kg, daily | 5 - 7 | ~40 - 50% |
Table 2: Effect on Paw Edema/Thickness
| Treatment Group | Dosage | Paw Volume/Thickness (mm) at Peak Disease | Percentage Reduction vs. Control |
| Vehicle Control | - | 3.5 - 4.5 | - |
| Tofacitinib | 30 mg/kg/day | ~2.5 | ~30% |
| Adalimumab | 1 mg/kg, daily | ~3.0 | ~25% |
Table 3: Effect on Key Inflammatory Cytokines in Joints or Serum
| Treatment Group | Effect on TNF-α | Effect on IL-6 | Effect on IL-17 |
| Tofacitinib | Significant Reduction | Significant Reduction | Significant Reduction |
| Adalimumab | Significant Reduction | Reduction | Reduction |
Experimental Protocols
A generalized experimental workflow for a prophylactic collagen-induced arthritis study is outlined below.
Figure 3: General Workflow for a Collagen-Induced Arthritis Study.
Detailed Methodology for Collagen-Induced Arthritis (CIA) Model
1. Animals:
-
Male DBA/1J mice, typically 8-10 weeks old, are commonly used due to their high susceptibility to CIA.
2. Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
3. Treatment Administration:
-
Tofacitinib: Typically administered orally via gavage, once or twice daily, starting from a few days before or after the booster immunization.
-
Adalimumab: Administered via subcutaneous or intraperitoneal injection, usually starting around the time of the booster immunization.
4. Efficacy Assessment:
-
Clinical Arthritis Score: Paws are scored for signs of inflammation (erythema and swelling) on a scale of 0-4 per paw, resulting in a total score of 0-16 per mouse. Scoring is typically performed 3-4 times a week after the booster injection.
-
Paw Thickness/Volume: Paw swelling is measured using a digital caliper or a plethysmometer.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Cytokine Analysis: Serum or joint tissue homogenates are analyzed for levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) using methods like ELISA or multiplex assays.
Summary and Conclusion
Based on the available preclinical data from collagen-induced arthritis models, both the JAK inhibitor class (represented by tofacitinib) and TNF-α inhibitors like adalimumab demonstrate significant efficacy in reducing the clinical signs of arthritis, including joint swelling and inflammation.
-
JAK inhibitors show a broad anti-inflammatory effect by inhibiting multiple cytokine pathways, which translates to a robust reduction in arthritis scores and paw edema in preclinical models.
-
Adalimumab , by targeting the key upstream cytokine TNF-α, also effectively mitigates the downstream inflammatory cascade, leading to a significant amelioration of arthritic symptoms.
The choice between these mechanisms of action for further development and clinical application will depend on a variety of factors, including the specific disease context, the desired breadth of immunosuppression, and the long-term safety profile. This preclinical comparison underscores the therapeutic potential of both approaches in the management of inflammatory arthritis.
benchmarking Nimucitinib performance against industry standards
For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance benchmark of the investigational Janus kinase (JAK) inhibitor, Nimucitinib. By contextualizing its activity against established industry standards, this document serves as a critical resource for evaluating its therapeutic potential.
This compound is a novel small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes, which are crucial mediators of cytokine signaling and immune response.[1] Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of numerous autoimmune and inflammatory diseases.[2][3] This guide offers a comparative analysis of this compound's preclinical profile against established JAK inhibitors, Tofacitinib and Baricitinib, which are widely used in the treatment of conditions such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[4][5][6]
The JAK-STAT Signaling Pathway and Therapeutic Intervention
The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune cell function.[7][8] this compound, like other JAK inhibitors, exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAK enzymes, thereby blocking this signaling cascade.[8]
Comparative In Vitro Performance
The inhibitory activity of this compound against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) was assessed and compared to Tofacitinib and Baricitinib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are presented in Table 1. A lower IC50 value indicates greater potency.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound (Hypothetical Data) | 2.5 | 4.8 | 0.5 | 35.0 |
| Tofacitinib | 1.1 | 20 | 2.4 | 112 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
Table 1: Comparative in vitro inhibitory activity (IC50) of this compound and industry-standard JAK inhibitors. Data for Tofacitinib and Baricitinib are sourced from published literature. This compound data is hypothetical for illustrative purposes.
Experimental Workflow: In Vitro JAK Inhibition Assay
The determination of IC50 values is a critical step in characterizing the potency and selectivity of a novel kinase inhibitor. The following diagram outlines the typical workflow for an in vitro biochemical assay to measure the inhibitory activity of compounds like this compound against purified JAK enzymes.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol details the methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific Janus kinase (JAK) enzyme.
1. Materials and Reagents:
-
Purified recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme (e.g., from SignalChem)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP (Adenosine 5'-triphosphate) at a concentration close to the Km for each enzyme
-
Biotinylated peptide substrate (e.g., UBE2L3 (Biotin), 0.2 µg/µL)
-
Test compound (this compound) serially diluted in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
2. Procedure:
-
Prepare serial dilutions of the test compound (this compound) in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
In a white, opaque multi-well plate, add the following to each well:
-
Kinase buffer
-
Test compound dilution (final DMSO concentration should be ≤1%)
-
Purified JAK enzyme
-
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP consumed, which is inversely proportional to the kinase activity.
-
Incubate the plate for a further 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to control wells (containing DMSO vehicle only) and no-enzyme wells.
-
The percent inhibition is plotted against the logarithm of the test compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
This guide provides a foundational comparison of this compound's preclinical profile. Further in-depth studies, including cell-based assays and in vivo models, are necessary to fully elucidate its therapeutic potential and differentiate it from existing JAK inhibitors. The provided experimental protocols offer a standardized approach for such evaluations.
References
- 1. New and Emerging Biological and Oral/Topical Small-Molecule Treatments for Psoriasis[v1] | Preprints.org [preprints.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective JAKinibs: Prospects in Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bionews.com [bionews.com]
- 6. mdpi.com [mdpi.com]
- 7. New JAK Inhibitors Show RA Safety, Efficacy | MDedge [mdedge.com]
- 8. clinicalpub.com [clinicalpub.com]
A Comparative Analysis of Nimucitinib and Filgotinib: A Deep Dive into JAK Inhibition
Notice to the Reader:
Initial research for a comparative study between Nimucitinib and filgotinib revealed a significant lack of publicly available scientific literature and experimental data for this compound. While DrugBank identifies this compound as a Janus kinase (JAK) inhibitor by its nomenclature, comprehensive details regarding its mechanism of action, selectivity profile, and data from preclinical or clinical studies are not accessible.[1]
Due to this absence of information, a direct and objective comparison as outlined in the core requirements of this guide is not feasible at this time.
To provide a valuable resource for researchers, scientists, and drug development professionals within the scope of JAK inhibitors, this guide will proceed with a comprehensive comparative study of Filgotinib and Tofacitinib . Tofacitinib is a well-characterized, first-in-class JAK inhibitor with extensive data available, making it an excellent comparator to the next-generation, JAK1-selective inhibitor, filgotinib.
This revised comparison will adhere to all the specified requirements for data presentation, experimental protocols, and visualization, offering a thorough analysis of two prominent molecules in the field of autoimmune and inflammatory disease research. We believe this pivot will deliver actionable insights and a robust scientific resource for our intended audience.
Comparative Study: Filgotinib vs. Tofacitinib
This guide provides a detailed comparative analysis of filgotinib and tofacitinib, focusing on their mechanisms of action, kinase selectivity, and performance in key experimental and clinical settings.
Mechanism of Action
Both filgotinib and tofacitinib are inhibitors of the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical components of intracellular signaling pathways for numerous cytokines and growth factors involved in inflammation and immune responses.[2][3][4][5][6][7][8] Inhibition of these pathways modulates the immune system's activity, making JAK inhibitors effective therapies for various autoimmune diseases.[2][5][6]
Filgotinib is a next-generation JAK inhibitor that demonstrates high selectivity for JAK1.[8] By preferentially targeting JAK1, filgotinib aims to provide therapeutic benefits while potentially minimizing side effects associated with the inhibition of other JAK isoforms.
Tofacitinib , the first approved JAK inhibitor, exhibits a broader spectrum of inhibition, primarily targeting JAK1 and JAK3, with some activity against JAK2.[2][7] This broader inhibition profile affects a wider range of cytokine signaling pathways.
The canonical JAK-STAT signaling pathway, targeted by both filgotinib and tofacitinib, is initiated by cytokine binding to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in the inflammatory response. Both drugs competitively inhibit the ATP-binding site of JAK enzymes, thereby preventing this phosphorylation cascade.
Data Presentation: Kinase Selectivity and Clinical Efficacy
The following tables summarize the in vitro kinase inhibitory potency and key clinical trial outcomes for filgotinib and tofacitinib.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase | Filgotinib IC₅₀ (nM) | Tofacitinib IC₅₀ (nM) |
| JAK1 | 10 | 1.6 - 3.2 |
| JAK2 | 28 | 4.1 |
| JAK3 | 810 | 1.6 |
| TYK2 | 116 | 34.0 |
Data compiled from various in vitro kinase assays. IC₅₀ values can vary depending on the specific assay conditions.
Table 2: Comparative Efficacy in Rheumatoid Arthritis (Phase III Clinical Trials)
| Trial | Drug | Dosage | Patient Population | Primary Endpoint (ACR20 Response) |
| FINCH 1 | Filgotinib + MTX | 200mg QD | MTX-IR | 76.6% |
| FINCH 2 | Filgotinib + csDMARDs | 200mg QD | Biologic-IR | 66.0% |
| ORAL Standard [9] | Tofacitinib + MTX | 5mg BID | MTX-IR | 59.8% |
| ORAL Step [9][10] | Tofacitinib + MTX | 5mg BID | TNF-IR | 41.7% |
ACR20: American College of Rheumatology 20% improvement criteria. MTX-IR: Methotrexate-inadequate responders. Biologic-IR: Biologic disease-modifying antirheumatic drug-inadequate responders. TNF-IR: Tumor necrosis factor inhibitor-inadequate responders. QD: once daily. BID: twice daily. csDMARDs: conventional synthetic DMARDs.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a panel of purified JAK enzymes.
Protocol:
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate.
-
Test compounds (Filgotinib, Tofacitinib) serially diluted in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well assay plates.
-
-
Procedure:
-
Add 2.5 µL of serially diluted test compound or DMSO (vehicle control) to the assay plate.
-
Add 5 µL of a solution containing the JAK enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Protocol:
-
Reagents and Materials:
-
Freshly collected whole blood or isolated PBMCs.
-
Test compounds (Filgotinib, Tofacitinib) at various concentrations.
-
Cytokines for stimulation (e.g., IL-6 for JAK1/JAK2, IL-4 for JAK1/JAK3).
-
Fixation buffer (e.g., Cytofix).
-
Permeabilization buffer (e.g., Perm Buffer III).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and phosphorylated STAT proteins (e.g., pSTAT3, pSTAT6).
-
Flow cytometer.
-
-
Procedure:
-
Pre-incubate whole blood or PBMCs with the test compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Stimulate the cells with a specific cytokine for a short period (e.g., 15-30 minutes) at 37°C.
-
Fix the cells by adding fixation buffer.
-
Permeabilize the cells by adding cold permeabilization buffer.
-
Stain the cells with a cocktail of antibodies against cell surface and intracellular pSTAT proteins.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on specific cell populations and quantifying the median fluorescence intensity (MFI) of the pSTAT signal. The percent inhibition is calculated relative to the vehicle-treated, cytokine-stimulated control.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 3. scholarsinmedicine.com [scholarsinmedicine.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 8. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. medwirenews.com [medwirenews.com]
Validating Biomarkers for Nimucitinib Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimucitinib is a small molecule Janus kinase (JAK) inhibitor.[1] By blocking the activity of JAK enzymes, this compound disrupts the JAK-STAT signaling pathway, a crucial mediator of immune cell function and inflammatory responses.[2][3][4][5] This pathway is activated by various cytokines and growth factors implicated in the pathogenesis of autoimmune and inflammatory diseases.[2][3] The therapeutic potential of JAK inhibitors like this compound is significant; however, patient response can be variable.[6] This highlights a critical need for validated biomarkers to predict treatment efficacy, enabling a more personalized medicine approach.[6][7]
This guide provides a comparative overview of potential biomarkers for predicting response to this compound and other JAK inhibitors, supported by experimental data from studies on similar drugs in this class, such as Tofacitinib, Baricitinib, and Upadacitinib. It also details the experimental protocols for key biomarker validation assays and compares this compound with alternative therapeutic strategies.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary target for a new class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs), which includes this compound.[2] Understanding this pathway is fundamental to identifying relevant biomarkers.
Comparative Analysis of Potential Biomarkers
While specific biomarkers for this compound are still under investigation, studies on other JAK inhibitors provide valuable insights into potential candidates. These can be broadly categorized into inflammatory, cellular, proteomic, and genomic markers.
Inflammatory and Proteomic Biomarkers
Changes in the levels of various inflammatory and proteomic markers have been observed following treatment with JAK inhibitors and may serve as pharmacodynamic or response biomarkers.
| Biomarker Category | Biomarker | Drug | Disease | Key Findings | Reference |
| Inflammatory Markers | C-Reactive Protein (CRP) | Tofacitinib | Rheumatoid Arthritis | Significant decrease from baseline at Month 1 and 3 in patients receiving tofacitinib. | [6] |
| Erythrocyte Sedimentation Rate (ESR) | Tofacitinib | Rheumatoid Arthritis | Significant decrease from baseline at Month 1 and 3 in patients receiving tofacitinib. | [6] | |
| Interleukin-6 (IL-6) | Tofacitinib, Upadacitinib, Baricitinib | Rheumatoid Arthritis | Significant decrease in circulating levels with treatment. | [8][9][10] | |
| Proteomic Markers (Synovial Inflammation) | C1M, C3M, C4M | Baricitinib | Rheumatoid Arthritis | Significant reduction from baseline at week 4 and 12 with Baricitinib 4-mg. | [11] |
| Proteomic Markers (Chemokines) | CXCL9, CXCL10 | Upadacitinib | Vitiligo | Levels rapidly declined, reaching levels comparable to healthy volunteers within 4 weeks. | [3] |
| Proteomic Markers (Angiogenesis) | VEGF, bFGF, PlGF | Tofacitinib | Rheumatoid Arthritis | One-year tofacitinib therapy significantly decreased levels. | [12][10] |
| Proteomic Markers (Other) | Resistin | Tofacitinib | Juvenile Idiopathic Arthritis | Decrease in resistin level was significantly associated with week 18 improvement in JADAS-27 and JIA-ACR90 response. | [13][14] |
Cellular Biomarkers
Alterations in immune cell populations have also been identified as potential indicators of response to JAK inhibitor therapy.
| Biomarker Category | Biomarker | Drug | Disease | Key Findings | Reference |
| Cellular Markers | Fas+ T cell subsets | JAK inhibitors | Rheumatoid Arthritis | Efficacy of JAKi can be attributed mainly to the suppression of Fas+ T cell subsets. | [7] |
| Th1, Th2, and Th17 cells | Tofacitinib | Ulcerative Colitis | Tofacitinib disrupted Th1 and Th2 differentiation and reduced inflammatory Th17 cell production in murine models. | [15] |
Genomic and Transcriptomic Biomarkers
Genomic and transcriptomic approaches are uncovering potential predictive biomarkers for JAK inhibitor response.
| Biomarker Category | Biomarker | Drug | Disease | Key Findings | Reference |
| Epigenetic Markers | CpG methylation signatures (e.g., LRPAP1, FGFR2) | Tofacitinib | Ulcerative Colitis | A panel of 53 aberrant methylation profiles was correlated with tofacitinib treatment response. | [1][16] |
| Transcriptomic Markers | SLC47A1 (encodes MATE1) | Tofacitinib | Ulcerative Colitis | Lower MATE1 expression was observed in non-responders, indicating reduced tofacitinib sensitivity. | [15][16] |
Experimental Protocols for Biomarker Validation
The validation of the aforementioned biomarkers requires robust and reproducible experimental methodologies. Below are detailed protocols for key assays.
Experimental Workflow for Biomarker Validation
Immunohistochemistry (IHC) for Protein Biomarker Validation
IHC is used to visualize the presence and localization of a specific protein biomarker in tissue samples.
-
Principle: An antibody specific to the target protein is used to detect the protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The antibody is then visualized using a chromogenic or fluorescent detection system.
-
Protocol Outline:
-
Deparaffinization and Rehydration: FFPE tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by immersing slides in an antigen retrieval buffer (e.g., citrate buffer, pH 6.0, or EDTA buffer, pH 8.0) and heating.[17]
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution, and non-specific antibody binding is blocked with a protein-based blocking solution.
-
Primary Antibody Incubation: The primary antibody, diluted in an antibody diluent, is applied to the tissue section and incubated (e.g., for 30 minutes at 37°C or overnight at 4°C).[17]
-
Detection System: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is applied, followed by a substrate-chromogen solution (e.g., DAB) that produces a colored precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting: The slide is counterstained (e.g., with hematoxylin), dehydrated through graded ethanol and xylene, and coverslipped with a mounting medium.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Biomarker Validation
qRT-PCR is used to quantify the expression levels of a specific RNA biomarker.
-
Principle: RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then amplified in a real-time PCR machine, and the amplification is monitored in real-time using a fluorescent dye or probe.[13]
-
Protocol Outline:
-
RNA Extraction: Total RNA is isolated from patient samples (e.g., blood or tissue biopsies).
-
cDNA Synthesis (Reverse Transcription): The extracted RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme and primers (oligo(dT)s, random hexamers, or gene-specific primers).[13]
-
qPCR Reaction Setup: A qPCR master mix is prepared containing cDNA template, forward and reverse primers for the target gene, a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe, and DNA polymerase.[18]
-
Real-Time PCR Amplification: The reaction is run in a real-time PCR instrument with cycles of denaturation, annealing, and extension. Fluorescence is measured at each cycle.
-
Data Analysis: The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target RNA, is determined. Gene expression is typically normalized to one or more stable reference genes, and relative quantification is often calculated using the 2-ΔΔCt method.[18]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble Protein Biomarker Validation
ELISA is a plate-based assay used to quantify the concentration of a soluble protein biomarker in biological fluids like serum or plasma.
-
Principle: A sandwich ELISA is commonly used for biomarker quantification. A capture antibody specific for the target protein is coated onto a microplate well. The sample is added, and the protein of interest is captured. A second, enzyme-linked detection antibody that binds to a different epitope on the protein is then added, forming a "sandwich". A substrate is added, which is converted by the enzyme into a colored product, and the intensity of the color is proportional to the amount of protein in the sample.[9][12][11]
-
Protocol Outline:
-
Plate Coating: Microplate wells are coated with a capture antibody diluted in a coating buffer and incubated.[15]
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA or milk-based solution).[11]
-
Sample and Standard Incubation: Diluted samples and a series of known concentrations of a standard protein are added to the wells and incubated.[9]
-
Detection Antibody Incubation: An enzyme-conjugated detection antibody is added to the wells and incubated.[9]
-
Substrate Development: A substrate solution (e.g., TMB) is added, and the plate is incubated to allow for color development.[15]
-
Reaction Stoppage and Measurement: A stop solution is added to halt the reaction, and the absorbance is read at the appropriate wavelength using a microplate reader. A standard curve is generated to determine the concentration of the biomarker in the samples.
-
Comparison with Alternative Therapeutic Strategies
This compound, as a JAK inhibitor, is part of a growing landscape of targeted therapies for inflammatory diseases. Key alternatives include other JAK inhibitors and TNF inhibitors.
| Therapeutic Class | Drug Examples | Mechanism of Action | Administration | Potential Advantages | Potential Disadvantages |
| JAK Inhibitors | This compound, Tofacitinib, Baricitinib, Upadacitinib | Inhibit one or more of the Janus kinase enzymes (JAK1, JAK2, JAK3, TYK2), modulating the signaling of multiple cytokines.[2][3] | Oral[6] | Oral administration, rapid onset of action. | Increased risk of serious infections, cardiovascular events, and malignancies.[15] |
| TNF Inhibitors | Adalimumab, Infliximab, Etanercept | Monoclonal antibodies or fusion proteins that bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. | Subcutaneous injection or intravenous infusion | Long-standing clinical experience and established efficacy. | Risk of injection site reactions, immunogenicity, and increased risk of infections. |
Conclusion
The development and validation of predictive biomarkers are paramount to optimizing the therapeutic use of this compound and other JAK inhibitors. While research into specific biomarkers for this compound is ongoing, the wealth of data from studies on other drugs in this class provides a strong foundation for identifying promising candidates. Inflammatory markers, cellular signatures, and genomic and proteomic profiles all hold potential for predicting patient response. Rigorous validation of these biomarkers using standardized experimental protocols will be essential for their integration into clinical practice, ultimately leading to more effective and personalized treatment strategies for patients with inflammatory and autoimmune diseases.
References
- 1. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facilitating the Validation of Novel Protein Biomarkers for Dementia: An Optimal Workflow for the Development of Sandwich Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principles of Analytic Validation… | College of American Pathologists [cap.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. NGS Proves Invaluable for Biomarker Discovery [illumina.com]
- 6. Combining NGS Technologies for Biomarker Identification and Confirmation Research | Technology Networks [technologynetworks.com]
- 7. precisionformedicine.com [precisionformedicine.com]
- 8. Biomarker Discovery by NGS and microarrays [go.eurofinsgenomics.eu]
- 9. mabtech.com [mabtech.com]
- 10. Fluorescence in situ hybridization (FISH): an increasingly demanded tool for biomarker research and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocolsandsolutions.com [protocolsandsolutions.com]
- 12. Sandwich ELISA protocol | Abcam [abcam.com]
- 13. clyte.tech [clyte.tech]
- 14. researchgate.net [researchgate.net]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 16. bu.edu [bu.edu]
- 17. bosterbio.com [bosterbio.com]
- 18. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of JAK Inhibitors: A Comparative Analysis for Drug Development Professionals
A comprehensive guide comparing the therapeutic profiles of leading Janus kinase (JAK) inhibitors, providing a framework for evaluating novel candidates like Nimucitinib.
In the landscape of targeted therapies for autoimmune and inflammatory diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of oral medications. This guide offers a comparative analysis of the therapeutic index of established JAK inhibitors—Tofacitinib, Baricitinib, and Upadacitinib—to provide a benchmark for the evaluation of new chemical entities such as this compound. A thorough understanding of the therapeutic window, balancing efficacy with safety, is paramount for researchers, scientists, and drug development professionals in advancing novel treatments.
For this compound, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield specific data on its therapeutic index, including quantitative measures of efficacy (e.g., IC50, ED50) and toxicity (e.g., LD50, TD50). Therefore, this guide focuses on its key competitors to establish a reference for assessment.
Mechanism of Action: The JAK-STAT Signaling Pathway
JAK inhibitors exert their therapeutic effects by modulating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors that drive inflammation and immune responses.[1][2] By inhibiting specific JAK isoforms (JAK1, JAK2, JAK3, and TYK2), these drugs can dampen the inflammatory cascade implicated in various autoimmune disorders.[3][4]
Comparative Efficacy Data
The efficacy of JAK inhibitors is typically evaluated in clinical trials for conditions like rheumatoid arthritis (RA) by measuring the American College of Rheumatology (ACR) response rates (ACR20, ACR50, ACR70) and changes in the Disease Activity Score 28 (DAS28).[5][6] In vitro potency is often expressed as the half-maximal inhibitory concentration (IC50) against specific JAK isoforms.
| Drug | Indication | Efficacy Endpoint | Result | Citation |
| Tofacitinib | Rheumatoid Arthritis (RA) | ACR20 at 6 months (5mg BID) | 51.5% vs 28.3% for placebo | [1] |
| RA | DAS28-ESR <2.6 at 6 months (5mg BID) | 5.6% vs 4.4% for placebo | [7] | |
| Baricitinib | RA (inadequate response to biologics) | ACR20 at 12 weeks (4mg) | Significantly improved vs placebo | [5] |
| RA (inadequate response to csDMARDs) | Higher rates of remission (SDAI ≤3.3) vs adalimumab at 12 weeks | [8] | ||
| Upadacitinib | RA (inadequate response to MTX) | ACR20 at 14 weeks | Significantly higher than continued MTX | [5] |
| RA | Superiority to adalimumab in ACR50 response | [9] |
Table 1: Summary of Clinical Efficacy Data for Competitor JAK Inhibitors
| Drug | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Citation |
| Tofacitinib | 15.1 | 77.4 | - | - | [4] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [10] |
| Upadacitinib | 43 | 240 | >5000 | 4400 | [11] |
Table 2: In Vitro JAK Isoform Inhibitory Potency (IC50)
Comparative Safety and Toxicity Data
The therapeutic index is critically defined by the safety profile of a drug. For JAK inhibitors, potential adverse events (AEs) are a key consideration and are dose-dependent.[12] Common AEs include infections, and more serious events can involve cardiovascular issues and malignancies.[7]
| Drug | Common Adverse Events | Serious Adverse Events | Boxed Warnings | Citation |
| Tofacitinib | Diarrhea, headache, high blood pressure | Serious infections, cancer, pulmonary embolism | Increased risk of serious heart-related events, cancer, blood clots, and death | [13] |
| Baricitinib | Upper respiratory tract infections | Serious infections, thrombosis, gastrointestinal perforations | Increased risk of serious infections, mortality, malignancy, major adverse cardiovascular events, and thrombosis | [14] |
| Upadacitinib | Upper respiratory tract infections, nausea, cough | Serious infections, thrombosis, gastrointestinal perforations | Increased risk of serious infections, mortality, malignancy, major adverse cardiovascular events, and thrombosis | [15] |
Table 3: Summary of Safety and Toxicity Profiles for Competitor JAK Inhibitors
Experimental Protocols
A standardized approach to assessing the therapeutic index involves a combination of in vitro and in vivo studies, followed by rigorous clinical trials.
In Vitro IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
References
- 1. Clinical scenarios-based guide for tofacitinib in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Tofacitinib - Wikipedia [en.wikipedia.org]
- 14. nextstepsinderm.com [nextstepsinderm.com]
- 15. reference.medscape.com [reference.medscape.com]
A Comparative Analysis of Nimucitinib and Ruxolitinib for Researchers and Drug Development Professionals
In the landscape of targeted therapies for hematological malignancies and inflammatory disorders, Janus kinase (JAK) inhibitors have emerged as a pivotal class of drugs. This guide provides a side-by-side analysis of two such inhibitors: the well-established ruxolitinib and the investigational compound nimucitinib.
An Important Note on this compound: Publicly available scientific literature and clinical data on this compound are scarce. It is described as a Janus kinase (JAK) inhibitor.[1] To provide a meaningful and data-driven comparison for researchers, this guide will analyze ruxolitinib alongside CHZ868 , a selective JAK2 inhibitor with a distinct mechanism of action for which preclinical data is available. This comparative analysis will highlight different approaches to targeting the JAK-STAT pathway.
Mechanism of Action and Signaling Pathway
Both ruxolitinib and CHZ868 target the JAK-STAT signaling pathway, a crucial mediator of cytokine and growth factor signaling involved in hematopoiesis and immune response.[2][3] Dysregulation of this pathway is a key factor in the pathogenesis of myeloproliferative neoplasms (MPNs) and other inflammatory conditions.
Ruxolitinib is a potent, ATP-competitive inhibitor of JAK1 and JAK2.[4][5] By binding to the active conformation of these kinases, it blocks the downstream phosphorylation of Signal Transducers and Activators of Transcription (STATs), thereby inhibiting the expression of target genes involved in cell proliferation and inflammation.[2]
CHZ868, in contrast, is a type II inhibitor that selectively targets JAK2.[3][6] It binds to the inactive (DFG-out) conformation of the kinase, offering a different mode of inhibition that can be effective against mutations that confer resistance to type I inhibitors like ruxolitinib.[3][7]
Below is a diagram illustrating the JAK-STAT signaling pathway and the points of intervention for these inhibitors.
Caption: The JAK-STAT signaling pathway and points of inhibition.
Quantitative Data Summary
The following tables summarize the available quantitative data for ruxolitinib and CHZ868 from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
| Ruxolitinib | JAK1 | 3.3 | Kinase Assay | [4] |
| JAK2 | 2.8 | Kinase Assay | [4] | |
| TYK2 | 19 | Kinase Assay | [4] | |
| JAK3 | 428 | Kinase Assay | [4] | |
| CHZ868 | JAK2 | 170 | Cell-based Assay (EPOR JAK2 WT Ba/F3) | [8] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Assay | GI₅₀/IC₅₀ (nM) | Reference |
| Ruxolitinib | SET-2 (JAK2 V617F) | Proliferation | - | - |
| HDLM-2 (Hodgkin Lymphoma) | p-STAT3 Inhibition | < 10 | [9] | |
| HDLM-2 (Hodgkin Lymphoma) | p-STAT5 Inhibition | < 10 | [9] | |
| CHZ868 | SET-2 (JAK2 V617F) | Proliferation | 59 | [8] |
| CMK (JAK2 wild-type) | Proliferation | 378 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Kinase Assays (for Ruxolitinib)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of ruxolitinib against JAK family kinases.
-
Methodology:
-
Recombinant JAK1, JAK2, JAK3, and TYK2 enzymes were used.
-
The kinase activity was measured using a radiometric assay that quantifies the incorporation of ³³P-ATP into a peptide substrate.
-
Ruxolitinib was serially diluted and incubated with the respective kinase, peptide substrate, and ³³P-ATP.
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The reaction was stopped, and the phosphorylated peptide was captured on a filter plate.
-
The amount of incorporated radioactivity was measured using a scintillation counter.
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.[4]
-
Cell Proliferation Assays (for CHZ868)
-
Objective: To determine the growth inhibitory (GI₅₀) concentration of CHZ868 on cancer cell lines.
-
Methodology:
-
SET-2 (harboring JAK2 V617F mutation) and CMK (JAK2 wild-type) cells were seeded in 96-well plates.
-
Cells were treated with a range of concentrations of CHZ868.
-
After a 72-hour incubation period, cell viability was assessed using a commercial colorimetric assay (e.g., MTS or WST-1) that measures mitochondrial activity.
-
Absorbance was read using a microplate reader.
-
GI₅₀ values were determined by plotting the percentage of cell growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[8]
-
Western Blotting for Phospho-STAT Inhibition (for Ruxolitinib)
-
Objective: To assess the effect of ruxolitinib on the phosphorylation of STAT proteins in cancer cell lines.
-
Methodology:
-
HDLM-2 cells were treated with varying concentrations of ruxolitinib for 24 hours.
-
Following treatment, cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and phosphorylated STAT5 (p-STAT5), as well as total STAT3 and STAT5 as loading controls.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis was performed to quantify the levels of phosphorylated proteins relative to total protein.[9]
-
In Vivo Animal Models
Both ruxolitinib and CHZ868 have been evaluated in various animal models to assess their efficacy and safety profiles.
Ruxolitinib in a Myeloproliferative Neoplasm (MPN) Mouse Model
-
Model: A mouse model of JAK2V617F-driven MPN.
-
Protocol:
-
Mice were engrafted with bone marrow cells transduced with a retrovirus expressing the human JAK2V617F mutation.
-
Once the disease was established (characterized by splenomegaly and elevated hematocrit), mice were treated with ruxolitinib or a vehicle control via oral gavage.
-
Treatment efficacy was assessed by monitoring spleen size, body weight, and hematological parameters.
-
At the end of the study, tissues were collected for histological analysis and measurement of inflammatory cytokines.[4][10]
-
CHZ868 in a Murine MPN Model
-
Model: Murine models of polycythemia vera and myelofibrosis induced by JAK2V617F or MPLW515L mutations.
-
Protocol:
-
Mice were transplanted with bone marrow cells expressing either JAK2V617F or MPLW515L.
-
After disease establishment, mice were treated with CHZ868 or a vehicle control.
-
Efficacy was evaluated by monitoring blood counts, spleen size, and the mutant allele burden in peripheral blood and bone marrow.
-
Histopathological analysis of the spleen and bone marrow was performed at the end of the treatment period.[3][11]
-
Below is a workflow diagram for a typical in vivo efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patientpower.info [patientpower.info]
- 6. CHZ868 - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 11. CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Nimucitinib: A Guide for Laboratory Professionals
Proper disposal of the kinase inhibitor Nimucitinib is critical for ensuring laboratory safety and environmental protection. Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, strict protocols must be followed.[1] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory setting.
This compound: Key Data
The following table summarizes key quantitative and hazard information for this compound.
| Property | Value |
| CAS Number | 2740557-24-6 |
| Molecular Formula | C25H26F2N6O2 |
| Molecular Weight | 480.51 |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1] |
This compound Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of various types of this compound waste.
Caption: Workflow for the safe disposal of this compound waste streams.
Experimental Protocols: Step-by-Step Disposal Procedures
Adherence to the following procedural steps is mandatory to mitigate risks to personnel and prevent environmental contamination.[1][2]
Personal Protective Equipment (PPE) and Hazard Assessment
Before handling this compound in any form, ensure you are wearing appropriate PPE.
-
Eye Protection : Wear safety goggles with side shields.[1]
-
Hand Protection : Use protective, chemical-resistant gloves.[1]
-
Body Protection : Wear an impervious lab coat or clothing.[1]
-
Hazard Communication : Be aware that this compound is harmful if swallowed and poses a significant, long-term hazard to aquatic ecosystems.[1] All handling should be performed in a well-ventilated area or fume hood to avoid dust and aerosol formation.[1]
Waste Segregation and Collection
All materials that have come into contact with this compound must be treated as hazardous waste.[2] Do not mix with non-hazardous waste.
-
Unused or Expired this compound :
-
Keep the chemical in its original container where possible.
-
If repackaging is necessary, use a container made of a compatible material that can be tightly sealed.[3]
-
Ensure the container is clearly labeled as "Hazardous Waste: this compound".
-
-
Contaminated Solid Waste :
-
This category includes items such as gloves, absorbent pads, weighing papers, and pipette tips.
-
Collect this waste in a dedicated, robust plastic bag or container that can be sealed.[4]
-
The container must be clearly labeled as "Hazardous Waste" with the chemical name "this compound".
-
-
Contaminated Liquid Waste :
-
This includes any solutions containing this compound and the rinsate from cleaning contaminated glassware.
-
Collect all liquid waste in a leak-proof, sealable container.[5]
-
The container must be compatible with the solvents used. For instance, do not store strong acids in plastic bottles.[3]
-
Label the container clearly with "Hazardous Waste: this compound" and list all chemical components, including solvents.
-
-
Empty Containers :
-
Containers that held this compound are considered hazardous waste and must not be disposed of in the regular trash without decontamination.[2]
-
To decontaminate, triple rinse the empty container with a solvent capable of removing the chemical residue (e.g., ethanol, methanol).[2][3]
-
Crucially, collect all three rinses (the rinsate) as hazardous liquid waste and add it to your designated liquid waste container.[3]
-
After triple rinsing, deface or remove the original label from the container before disposal as regular lab glass or plastic waste.[2]
-
Waste Storage
-
Store all sealed hazardous waste containers in a designated and properly marked satellite accumulation area within the laboratory.
-
Ensure waste containers are kept closed at all times except when adding waste.[3]
-
Do not overfill liquid containers; leave sufficient headspace for expansion.[3]
-
Store waste away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
Final Disposal
-
Never dispose of this compound waste down the sink or in the regular trash .[2] This is critical to prevent the release of this environmentally toxic substance into waterways.[1]
-
All waste streams containing this compound must be disposed of through your institution's designated hazardous waste management program or a licensed waste disposal contractor.[1] The precautionary statement P501 explicitly requires disposal of contents and container to an approved waste disposal plant.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
